2,4-Dichloro-5-nitroanisole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,5-dichloro-2-methoxy-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZSXENBQLPKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Dichloro-5-nitroanisole: Synthesis, Properties, and Applications
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-Dichloro-5-nitroanisole (CAS No. 85829-14-7), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's physicochemical properties, outlines a detailed synthesis protocol, discusses its applications, and provides essential safety and handling information.
Core Compound Identification and Physicochemical Profile
This compound is a substituted aromatic compound whose structure incorporates a methoxy group, two chlorine atoms, and a nitro group, making it a valuable precursor for further chemical modification.
CAS Number: 85829-14-7[1][2][3][4]
IUPAC Name: 1,5-dichloro-2-methoxy-4-nitrobenzene[4]
Synonyms: 2,4-dicloro-5-nitroanisole[4]
Physicochemical Properties
Precise experimental data for the melting and boiling points of this compound are not widely reported in public literature. However, its properties can be estimated through computational models and comparison with structurally similar compounds. Commercial suppliers typically provide a Certificate of Analysis (COA) with batch-specific data upon request.[1][2]
| Property | Value / Information | Source |
| Molecular Formula | C₇H₅Cl₂NO₃ | [1][4] |
| Molecular Weight | 222.03 g/mol | [2][3][4] |
| Appearance | Expected to be a solid at room temperature. | Inferred from related compounds |
| Melting Point | Data not available. (For comparison, 2-Chloro-5-nitroanisole: 81-83°C) | [5] |
| Boiling Point | Data not available. (For comparison, 2-Nitroanisole: 273-277°C) | [6][7] |
| Solubility | Expected to be insoluble in water; soluble in organic solvents like acetone, chloroform, and ethyl acetate. | Inferred from related compounds[5][7] |
| Purity (Commercial) | ≥ 98.0% | [1] |
| Computed XLogP3 | 2.8 | [4] |
| Computed Topological Polar Surface Area | 55.1 Ų | [4] |
Synthesis of this compound
The primary route for synthesizing this compound is through the electrophilic nitration of its precursor, 2,4-dichloroanisole.[1][3] The electron-donating methoxy group activates the aromatic ring, while the existing chlorine atoms act as ortho-para directors. The nitro group is directed to the position that is ortho to the methoxy group and meta to both chlorine atoms.
Causality in Experimental Design
The choice of a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), is crucial. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. Temperature control is paramount; exothermic nitration reactions can lead to the formation of dinitro byproducts and increase safety risks if not properly managed. The work-up procedure involving quenching on ice and washing is designed to remove excess acid and purify the crude product.
Representative Experimental Protocol
The following protocol is a representative procedure adapted from the well-established nitration of structurally similar dichlorinated aromatic compounds.[8] Researchers should perform their own optimizations.
Step 1: Reaction Setup
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 2,4-dichloroanisole (1.0 mole equivalent).
-
Add concentrated sulfuric acid (e.g., ~2 parts by weight relative to the starting material) to the flask.
-
Cool the mixture to 0-5°C in an ice-salt bath.
Step 2: Preparation of Nitrating Mixture
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.1 mole equivalent) to concentrated sulfuric acid (~1 part by weight) while cooling in an ice bath.
Step 3: Nitration Reaction
-
Slowly add the prepared nitrating mixture to the stirred solution of 2,4-dichloroanisole via the dropping funnel over 1-2 hours.
-
Critically maintain the internal reaction temperature below 10°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at a low temperature (e.g., 5-10°C) for an additional 2-3 hours to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC).
Step 4: Work-up and Isolation
-
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The solid product will precipitate. Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper.
-
To remove residual acids, the crude product can be melted under hot water, stirred, cooled to re-solidify, and the water decanted. Repeat this process.
-
Dry the resulting solid product, typically a yellowish crystalline material, under vacuum.
Step 5: Purification (Optional)
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
References
- 1. 85829-14-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. 85829-14-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(85829-14-7) 1H NMR spectrum [chemicalbook.com]
- 6. 1,2-Dichloro-4-nitro-5-methoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 7-isopropyl-1,4a-dimethyltetradecahydrophenanthrene-1-carboxylate (CAS 32208-29-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. prepchem.com [prepchem.com]
2,4-Dichloro-5-nitroanisole molecular structure and weight
An In-Depth Technical Guide to 2,4-Dichloro-5-nitroanisole: Molecular Structure, Properties, and Synthesis
Introduction
This compound (CAS No: 85829-14-7) is a substituted aromatic ether that serves as a critical intermediate in various fields of chemical synthesis.[1] Its unique molecular architecture, featuring a combination of electron-donating and electron-withdrawing groups, makes it a versatile building block for the development of complex organic molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and essential safety information tailored for researchers and professionals in drug development and materials science.
Part 1: Molecular Structure and Identification
The structural identity of a chemical compound is fundamental to understanding its reactivity and function. This compound is systematically named based on the arrangement of its functional groups on the anisole (methoxybenzene) core.
Chemical Identifiers
A clear and unambiguous identification is crucial for regulatory compliance and scientific communication. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| Common Name | This compound | [1][2] |
| IUPAC Name | 1,5-dichloro-2-methoxy-4-nitrobenzene | [3] |
| CAS Number | 85829-14-7 | [1][2][4] |
| Molecular Formula | C₇H₅Cl₂NO₃ | [1][3] |
Note on Nomenclature: The common name, this compound, treats the molecule as a derivative of anisole, where the methoxy group defines the first carbon position. The IUPAC name, 1,5-dichloro-2-methoxy-4-nitrobenzene, follows a different set of priority rules for numbering the benzene ring, but describes the identical molecular structure.
Molecular Structure Visualization
The spatial arrangement of atoms and functional groups dictates the molecule's electronic properties and steric profile, which in turn governs its chemical behavior. The nitro and chloro groups are strongly electron-withdrawing, while the methoxy group is an activating, electron-donating group.
Caption: Molecular Structure of this compound.
Part 2: Physicochemical Properties
The physical and chemical properties of this compound are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in reactions.
| Property | Value | Source(s) |
| Molecular Weight | 222.026 g/mol | [1] |
| Monoisotopic Mass | 220.9646484 Da | [3] |
| Appearance | White to light green solid | [2][5] |
| Melting Point | 97.00 - 99.00 °C | [5] |
| Storage Temperature | 2 - 8 °C in a dry, cool, well-ventilated place | [2][5] |
| Solubility | No information available, but expected to be soluble in common organic solvents. | [5] |
Part 3: Synthesis and Characterization
Understanding the synthesis of this compound provides insight into its reactivity and potential impurity profile. The most direct and industrially relevant method is the electrophilic nitration of 2,4-dichloroanisole.
Synthetic Pathway: Electrophilic Aromatic Substitution
The synthesis hinges on the nitration of the precursor, 2,4-dichloroanisole.[6] The methoxy (-OCH₃) group is an ortho-, para-director and a strong activator of the benzene ring for electrophilic substitution. The two chlorine atoms are deactivating but also ortho-, para-directing. The combined directing effects guide the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position, which is para to the methoxy group and ortho to the C4-chloro group, leading to the desired product.
Caption: Workflow for the Synthesis of this compound.
Experimental Protocol: Nitration of 2,4-Dichloroanisole
This protocol is a representative procedure based on standard nitration methodologies for activated aromatic compounds.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,4-dichloroanisole and a solvent such as dichloromethane or acetic acid.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Preparation of Nitrating Agent: Slowly add concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Reagent Addition: Add the prepared nitrating mixture dropwise to the solution of 2,4-dichloroanisole over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: slow, cold addition prevents overheating, which could lead to dangerous side reactions and the formation of dinitrated byproducts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over crushed ice to quench the reaction. The solid product should precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final product.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. Spectroscopic data for this compound is available, confirming its structure.[7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique would confirm the presence of the methoxy group (a singlet around 3.9-4.1 ppm) and the two non-equivalent aromatic protons (two singlets or doublets in the aromatic region, ~7.0-8.0 ppm).
-
Mass Spectrometry (MS): MS analysis would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, and the characteristic isotopic pattern for a molecule containing two chlorine atoms would be observable.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-O-C ether linkage, C-Cl bonds, and strong asymmetric and symmetric stretches for the nitro (NO₂) group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
Part 4: Safety and Handling
Proper handling and storage are paramount to ensure laboratory safety. This compound should be handled in accordance with good industrial hygiene and safety practices.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[5][8]
-
Handling: Use the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid dust formation during handling.[5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents.[5]
-
First Aid:
Part 5: Applications in Research and Development
This compound is primarily utilized as an intermediate in organic synthesis.[1] The combination of reactive sites—the chloro groups susceptible to nucleophilic aromatic substitution and the nitro group that can be reduced to an amine—makes it a valuable precursor for:
-
Pharmaceutical Intermediates: It serves as a starting block for synthesizing more complex molecules with potential biological activity.[1]
-
Functional Materials: Its integration into larger molecular frameworks can be used to develop functional dyes, polymers, and other advanced materials.[1]
-
Coupling Reactions: The aromatic halide functionalities allow it to participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.[1]
References
- 1. 85829-14-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. This compound CAS#: 85829-14-7 [m.chemicalbook.com]
- 3. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 85829-14-7 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound(85829-14-7) 1H NMR spectrum [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
solubility of 2,4-Dichloro-5-nitroanisole in organic solvents
An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-5-nitroanisole in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development, influencing bioavailability, formulation, and purification processes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, a key intermediate in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively published, this document will equip researchers with the foundational knowledge and a robust experimental framework to determine its solubility in a range of common organic solvents. We will delve into the physicochemical properties of this compound, the principles governing its dissolution, and a detailed, self-validating protocol for solubility determination.
Introduction: The Critical Role of Solubility in Chemical Synthesis and Drug Development
In the realm of pharmaceutical sciences and organic synthesis, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. This compound (C₇H₅Cl₂NO₃, Molar Mass: 222.03 g/mol ) serves as a significant building block in the synthesis of more complex molecules.[1][2] Its dissolution behavior in various organic solvents dictates the choice of reaction media, influences reaction kinetics, and is paramount for developing effective purification strategies such as crystallization.
This guide moves beyond a simple listing of solvents. It aims to provide a deeper understanding of the molecular interactions that govern the solubility of this compound, enabling scientists to make informed decisions in solvent selection and to develop reliable methods for quantifying this crucial property.
Physicochemical Properties and Predicted Solubility Behavior of this compound
The molecular structure of this compound is key to predicting its solubility. It is a substituted benzene ring, which is inherently nonpolar. The substituents—two chlorine atoms, a nitro group, and a methoxy group—introduce varying degrees of polarity.
-
Aromatic Ring: The benzene core is hydrophobic and favors interactions with nonpolar solvents through van der Waals forces.
-
Chloro Groups (-Cl): These are electron-withdrawing and contribute to the molecule's overall electrophilicity, but only slightly increase its polarity.
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.
-
Methoxy Group (-OCH₃): The ether linkage introduces some polar character and the potential for weak hydrogen bonding with protic solvents.[3]
Based on this structure, this compound can be classified as a moderately polar compound. The foundational principle of "like dissolves like" suggests that its solubility will be poor in highly polar protic solvents like water and in very nonpolar solvents like hexane.[3][4] It is anticipated to exhibit higher solubility in solvents of intermediate polarity, such as ketones, esters, and chlorinated solvents, which can effectively solvate the substituted aromatic ring.
The following diagram illustrates the logical flow of predicting solubility based on molecular properties.
Caption: Logical workflow for predicting the solubility of this compound.
A Framework for Solvent Selection
Based on the predicted solubility behavior, a range of organic solvents should be considered for experimental determination. These can be categorized by their polarity and potential for specific molecular interactions.
| Solvent Class | Examples | Predicted Solubility of this compound | Rationale for Interaction |
| Protic Polar | Methanol, Ethanol | Moderate | The hydroxyl group can interact with the nitro and methoxy groups, but the nonpolar ring limits high solubility.[5] |
| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High | Strong dipole moments can effectively solvate the polar nitro group and the overall molecular dipole.[5] |
| Esters | Ethyl Acetate | High | Intermediate polarity and the ability to accept hydrogen bonds make it a good candidate for dissolving this solute. |
| Chlorinated | Dichloromethane, Chloroform | High | Similarities in structure (presence of chlorine) and moderate polarity suggest favorable interactions. |
| Aromatic | Toluene, Benzene | Moderate to High | Pi-pi stacking interactions between the solvent and solute aromatic rings can enhance solubility.[6][7] |
| Nonpolar | Hexane, Cyclohexane | Low | Dominated by weak van der Waals forces, which are insufficient to overcome the solute's crystal lattice energy.[5] |
Experimental Protocol for Solubility Determination: A Gravimetric Approach
The following is a robust, self-validating protocol for determining the solubility of this compound. This method relies on the gravimetric analysis of a saturated solution, which is a reliable and widely accepted technique.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Calibrated thermometer
-
Glass vials with screw caps (e.g., 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed glass evaporating dishes or watch glasses
-
Vacuum oven or desiccator
Experimental Workflow Diagram
Caption: Step-by-step workflow for the gravimetric determination of solubility.
Detailed Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add a known volume of each selected organic solvent (e.g., 10.0 mL).
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. A general starting point is to add enough solid so that a visible amount remains undissolved after equilibration.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the samples for a sufficient period to reach equilibrium. For many organic systems, 24 to 48 hours is adequate. A preliminary kinetic study can be performed to determine the minimum time to reach a plateau in dissolved concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.
-
Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette (e.g., 5.00 mL).
-
Immediately pass the aliquot through a solvent-compatible syringe filter (0.45 µm) to remove any suspended microcrystals. This is a critical step to avoid overestimation of solubility.
-
-
Gravimetric Analysis:
-
Transfer the filtered aliquot into a pre-weighed (to 0.1 mg) evaporating dish. Record the initial weight of the dish.
-
Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated and a constant weight of the dried residue is achieved. Alternatively, a desiccator can be used, though this will take longer.
-
Record the final weight of the dish containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the dish minus the initial weight of the dish.
-
Solubility is calculated using the following formula:
Solubility (g / 100 mL) = (Mass of Solute (g) / Volume of Aliquot (mL)) * 100
-
Self-Validation and Trustworthiness
To ensure the trustworthiness of the results, the following checks should be integrated into the protocol:
-
Time to Equilibrium: Test at multiple time points (e.g., 12, 24, 48, 72 hours) to confirm that the measured solubility does not significantly change after a certain point.
-
Reproducibility: Perform each measurement in triplicate to assess the precision of the method. The relative standard deviation should ideally be below 5%.
-
Purity of Solute: Confirm the purity of the this compound using techniques like HPLC or melting point analysis, as impurities can significantly affect solubility.
Safety and Handling Considerations
While specific toxicity data for this compound is limited, it is prudent to handle it with care, following standard laboratory safety procedures. Structurally related nitroaromatic and chlorinated compounds can be harmful.[8]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) for any specific handling and disposal instructions.[9]
Conclusion
This guide has provided a comprehensive framework for understanding and experimentally determining the . By combining a theoretical understanding of its physicochemical properties with a rigorous and self-validating experimental protocol, researchers can generate reliable and accurate solubility data. This information is invaluable for optimizing reaction conditions, designing efficient purification processes, and advancing the development of new chemical entities in the pharmaceutical and chemical industries.
References
- 1. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.ws [chem.ws]
- 5. researchgate.net [researchgate.net]
- 6. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 7. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures | Semantic Scholar [semanticscholar.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic Guide to 2,4-Dichloro-5-nitroanisole: Elucidation via NMR, IR, and MS
Abstract
This technical guide provides an in-depth analysis of the spectral data for 2,4-dichloro-5-nitroanisole (CAS No: 85829-14-7), a key substituted nitroaromatic compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete structural fingerprint of the molecule. Each section explains the causality behind experimental observations, provides validated protocols for data acquisition, and presents data in a clear, comparative format. The guide is grounded in authoritative references to ensure scientific integrity and provides visual aids, including molecular structure and fragmentation pathway diagrams, to facilitate a deeper understanding of the core principles of spectroscopic characterization.
Molecular Structure and Overview
This compound is an aromatic compound featuring a methoxy group, two chlorine atoms, and a nitro group as substituents on the benzene ring. Its molecular formula is C₇H₅Cl₂NO₃, with a molecular weight of approximately 222.02 g/mol .[1] The precise arrangement of these functional groups dictates the molecule's electronic environment, which is directly probed by various spectroscopic techniques. Understanding this structure is fundamental to interpreting the resulting spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the substitution pattern.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by two signals in the aromatic region and one signal in the aliphatic region, corresponding to the two aromatic protons and the methoxy group protons, respectively. The strong electron-withdrawing effects of the nitro and chloro groups cause a significant downfield shift of the aromatic protons.[2][3]
Table 1: ¹H NMR Spectral Data for this compound [4]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.8 | Singlet | H-6 |
| ~7.3 | Singlet | H-3 |
| ~4.0 | Singlet | -OCH₃ |
Interpretation:
-
H-6 (δ ~7.8): This proton is positioned between a chlorine atom and the strongly electron-withdrawing nitro group. This environment results in significant deshielding, pushing its signal the furthest downfield. It appears as a singlet because it has no adjacent protons (ortho, meta, or para coupling is absent or too small to be resolved).
-
H-3 (δ ~7.3): This proton is situated between two chlorine atoms. While deshielded, the effect is less pronounced than for H-6. It also appears as a singlet due to the lack of neighboring protons.
-
-OCH₃ (δ ~4.0): The protons of the methoxy group are deshielded by the adjacent oxygen atom and appear as a sharp singlet, integrating to three protons.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are heavily influenced by the nature of the attached substituent.[5]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155-160 | C-1 (-OCH₃) | Attached to electronegative oxygen. |
| ~148-152 | C-5 (-NO₂) | Strong deshielding by the nitro group. |
| ~135-140 | C-4 (-Cl) | Deshielded by chlorine. |
| ~125-130 | C-2 (-Cl) | Deshielded by chlorine. |
| ~120-125 | C-6 | Influenced by adjacent NO₂ and OCH₃ groups. |
| ~110-115 | C-3 | Shielded relative to other substituted carbons. |
| ~55-60 | -OCH₃ | Typical range for a methoxy carbon.[6] |
Interpretation:
-
Carbons directly bonded to electronegative atoms (O, N, Cl) are shifted downfield.[5] The carbon attached to the oxygen of the anisole group (C-1) is expected to be significantly downfield.
-
The carbon bearing the nitro group (C-5) will also be strongly deshielded.
-
The two carbons attached to chlorine (C-2 and C-4) will appear in the typical range for chloro-substituted aromatic carbons.
-
The remaining aromatic carbons (C-3 and C-6) and the methoxy carbon appear at relatively higher fields.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve 10-20 mg of high-purity this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[8]
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a single-pulse experiment with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Collect 16-32 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or internal standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The IR spectrum of this compound is dominated by strong absorptions from the nitro group, C-Cl bonds, and the ether linkage.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 1550-1475 | Strong | Asymmetric NO₂ Stretch[10][11][12] |
| 1360-1290 | Strong | Symmetric NO₂ Stretch[10][11][12] |
| ~3100-3000 | Weak | Aromatic C-H Stretch |
| ~1250 | Strong | Aryl-O-CH₃ Stretch (Asymmetric) |
| ~1050 | Medium | Aryl-O-CH₃ Stretch (Symmetric) |
| ~800-600 | Medium-Strong | C-Cl Stretch |
Interpretation: The most diagnostic feature is the pair of intense bands for the nitro group.[13] The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. The presence of strong C-O stretching bands confirms the anisole moiety, and absorptions in the lower wavenumber region are indicative of the carbon-chlorine bonds.
Experimental Protocol: IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound, Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Identity / Loss |
| 221/223/225 | [C₇H₅Cl₂NO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 191/193/195 | [M - NO]⁺˙ | Loss of Nitric Oxide |
| 175/177/179 | [M - NO₂]⁺˙ | Loss of Nitrogen Dioxide[14] |
| 176/178 | [M - CH₃ - NO]⁺ | Loss of Methyl then NO |
| 142/144 | [M - NO₂ - Cl]⁺ | Loss of NO₂ then Chlorine |
Interpretation: The molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation is driven by the loss of the functional groups.[15] Common fragmentation pathways for nitroaromatics include the loss of NO (30 Da) and NO₂ (46 Da).[14][16] Subsequent losses of the methyl radical (15 Da) from the anisole group or a chlorine radical (35/37 Da) are also expected.[17]
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.[18]
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.[18]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[18]
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 350.
-
References
- 1. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. This compound(85829-14-7) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. che.hw.ac.uk [che.hw.ac.uk]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. whitman.edu [whitman.edu]
- 18. benchchem.com [benchchem.com]
Synthesis of 2,4-Dichloro-5-nitroanisole: An In-depth Technical Guide for Chemical Researchers
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 2,4-dichloro-5-nitroanisole, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is approached as a two-step process commencing with the nitration of commercially available 2,4-dichlorophenol to yield 2,4-dichloro-5-nitrophenol, followed by the O-methylation of the phenolic intermediate. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps, but also a thorough examination of the underlying chemical principles, safety considerations, and practical insights to ensure a successful and safe synthesis.
Introduction
This compound is a key building block in the synthesis of a variety of more complex molecules. Its utility stems from the specific arrangement of its functional groups: the electron-withdrawing nitro group and chlorine atoms, and the electron-donating methoxy group, which allow for a range of subsequent chemical transformations. This guide will detail a reliable and scalable laboratory synthesis of this important compound from 2,4-dichlorophenol.
The synthetic route is dissected into two primary stages:
-
Nitration of 2,4-Dichlorophenol: The introduction of a nitro group onto the aromatic ring of 2,4-dichlorophenol.
-
O-Methylation of 2,4-Dichloro-5-nitrophenol: The conversion of the phenolic hydroxyl group to a methoxy group.
Each stage will be presented with a detailed experimental protocol, a discussion of the reaction mechanism, and critical operational parameters.
PART 1: Nitration of 2,4-Dichlorophenol to 2,4-Dichloro-5-nitrophenol
The nitration of 2,4-dichlorophenol is a critical first step. The directing effects of the hydroxyl and chloro substituents on the aromatic ring guide the incoming nitro group. The hydroxyl group is a strongly activating, ortho-, para-director, while the chloro groups are deactivating, ortho-, para-directors. The regioselectivity of the nitration is therefore a key consideration.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of 2,4-dichlorophenol proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 2,4-dichlorophenol then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring, yielding the nitrated product.
Diagram 1: Mechanism of Nitration.
Experimental Protocol: Nitration of 2,4-Dichlorophenol
This protocol is adapted from an industrial synthesis method and is designed for laboratory scale.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichlorophenol | 163.00 | 16.3 g | 0.1 mol |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | ~0.37 mol |
| Concentrated Nitric Acid (70%) | 63.01 | 7.2 mL | ~0.11 mol |
| Chloroform | 119.38 | 50 mL | - |
| Ice | - | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Sulfonation: In the 250 mL three-necked flask equipped with a magnetic stirrer and thermometer, add 16.3 g (0.1 mol) of 2,4-dichlorophenol. While stirring, slowly add 10 mL of concentrated sulfuric acid. The temperature will rise; maintain it below 50°C using a water bath if necessary. Once the addition is complete, heat the mixture to 80°C and hold for 2 hours to ensure complete sulfonation.
-
Cooling and Dissolution: After 2 hours, cool the reaction mixture to room temperature. Add 50 mL of chloroform to dissolve the sulfonated intermediate.
-
Nitration: Cool the chloroform solution to 0°C using an ice-salt bath. In a separate beaker, prepare a nitrating mixture by carefully and slowly adding 7.2 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the cold nitrating mixture to the stirred chloroform solution via the dropping funnel, ensuring the reaction temperature does not exceed 10°C. The addition should take approximately 30-45 minutes.
-
Reaction Completion and Quenching: After the addition is complete, continue stirring at 0-10°C for an additional hour. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer (chloroform) and wash it with two 50 mL portions of cold water.
-
Hydrolysis (Desulfonation): Transfer the washed organic layer to a round-bottom flask. Add 100 mL of water. Heat the mixture to reflux with vigorous stirring to distill off the chloroform. Continue heating at reflux for 3-4 hours to hydrolyze the sulfonyl group.
-
Product Isolation and Purification: Cool the mixture to room temperature. The solid product, 2,4-dichloro-5-nitrophenol, will precipitate. Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are neutral to litmus paper.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is in the range of 85-90%.
PART 2: O-Methylation of 2,4-Dichloro-5-nitrophenol to this compound
The second step in the synthesis is the O-methylation of the phenolic hydroxyl group. This is a classic Williamson ether synthesis, where the phenoxide, formed by deprotonating the phenol with a base, acts as a nucleophile and attacks a methylating agent.
Reaction Mechanism: Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing ethers.[2][3] The reaction proceeds via an SN2 mechanism. In the presence of a suitable base, such as potassium carbonate or sodium hydroxide, the acidic proton of the phenolic hydroxyl group is removed to form a phenoxide ion. This phenoxide ion is a potent nucleophile that attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing the leaving group (sulfate or iodide) and forming the desired ether.
Diagram 2: Mechanism of O-Methylation.
Experimental Protocol: O-Methylation of 2,4-Dichloro-5-nitrophenol
This protocol is based on general procedures for the Williamson ether synthesis using dimethyl sulfate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloro-5-nitrophenol | 208.00 | 20.8 g | 0.1 mol |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 0.15 mol |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 13.9 g (10.5 mL) | 0.11 mol |
| Acetone (anhydrous) | 58.08 | 200 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle
-
Standard laboratory glassware for workup and filtration
Procedure:
-
Reaction Setup: To the 500 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add 20.8 g (0.1 mol) of 2,4-dichloro-5-nitrophenol, 20.7 g (0.15 mol) of anhydrous potassium carbonate, and 200 mL of anhydrous acetone.
-
Addition of Methylating Agent: Heat the mixture to a gentle reflux with stirring. Through the dropping funnel, add 13.9 g (10.5 mL, 0.11 mol) of dimethyl sulfate dropwise over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.[4][5][6][7]
-
Reaction Monitoring: After the addition is complete, continue refluxing the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium methyl sulfate. Wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the acetone washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 150 mL of ethyl acetate. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a crystalline solid.[8][9][10][11][12]
Safety and Handling
The synthesis of this compound involves the use of several hazardous chemicals. A thorough risk assessment should be conducted before commencing any experimental work.
-
2,4-Dichlorophenol: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[10][11][12][13][14] It is also toxic to aquatic life with long-lasting effects.[10]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[4][15][16] Reacts violently with water.[4]
-
Concentrated Nitric Acid: Oxidizer, may intensify fire. Causes severe skin burns and eye damage and is toxic if inhaled.[5][6][8][17]
-
Dimethyl Sulfate: EXTREMELY TOXIC AND CARCINOGENIC. Fatal if inhaled, toxic if swallowed, and causes severe skin burns and eye damage.[7] May cause an allergic skin reaction and is suspected of causing genetic defects. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment, including heavy-duty gloves, a lab coat, and full-face protection.
-
2,4-Dichloro-5-nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7][18]
Always consult the Safety Data Sheets (SDS) for each chemical before use.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][19][20][21][22]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methoxy group protons with appropriate chemical shifts and coupling patterns. A published ¹H NMR spectrum is available for comparison.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H bonds, the C-Cl bonds, and the nitro group (NO₂).
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound from 2,4-dichlorophenol. By following the outlined protocols and adhering to the stringent safety precautions, researchers can confidently and safely produce this valuable chemical intermediate. The inclusion of mechanistic details and characterization guidance is intended to provide a comprehensive understanding of the entire synthetic process, from starting materials to the final, purified product.
References
- 1. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Toxicity and Environmental Impact of Dimethyl Sulfate | Aure Chemical [aurechem.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. The Williamson Ether Synthesis [cs.gordon.edu]
- 17. gold-chemistry.org [gold-chemistry.org]
- 18. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound synthesis - chemicalbook [chemicalbook.com]
- 20. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5 - Google Patents [patents.google.com]
- 21. 2,6-DICHLORO-4-NITROANISOLE synthesis - chemicalbook [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1,5-Dichloro-2-methoxy-4-nitrobenzene
This guide provides an in-depth technical overview of 1,5-dichloro-2-methoxy-4-nitrobenzene, a key chemical intermediate. Primarily intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details its chemical identity, properties, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.
Chemical Identity and Nomenclature
The compound commonly known as 2,4-Dichloro-5-nitroanisole is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 1,5-dichloro-2-methoxy-4-nitrobenzene .[1] This nomenclature arises from the substitution pattern on the benzene ring, prioritizing the principal functional groups. The name "anisole" is a common name for methoxybenzene, and while "this compound" is frequently used, the systematic IUPAC name provides unambiguous structural information.
The structural representation and a logical diagram for deriving the IUPAC name are presented below.
Caption: Logical flow for IUPAC name determination.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,5-dichloro-2-methoxy-4-nitrobenzene is critical for its handling, reaction design, and purification. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO₃ | PubChem[1] |
| Molecular Weight | 222.02 g/mol | PubChem[1] |
| Appearance | Yellow crystalline powder (inferred from related compounds) | N/A |
| XLogP3 | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
The XLogP3 value of 2.8 indicates a moderate level of lipophilicity, suggesting that the compound will have good solubility in organic solvents and limited solubility in aqueous media. This is a crucial parameter for selecting appropriate solvent systems for both reaction and purification (e.g., liquid chromatography). The absence of hydrogen bond donors and the presence of three acceptors (the oxygen atoms in the methoxy and nitro groups) will influence its solvation properties and potential intermolecular interactions.
Synthesis and Mechanistic Considerations
The primary synthetic route to 1,5-dichloro-2-methoxy-4-nitrobenzene involves the nitration of 2,4-dichloroanisole.[2] This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of organic synthesis.
Caption: General workflow for the synthesis of 1,5-dichloro-2-methoxy-4-nitrobenzene.
Experimental Protocol: Nitration of 2,4-Dichloroanisole
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 2,4-dichloroanisole and a suitable solvent (e.g., dichloromethane or concentrated sulfuric acid). The flask is cooled in an ice-water bath.
-
Preparation of Nitrating Mixture: A nitrating mixture is prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Reaction: The nitrating mixture is added dropwise to the stirred solution of 2,4-dichloroanisole, maintaining the internal temperature below 10°C. The methoxy group and the chlorine atoms are ortho, para-directing groups. The nitro group is introduced at the 5-position due to the directing effects of the existing substituents.
-
Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC or GC-MS). The mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The crude solid is collected by filtration, washed with cold water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like ethanol or methanol, to yield the final product.
Causality in Experimental Design:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (the introduction of multiple nitro groups) and to minimize side reactions, thus ensuring higher selectivity and yield of the desired product.
-
Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the substitution reaction.
-
Recrystallization: This purification technique is chosen based on the expected crystalline nature of the product and its differential solubility in a given solvent at high and low temperatures. It is an effective method for removing impurities.
Applications in Research and Development
1,5-Dichloro-2-methoxy-4-nitrobenzene is not typically an end-product but rather a valuable building block in multi-step organic syntheses. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.
-
Pharmaceutical Synthesis: Aromatic nitro compounds are important precursors for the synthesis of anilines (via reduction of the nitro group), which are fundamental components of many active pharmaceutical ingredients (APIs).[3] The chlorine atoms can be substituted via nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups to build molecular complexity.[4]
-
Agrochemical Development: Similar to pharmaceuticals, the synthesis of novel herbicides and pesticides often involves substituted aromatic cores. This compound serves as a scaffold for creating new agrochemically active molecules.[4]
-
Functional Materials: The electron-deficient nature of the aromatic ring, due to the presence of two chlorine atoms and a nitro group, makes it a candidate for use in the synthesis of materials with specific electronic properties.[5]
Spectroscopic Characterization
Definitive structural confirmation of 1,5-dichloro-2-methoxy-4-nitrobenzene relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the substitution pattern on the benzene ring.[6]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for each unique carbon atom in the molecule, further confirming the structure.[6]
-
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the presence of the various structural components.[6] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present, such as the C-O stretching of the ether, the C-Cl stretching, and the symmetric and asymmetric stretching of the nitro group.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling 1,5-dichloro-2-methoxy-4-nitrobenzene.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[7] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7] Due to its chlorinated nature, specific disposal protocols for halogenated organic waste must be followed.
Conclusion
1,5-Dichloro-2-methoxy-4-nitrobenzene is a synthetically versatile intermediate with significant potential in the fields of pharmaceutical and agrochemical research. A comprehensive understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for its effective and responsible use in the laboratory and in industrial applications. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a valuable tool for the synthetic chemist.
References
- 1. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. innospk.com [innospk.com]
- 5. 85829-14-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. This compound(85829-14-7) 1H NMR [m.chemicalbook.com]
- 7. southernag.com [southernag.com]
- 8. newsomseed.com [newsomseed.com]
An In-depth Technical Guide to 2,4-Dichloro-5-nitroanisole: From Discovery to Application
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Niche Yet Significant Building Block
In the vast landscape of organic chemistry, certain molecules, while not household names, play a crucial role as versatile intermediates in the synthesis of complex targets. 2,4-Dichloro-5-nitroanisole is one such compound. Its unique substitution pattern—a methoxy group, two chlorine atoms, and a nitro group on a benzene ring—renders it a valuable synthon, particularly in the fields of medicinal chemistry and agrochemical research. This technical guide provides an in-depth exploration of this compound, from its first documented synthesis and the mechanistic intricacies of its formation to its practical applications and safety considerations. By synthesizing historical context with modern practical insights, this document aims to be an essential resource for scientists leveraging this and similar building blocks in their research and development endeavors.
Genesis and Historical Context: A Product of Mechanistic Inquiry
The story of this compound is intrinsically linked to the broader academic exploration of electrophilic aromatic substitution reactions, a cornerstone of organic chemistry. Its first detailed description appears in a 1983 publication in the Journal of the Chemical Society, Perkin Transactions 2 by Bloomfield, Manglik, Moodie, Schofield, and Tobin.[1] This research was not focused on the synthesis of this particular molecule for its own sake, but rather as part of a detailed investigation into the mechanism of nitration of substituted anisoles and phenols.
The study by Bloomfield and his colleagues aimed to elucidate the complex pathways involved in the nitration of compounds like 2,4-dichloroanisole. Their work revealed that the reaction of 2,4-dichloroanisole with nitric acid in chloroform yields a mixture of isomeric products, including 2,4-dichloro-6-nitroanisole and the titular this compound.[1] This discovery was significant as it provided valuable data for understanding the directing effects of multiple substituents on an aromatic ring during electrophilic attack. The formation of the 5-nitro isomer, while a minor product, highlighted the nuanced interplay of electronic and steric factors governing the regioselectivity of the reaction.
The historical significance of this compound, therefore, lies not in a targeted discovery for a specific application, but as a byproduct of fundamental mechanistic studies that have shaped our understanding of organic reaction mechanisms.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and research.
| Property | Value | Source |
| CAS Number | 85829-14-7 | ChemicalBook[2] |
| Molecular Formula | C₇H₅Cl₂NO₃ | ChemicalBook[2] |
| Molecular Weight | 222.03 g/mol | ChemicalBook[2] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Melting Point | Not readily available | |
| Boiling Point | Not readily available | |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | Inferred from synthesis conditions[3] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions relative to the electron-withdrawing nitro and chloro groups and the electron-donating methoxy group. A singlet for the methoxy group would be expected in the range of 3.8-4.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display unique signals for each of the seven carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-Cl stretching vibrations, and C-O stretching of the anisole moiety.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the nitro group, methoxy group, and chlorine atoms.
Synthesis and Reaction Mechanisms
The primary route to this compound is through the electrophilic nitration of 2,4-dichloroanisole.
The Bloomfield, Moodie, and Schofield Synthesis (1983)
The seminal work by Bloomfield et al. provides the foundational method for the preparation of this compound.[1]
Reaction Scheme:
Caption: Figure 1: Synthesis of this compound.
Detailed Experimental Protocol (Based on Bloomfield et al., 1983):
-
Reaction Setup: 2,4-dichloroanisole is dissolved in a suitable solvent, such as chloroform.
-
Nitration: A nitrating agent, typically nitric acid, is added to the solution. The reaction is carried out under controlled temperature conditions.
-
Workup and Purification: After the reaction is complete, the mixture is worked up to remove excess acid and other impurities. This typically involves washing with water and a mild base. The isomeric products are then separated and purified, likely using chromatographic techniques such as column chromatography, owing to their similar physical properties.
The 1983 study reported a yield of 12.1% for this compound and 85.7% for the 2,4-dichloro-6-nitroanisole isomer under their specific reaction conditions.[3]
Mechanistic Insights: The Role of Substituent Effects
The formation of both the 5-nitro and 6-nitro isomers can be explained by the principles of electrophilic aromatic substitution.
Caption: Figure 2: Simplified mechanism of nitration.
-
Activating and Directing Effects: The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The chlorine atoms (-Cl) are deactivating groups due to their inductive electron withdrawal, but are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.
-
Formation of the 6-nitro Isomer: Attack of the nitronium ion (NO₂⁺) at the C6 position is favored because this position is ortho to the strongly activating methoxy group and meta to one of the chlorine atoms. The resonance-stabilized intermediate (sigma complex) for this attack is more stable, leading to the major product.
-
Formation of the 5-nitro Isomer: Attack at the C5 position is less favored. This position is meta to the activating methoxy group, which is electronically disfavored. However, it is ortho and para to the two chlorine atoms. The formation of the 5-nitro isomer, albeit in a smaller amount, demonstrates that under certain conditions, substitution can occur at positions that are not the most electronically favored, likely influenced by a combination of steric hindrance at other positions and the specific reaction conditions.
Applications in Drug Discovery and Development
While not as widely cited as some other chemical intermediates, this compound and its close structural analogs are valuable precursors in the synthesis of more complex molecules with biological activity. Its utility stems from the presence of multiple functional groups that can be selectively modified.
For instance, related compounds like 2-chloro-5-nitroanisole are recognized as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[4] The nitro group can be reduced to an amine, which can then be further functionalized, while the chlorine atoms can participate in nucleophilic aromatic substitution reactions.
While direct, large-scale applications of this compound in marketed drugs are not prominently documented in publicly accessible literature, its potential as a building block in drug discovery is evident. Researchers can utilize this compound to synthesize libraries of novel compounds for screening against various biological targets. The specific arrangement of its functional groups allows for the introduction of diverse pharmacophores, making it a useful starting point for lead optimization campaigns.
Safety, Handling, and Toxicological Profile
General Safety Precautions (based on related compounds):
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Toxicological Information (Inferred):
Nitroaromatic compounds can have varying degrees of toxicity. It is prudent to treat this compound as a potentially hazardous substance until more specific toxicological data becomes available.
Conclusion and Future Outlook
This compound, born from academic inquiry into the fundamental principles of organic chemistry, stands as a testament to the fact that even minor products in a reaction can hold significant value. While its direct application in large-scale pharmaceutical manufacturing is not yet widespread, its unique structure makes it a valuable tool for medicinal chemists and researchers in the design and synthesis of novel bioactive molecules.
Future research may focus on developing more selective and higher-yielding synthetic routes to this compound, which could unlock its potential for broader applications. Furthermore, as the demand for novel chemical entities in drug discovery continues to grow, the exploration of the synthetic utility of such niche building blocks will undoubtedly expand. This in-depth guide serves as a foundational resource for those looking to understand and utilize this interesting and potentially impactful molecule.
References
Preliminary Reactivity Studies of 2,4-Dichloro-5-nitroanisole: A Synthetic Chemist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2,4-Dichloro-5-nitroanisole is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1] Its chemical architecture, featuring two chlorine atoms and a nitro group on an anisole core, presents multiple avenues for synthetic modification. This guide provides an in-depth analysis of its core reactivity, focusing on the two primary pathways: nucleophilic aromatic substitution (SNAr) at the chlorinated positions and the reduction of the nitro group. We will explore the underlying principles governing these transformations, provide field-proven experimental protocols, and discuss the causality behind methodological choices to empower researchers in their synthetic endeavors.
Core Molecular Characteristics and Synthesis
Before delving into reactivity, it is crucial to understand the molecule's fundamental properties and its preparation. The structure of this compound (CAS: 85829-14-7) incorporates an electron-donating methoxy group (-OCH₃) and three electron-withdrawing substituents (two -Cl, one -NO₂), which collectively dictate its chemical behavior.[2]
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO₃ | [2] |
| Molecular Weight | 222.03 g/mol | [2][3] |
| IUPAC Name | 1,5-dichloro-2-methoxy-4-nitrobenzene | [2] |
Synthesis of this compound
The most direct route to this compound is through the electrophilic nitration of 2,4-dichloroanisole. The methoxy group is a strong ortho-, para-directing group, while the chlorine atoms are deactivating but also ortho-, para-directing. The nitration occurs at the C5 position, which is ortho to the C4-Cl and para to the C2-Cl, and importantly, ortho to the strongly activating methoxy group.
Experimental Protocol: Nitration of 2,4-Dichloroanisole [3]
-
Objective: To synthesize this compound.
-
Reagents: 2,4-dichloroanisole, nitric acid, chloroform.
-
Procedure:
-
Dissolve 2,4-dichloroanisole in a suitable volume of chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric amount of nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The use of a nitrating mixture (e.g., HNO₃/H₂SO₄) is also common for nitrating aromatic rings.[4]
-
After the addition is complete, allow the reaction to stir for 1 hour at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.
-
Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from ethanol) or column chromatography.
-
The workflow for the synthesis is illustrated below.
Caption: Synthesis of this compound via nitration.
Reactivity Study I: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this substrate involves nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthesis.[5] The presence of a strongly electron-withdrawing nitro group significantly acidifies the aromatic ring protons and, more importantly, activates the ring towards nucleophilic attack.[6][7]
Mechanistic Principles & Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5]
-
Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8]
-
Elimination: The aromaticity is restored by the expulsion of the leaving group (chloride ion).[5]
The rate-determining step is typically the initial nucleophilic attack.[5] For this to occur, the ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group.[6][7][9] This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electron-withdrawing group, providing crucial stabilization.[7]
In this compound:
-
The C4-Cl is para to the activating -NO₂ group.
-
The C2-Cl is ortho to the activating -NO₂ group.
Both chlorine atoms are therefore activated for SNAr. However, the regioselectivity of the first substitution will depend on a balance of electronic and steric factors.
-
Electronic Effects: Both positions are strongly activated. The C4 position benefits from direct para-resonance stabilization by the nitro group. The C2 position benefits from ortho-resonance stabilization.
-
Steric Hindrance: The C2 position is sterically more hindered, being flanked by the methoxy group and the C1-carbon. In contrast, the C4 position is less encumbered.
Hypothesis: Nucleophilic attack is predicted to occur preferentially at the C4 position due to lesser steric hindrance, leading to the monosubstituted product, 2-chloro-4-(nucleophil)-5-nitroanisole. Sequential substitution at the C2 position would require more forcing conditions (e.g., higher temperatures), a principle often exploited in the chemistry of similar compounds like dichlorotriazines.[10]
Caption: General mechanism for SNAr on this compound.
Protocol for a Preliminary SNAr Reactivity Screen
This protocol provides a general method for reacting this compound with a model amine nucleophile, such as morpholine or aniline.[11][12]
Experimental Protocol: Reaction with Morpholine
-
Objective: To assess the reactivity and regioselectivity of SNAr on this compound.
-
Reagents: this compound, morpholine, triethylamine (Et₃N) or potassium carbonate (K₂CO₃) as a base, and a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the base (e.g., K₂CO₃, 2.0 eq).
-
Add the nucleophile (morpholine, 1.1 eq) to the mixture.
-
Stir the reaction at room temperature (or a slightly elevated temperature, e.g., 50-80 °C, to facilitate the reaction) and monitor its progress by TLC or LC-MS.
-
Upon consumption of the starting material, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via column chromatography to isolate the monosubstituted product(s).
-
Characterize the product(s) using NMR and Mass Spectrometry to determine the site of substitution.
-
Reactivity Study II: Reduction of the Nitro Group
The conversion of an aromatic nitro group to an amine is a fundamental and highly valuable transformation in organic synthesis, as anilines are precursors to a vast array of dyes, pharmaceuticals, and functional materials.[13][14] The primary challenge in reducing this compound is achieving chemoselectivity: reducing the -NO₂ group while preserving the C-Cl bonds, which are susceptible to hydrodehalogenation under certain reductive conditions.[15]
Overview of Reductive Methods and Chemoselectivity
A variety of reagents can reduce aromatic nitro groups, with differing levels of functional group tolerance.[16]
| Method | Reagent(s) | Advantages | Disadvantages / Causality |
| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean workup.[15] | High risk of dehalogenation (C-Cl bond cleavage). Not recommended for this substrate unless specific catalysts are used.[13][15] |
| Catalytic Hydrogenation | H₂, Raney Nickel | Often preserves aryl chlorides, making it a better choice than Pd/C for halogenated substrates.[13][15] | Requires careful catalyst handling; can still cause dehalogenation under harsh conditions. |
| Metal/Acid Reduction | Fe / Acetic Acid or NH₄Cl | Mild, inexpensive, and generally chemoselective for the nitro group over aryl halides.[15] | Workup can be tedious due to the formation of iron salts. |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | A very mild and reliable method that is highly selective for the nitro group and tolerates a wide range of functional groups, including aryl chlorides.[15][17][18] | The workup involves removing tin byproducts, which often requires treatment with a strong base.[17] |
For this compound, methods based on SnCl₂ or Fe/Acid are the most trustworthy initial choices to ensure the preservation of the chlorine substituents.
Recommended Protocols for Chemoselective Nitro Reduction
Protocol A: Reduction using Tin(II) Chloride (SnCl₂) Dihydrate [15][17][18]
-
Objective: To synthesize 5-amino-2,4-dichloroanisole.
-
Reagents: this compound, tin(II) chloride dihydrate (SnCl₂·2H₂O), ethanol or ethyl acetate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O (typically 3-5 equivalents) to the solution in one portion.
-
Heat the mixture to reflux (approx. 78 °C for ethanol) and stir.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully pour it into a beaker of ice.
-
Basify the mixture by slowly adding a saturated solution of sodium bicarbonate or a concentrated NaOH solution until the pH is > 8. This will precipitate tin salts.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Filter the combined organic layers if necessary to remove any remaining tin solids.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired aniline.
-
Caption: Workflow for the chemoselective reduction of the nitro group.
Conclusion and Future Outlook
This compound is a highly functionalized aromatic intermediate poised for diverse synthetic applications. Its reactivity is dominated by two key transformations: the regioselective nucleophilic aromatic substitution, likely favoring the C4 position, and the chemoselective reduction of the nitro group to an amine. By understanding the electronic and steric factors that govern these reactions and employing validated protocols, researchers can effectively utilize this molecule as a scaffold for constructing more complex chemical entities. The resulting anilines and substituted anisoles are valuable precursors for library synthesis in drug discovery and for the development of novel materials.
References
- 1. 85829-14-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Chemistry Reactions What is the product of the reaction: \text{NO.. [askfilo.com]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
synthesis protocol for 2,4-Dichloro-5-nitroanisole
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For information on the properties, hazards, and safe handling of chemical substances, please consult authoritative sources such as the Safety Data Sheets (SDS) provided by chemical manufacturers and databases like PubChem and the European Chemicals Agency (ECHA). These resources provide crucial information for researchers and professionals working with chemicals.
Application Note: A Validated Protocol for the Regioselective Nitration of 2,4-Dichloroanisole
Introduction: The Strategic Importance of Nitrated Aromatics
Nitrated aromatic compounds are foundational building blocks in organic synthesis, serving as critical precursors for pharmaceuticals, agrochemicals, and specialty materials. The nitro group, a powerful electron-withdrawing substituent, not only modifies the electronic properties of the aromatic ring but also serves as a versatile functional handle for further transformations, most notably its reduction to an amino group.
The nitration of 2,4-dichloroanisole presents a classic case study in electrophilic aromatic substitution (EAS), where the reaction's outcome is governed by the interplay of directing effects from multiple substituents. The methoxy group (-OCH₃) is a potent activating, ortho, para-director, while the chloro groups (-Cl) are deactivating yet also ortho, para-directing. Understanding and controlling the regioselectivity of this reaction is paramount for the efficient synthesis of specific isomers.
This document provides a comprehensive, field-proven protocol for the nitration of 2,4-dichloroanisole. It is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific rationale and critical safety considerations inherent to nitration chemistry.
CRITICAL SAFETY PROTOCOL: Managing Nitration Hazards
WARNING: Nitration reactions are highly exothermic and involve the use of extremely corrosive and reactive acids. Failure to adhere to strict safety protocols can result in thermal runaway, explosion, and severe chemical burns.[1][2]
-
Hazard Assessment: The primary hazards stem from the use of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
-
Corrosivity: Both acids are highly corrosive and can cause severe, deep tissue burns upon contact.[3][4] Nitric acid is also a strong oxidizing agent that can react violently with organic materials.[4][5]
-
Exothermicity: The generation of the nitronium ion and the nitration reaction itself are highly exothermic. Uncontrolled addition or inadequate cooling can lead to a rapid temperature increase (thermal runaway), potentially causing violent boiling, pressure buildup, and vessel rupture.[1]
-
Toxicity: Vapors of nitric acid and nitrogen oxides (NOx), which can be produced during the reaction, are highly toxic and corrosive to the respiratory system.[1][4]
-
-
Mandatory Engineering and Personal Protective Controls:
-
Fume Hood: All operations MUST be performed in a certified chemical fume hood with sufficient ventilation to prevent inhalation of toxic fumes.[1]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE is required:
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible.[1][3] A spill kit containing a neutralizer, such as sodium carbonate or sodium bicarbonate, must be on hand.[5]
-
Mechanism and Scientific Rationale
The nitration of 2,4-dichloroanisole proceeds via a well-established electrophilic aromatic substitution (EAS) mechanism.
Step 1: Generation of the Electrophile (Nitronium Ion) Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent.[6]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich aromatic ring of 2,4-dichloroanisole acts as a nucleophile, attacking the nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
Step 3: Regioselectivity – The Directing Influence of Substituents The position of attack is dictated by the existing substituents:
-
Methoxy Group (-OCH₃): A strong activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, C6) through its powerful resonance-donating (+R) effect.
-
Chloro Groups (-Cl): Deactivating groups via their inductive (-I) effect, but they also direct ortho and para due to a weaker resonance-donating (+R) effect.
In this competitive scenario, the strongly activating methoxy group dominates the directing effect. The positions ortho (C2) and para (C4) to the methoxy group are already substituted with chlorine atoms. Therefore, the primary site of electrophilic attack is the remaining vacant ortho position, C6. A secondary product resulting from attack at the C5 position is also possible. Studies have confirmed the formation of both 2,4-dichloro-6-nitroanisole and 2,4-dichloro-5-nitroanisole from this reaction.[7][8]
Step 4: Rearomatization A weak base, typically the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product.[6]
Detailed Experimental Protocol
This protocol is designed to favor the formation of the major isomer, 2,4-dichloro-6-nitroanisole.
Materials and Equipment
-
Reagents:
-
2,4-Dichloroanisole (C₇H₆Cl₂O)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (or Methanol) for recrystallization
-
Deionized Water
-
Crushed Ice
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Stoichiometry and Reagent Data
| Compound | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2,4-Dichloroanisole | C₇H₆Cl₂O | 177.03 | 5.00 g | 0.0282 | 1.0 |
| Nitric Acid (70%) | HNO₃ | 63.01 | 2.8 mL | 0.0438 | 1.55 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 10 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
Place 5.00 g (0.0282 mol) of 2,4-dichloroanisole into a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
In the fume hood, carefully add 10 mL of concentrated sulfuric acid to the flask while stirring. Stir until the anisole is fully dissolved.
-
Cool the flask in an ice-water bath to 0-5 °C. An internal thermometer is essential to monitor the temperature.
-
-
Preparation of the Nitrating Mixture (Critical Step):
-
In a separate small beaker or flask, cool 5 mL of concentrated sulfuric acid in an ice bath.
-
EXTREMELY SLOWLY , with constant swirling, add 2.8 mL of concentrated nitric acid dropwise to the cold sulfuric acid.
-
This mixture should be prepared just before use and kept cold.
-
-
Nitration Reaction:
-
Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred solution of 2,4-dichloroanisole over a period of 30-45 minutes.
-
MAINTAIN THE INTERNAL REACTION TEMPERATURE BETWEEN 0-10 °C throughout the entire addition. Use the ice bath to control the temperature. A rapid temperature increase indicates an uncontrolled reaction.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 60 minutes.
-
-
Work-up and Product Isolation:
-
Prepare a large beaker containing approximately 100 g of crushed ice and 100 mL of cold deionized water.
-
CAREFULLY AND SLOWLY , pour the reaction mixture onto the ice-water with vigorous stirring. A solid precipitate should form.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This step is crucial to remove residual strong acids.
-
Perform a final wash with a small amount of cold, dilute sodium bicarbonate solution, followed by another wash with cold deionized water.
-
-
Purification and Characterization:
-
Press the solid as dry as possible on the filter.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
-
Visualized Workflow and Mechanism
Experimental Workflow Diagram
Caption: Experimental workflow for the nitration of 2,4-dichloroanisole.
Reaction Mechanism Diagram
Caption: Mechanism of electrophilic aromatic nitration.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. ehs.com [ehs.com]
- 5. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 2,4-Dichloro-5-nitroanisole as a Versatile Building Block in Organic Synthesis
Abstract and Scope
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of 2,4-dichloro-5-nitroanisole (CAS No. 85829-14-7) as a strategic building block in modern organic synthesis. The document moves beyond a simple cataloging of reactions to offer deep mechanistic insights, field-proven experimental protocols, and strategic guidance for its application. We will explore the three primary pillars of its reactivity: Nucleophilic Aromatic Substitution (SNAr), chemoselective nitro group reduction, and palladium-catalyzed cross-coupling reactions. The protocols provided are designed to be self-validating, with explanations for critical steps and expected outcomes, empowering scientists to leverage this versatile intermediate for the synthesis of complex pharmaceuticals, agrochemicals, and functional materials.[1]
Physicochemical Properties and Safety Data
This compound is a substituted aromatic compound whose reactivity is dictated by the interplay of its three key functional groups: a nitro group, two chlorine atoms, and a methoxy group. Understanding its fundamental properties is critical for safe handling and effective experimental design.
| Property | Value | Source |
| CAS Number | 85829-14-7 | [1][2] |
| Molecular Formula | C₇H₅Cl₂NO₃ | [2] |
| Molecular Weight | 222.02 g/mol | [2] |
| IUPAC Name | 1,5-dichloro-2-methoxy-4-nitrobenzene | [2] |
| Appearance | Typically a solid | N/A |
| XLogP3 | 2.8 | [2] |
Safety Information: this compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Users must consult the Safety Data Sheet (SDS) from the supplier for complete handling, storage, and disposal information.
Core Synthetic Transformations & Protocols
The synthetic utility of this compound stems from the predictable and sequential reactivity of its functional groups. The strong electron-withdrawing nature of the nitro group is the central feature that governs the molecule's behavior.
Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Insight: The aromatic ring of this compound is electron-deficient, making it susceptible to attack by nucleophiles. The nitro group, positioned para to the chlorine at C-4 and ortho to the chlorine at C-2, powerfully activates both positions for SNAr reactions.[3][4] This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance delocalization onto the nitro group.[3][5] The reaction proceeds via a two-step addition-elimination mechanism.[6][7] Due to steric hindrance from the adjacent methoxy group, the chlorine at the C-4 position is generally more reactive towards nucleophilic displacement.
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Protocol 1: Synthesis of 2-Chloro-4-(methylamino)-5-nitroanisole
This protocol details the selective displacement of the C-4 chlorine using a primary amine.
Materials:
-
This compound (1.0 eq)
-
Methylamine (2.2 eq, as a 40% solution in water or 2M in THF)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.22 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add DMF (40 mL) to the flask. Stir the suspension.
-
Nucleophile Addition: Slowly add the methylamine solution (e.g., 11.0 mL of 2M solution in THF, 22.0 mmol) to the stirring suspension at room temperature.
-
Causality Note: The excess amine acts as both the nucleophile and a scavenger for any generated HCl, while K₂CO₃ serves as a robust base to facilitate the reaction and neutralize acid. DMF is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the cation and leaving the nucleophile highly reactive.
-
-
Heating: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-water (200 mL). A solid precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or recrystallization from ethanol to yield the desired product.
Chemoselective Reduction of the Nitro Group
Chemoselectivity Explained: The transformation of the nitro group into a primary amine unlocks a vast array of subsequent synthetic possibilities (e.g., amide coupling, diazotization). A critical challenge is to perform this reduction without affecting the aryl chloride bonds, which are susceptible to hydrogenolysis, especially with catalysts like Palladium on Carbon (Pd/C).[8] Therefore, chemoselective methods are required. Reagents such as tin(II) chloride (SnCl₂) in acidic media or iron powder (Fe) in acetic acid are highly effective for this purpose, as they selectively reduce the nitro group while leaving the halogen substituents intact.[8][9]
Protocol 2: Synthesis of 4,6-Dichloro-3-methoxyaniline
This protocol describes the reduction of the nitro group using tin(II) chloride dihydrate.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 2.22 g, 10.0 mmol) in ethanol (50 mL).
-
Reagent Addition: To this solution, add tin(II) chloride dihydrate (e.g., 10.15 g, 45.0 mmol).
-
Heating: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Slowly add concentrated HCl (10 mL) dropwise over 15 minutes.
-
Causality Note: The reaction is performed under acidic conditions, which are required for the SnCl₂ reduction mechanism. The large excess of the tin reagent ensures complete conversion.[9]
-
-
Reaction Monitoring: Continue refluxing for 2-3 hours, monitoring by TLC until the starting material is consumed. The product aniline will be present as its hydrochloride salt.
-
Work-up - Basification: Cool the reaction to room temperature and carefully pour it over crushed ice. Slowly basify the mixture by adding 5M NaOH solution until the pH is >10. This step is crucial to neutralize the acid and precipitate tin salts (as tin hydroxides), while also liberating the free aniline product.
-
Trustworthiness Note: This step is highly exothermic and may involve the formation of a thick, white precipitate of tin salts. Proceed with caution and efficient stirring.
-
-
Extraction: Extract the resulting slurry with dichloromethane (3 x 75 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the organic solution under reduced pressure to yield the crude 4,6-dichloro-3-methoxyaniline, which can be further purified by column chromatography if necessary.
Caption: Post-reduction synthetic pathways for the resulting aniline.
Palladium-Catalyzed Cross-Coupling Reactions
Synthetic Utility: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[10] The chloro-substituents on the aniline derivative obtained from Protocol 2 can serve as electrophilic partners in such couplings. This strategy enables the construction of complex biaryl scaffolds, which are prevalent in medicinal chemistry. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11]
Protocol 3: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol describes the coupling of 4,6-dichloro-3-methoxyaniline with an arylboronic acid. We will target the more reactive C-4 position.
Materials:
-
4,6-Dichloro-3-methoxyaniline (1.0 eq, from Protocol 2)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.10 eq)
-
Potassium Phosphate (K₃PO₄, 2.0 eq)
-
Toluene and Water (e.g., 3:1 v/v mixture)
Procedure:
-
Reaction Setup: To a Schlenk tube or a sealed vial, add 4,6-dichloro-3-methoxyaniline (e.g., 1.92 g, 10.0 mmol), the arylboronic acid (e.g., 1.82 g, 12.0 mmol), Pd(OAc)₂ (112 mg, 0.50 mmol), SPhos (410 mg, 1.0 mmol), and K₃PO₄ (4.25 g, 20.0 mmol).
-
Degassing: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Causality Note: The Pd(0) active catalyst is oxygen-sensitive. Rigorous exclusion of air is critical for catalytic activity and to prevent ligand degradation. SPhos is an electron-rich, bulky biarylphosphine ligand that promotes the oxidative addition of aryl chlorides, which are typically less reactive than bromides or iodides.[12]
-
-
Solvent Addition: Add degassed toluene (30 mL) and degassed water (10 mL) via syringe.
-
Heating: Place the sealed vessel in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a powerful and cost-effective building block whose value lies in the orthogonal reactivity of its functional groups. The protocols and mechanistic discussions provided herein demonstrate a clear strategic pathway for its use: (1) activation of the ring by the nitro group for selective SNAr reactions, (2) chemoselective reduction of the nitro group to an aniline, and (3) subsequent C-C bond formation via palladium-catalyzed cross-coupling at the halogen positions. This predictable reactivity allows for the systematic and efficient construction of highly functionalized aromatic and biaryl cores essential for the advancement of pharmaceutical and materials science research.
References
- 1. 85829-14-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. innospk.com [innospk.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 2,4-Dichloro-5-nitroanisole in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic use of highly functionalized scaffolds is paramount to the efficient construction of novel therapeutic agents. Among these, 2,4-Dichloro-5-nitroanisole has emerged as a pivotal building block, offering a trifecta of reactive sites that medicinal chemists can exploit to generate diverse molecular architectures. Its inherent electronic properties—a methoxy group, two chlorine atoms, and a nitro group on a benzene ring—render it an exceptionally versatile precursor for a range of bioactive compounds, most notably in the synthesis of kinase inhibitors.
This technical guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. We will delve into the causality behind its reactivity, provide field-proven, step-by-step protocols for its key transformations, and showcase its application in the synthesis of targeted therapeutics.
The Chemical Rationale: A Scaffold Primed for Selective Functionalization
The utility of this compound lies in the predictable and sequential reactivity of its substituents. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the chlorine atoms susceptible to displacement by a variety of nucleophiles.[1][2] This reactivity is the cornerstone of its application in building complex molecular frameworks.
Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an aniline, which then serves as a key nucleophile or a point for further derivatization, for instance, in the formation of amides or heterocyclic rings. This dual reactivity—SNAr at the chloro positions and reduction of the nitro group—provides a powerful strategy for the convergent synthesis of complex drug candidates.
Core Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of substituted anilines, which are key components of many kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a multitude of diseases, including cancer.[4] By targeting specific kinases, it is possible to develop highly selective and potent therapies.
A prime example of this is the synthesis of Bosutinib , a dual inhibitor of the BCR-ABL and Src family kinases used in the treatment of chronic myelogenous leukemia (CML).[3] The 2,4-dichloro-5-methoxyphenylamino moiety of Bosutinib is derived directly from this compound.
Caption: Key synthetic pathways originating from this compound.
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for the key transformations of this compound.
Protocol 1: Reduction of this compound to 2,4-Dichloro-5-methoxyaniline
This protocol details the reduction of the nitro group, a critical step in the synthesis of many kinase inhibitors. The use of iron in acidic media is a classic, robust, and cost-effective method for this transformation.
Causality Behind Experimental Choices:
-
Iron powder: A readily available and inexpensive reducing agent. The reaction occurs on the surface of the metal.
-
Ammonium chloride/Acetic Acid: Creates a mildly acidic environment to facilitate the reduction and acts as an electrolyte.
-
Ethanol/Water: A solvent system that provides good solubility for the organic starting material while allowing for the aqueous-based reduction chemistry.
-
Celite filtration: A diatomaceous earth that effectively removes the fine iron oxide byproducts, preventing them from contaminating the product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: To the stirred suspension, add iron powder (e.g., 3.0-5.0 eq) and a catalytic amount of ammonium chloride or acetic acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
The resulting aqueous residue can be basified with a suitable base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude 2,4-dichloro-5-methoxyaniline can be purified by column chromatography on silica gel or by recrystallization.
-
| Parameter | Typical Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to light brown solid |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine. The electron-withdrawing nitro group facilitates the displacement of one of the chlorine atoms. The regioselectivity (substitution at C-2 vs. C-4) can be influenced by steric and electronic factors of the incoming nucleophile.
Causality Behind Experimental Choices:
-
Anhydrous Solvent (e.g., DMF, DMSO, or ACN): Polar aprotic solvents are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.[5]
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA): Used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Elevated Temperature: Often required to overcome the activation energy for the SNAr reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 eq) to the solution, followed by the addition of a suitable base (e.g., K₂CO₃, 1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: General workflow for the SNAr reaction of this compound.
| Parameter | Typical Value |
| Reaction Time | 2-24 hours |
| Yield | 60-90% (dependent on nucleophile) |
| Purity (by HPLC) | >95% after purification |
Data Presentation: Reactivity Profile
The following table summarizes the expected reactivity and typical yields for the SNAr of this compound with various nucleophiles, providing a quick reference for researchers planning their synthetic strategies.
| Nucleophile | Typical Conditions | Expected Major Product | Approximate Yield |
| Primary/Secondary Aliphatic Amines | K₂CO₃, DMF, 80-100 °C | Substitution at C-4 | 70-90% |
| Anilines | NaH, THF, 60-80 °C | Substitution at C-4 | 60-80% |
| Thiols | NaH, DMF, 25-50 °C | Substitution at C-4 | 75-95% |
| Alkoxides/Phenoxides | NaH, THF, 60-80 °C | Substitution at C-4 | 50-70% |
Conclusion and Future Perspectives
This compound stands as a testament to the power of well-designed building blocks in medicinal chemistry. Its predictable reactivity and the versatility of its functional groups allow for the efficient and modular synthesis of complex molecules with significant therapeutic potential. The protocols detailed herein provide a solid foundation for researchers to explore the rich chemistry of this scaffold. As the demand for novel, highly targeted therapeutics continues to grow, the strategic application of such versatile intermediates will undoubtedly remain a cornerstone of successful drug discovery programs.
References
- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]
The Strategic Utility of 2,4-Dichloro-5-nitroanisole in the Synthesis of Advanced Functional Materials
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular architectures with tailored functionalities is ever-increasing.[1][2] 2,4-Dichloro-5-nitroanisole (CAS No: 85829-14-7), a substituted nitrobenzene, emerges as a highly valuable and versatile building block for the synthesis of a variety of functional organic molecules. Its unique arrangement of activating and leaving groups on the aromatic ring makes it an ideal precursor for the construction of complex heterocyclic systems and other advanced materials. This technical guide will provide an in-depth exploration of the applications of this compound, with a particular focus on the synthesis of phenazine derivatives, and will furnish detailed protocols for its utilization in the laboratory.
The reactivity of this compound is primarily dictated by the presence of the strongly electron-withdrawing nitro group, which activates the two chlorine atoms towards nucleophilic aromatic substitution (SNAr). This activation allows for the sequential and regioselective displacement of the chloride ions, offering a strategic advantage in the design of complex molecules. The methoxy group, while less influential than the nitro group, also contributes to the electronic properties of the ring and can be a site for further chemical modification.
Core Application: Synthesis of Dichlorinated Phenazine Scaffolds
Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, antitumor, and antimalarial properties.[3][4] Furthermore, the planar, aromatic nature of the phenazine core makes it an attractive scaffold for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[4][5]
The synthesis of phenazine derivatives from this compound can be envisioned through a two-step process: a double nucleophilic aromatic substitution with a substituted 1,2-diaminobenzene, followed by a reductive cyclization to form the phenazine core. The presence of the two chlorine atoms on the final phenazine product provides valuable handles for further functionalization, allowing for the fine-tuning of the molecule's electronic and biological properties.
Experimental Protocol: Synthesis of 1,3-Dichloro-5-methoxyphenazine
This protocol details a plausible and chemically sound method for the synthesis of a dichlorinated phenazine derivative from this compound. The procedure is based on established principles of nucleophilic aromatic substitution and reductive cyclization reactions commonly employed in the synthesis of phenazines.
Materials:
-
This compound (Reagent Grade, >98%)
-
1,2-Diaminobenzene (Reagent Grade, >99%)
-
N,N-Diisopropylethylamine (DIPEA) (Anhydrous, >99.5%)
-
N,N-Dimethylformamide (DMF) (Anhydrous, >99.8%)
-
Sodium Dithionite (Na₂S₂O₄) (Reagent Grade, >85%)
-
Dichloromethane (DCM) (ACS Grade)
-
Ethyl Acetate (EtOAc) (ACS Grade)
-
Hexanes (ACS Grade)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating capabilities
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
Step 1: Synthesis of N-(2-amino-4-chlorophenyl)-2,4-dichloro-5-nitroaniline (Intermediate)
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), 1,2-diaminobenzene (1.1 eq), and anhydrous DMF (5 mL per mmol of this compound).
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The starting material and product spots should be visualized under UV light.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (3 times the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Step 2: Reductive Cyclization to form 1,3-Dichloro-5-methoxyphenazine
-
Dissolve the purified intermediate from Step 1 in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Heat the solution to reflux (approximately 80-90 °C).
-
Slowly add an aqueous solution of sodium dithionite (Na₂S₂O₄) (4-6 eq) to the refluxing mixture. A color change is typically observed.
-
Continue to reflux for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired 1,3-dichloro-5-methoxyphenazine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture, which can be particularly important in reactions involving amines at high temperatures.
-
Anhydrous Solvents: The use of anhydrous DMF and DIPEA is crucial to prevent the hydrolysis of the starting material and to ensure the efficiency of the nucleophilic substitution reaction.
-
Excess Base (DIPEA): A non-nucleophilic base is used to scavenge the HCl generated during the SNAr reaction, driving the equilibrium towards the product. An excess ensures complete reaction.
-
Sodium Dithionite: A common and effective reducing agent for the nitro group, which simultaneously facilitates the cyclization to form the phenazine ring.
-
Purification by Column Chromatography: Essential for removing unreacted starting materials, byproducts, and impurities, ensuring the isolation of a high-purity final product.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 1,3-Dichloro-5-methoxyphenazine.
Further Applications and Functional Material Synthesis
The synthesized dichlorinated phenazine serves as a versatile platform for the creation of a diverse library of functional materials. The two chlorine atoms can be further substituted through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce a wide range of functional groups.
Advanced Organic Electronic Materials
The planar and electron-deficient nature of the phenazine core makes it an excellent candidate for n-type organic semiconductors. By introducing electron-donating or electron-withdrawing groups at the 1 and 3 positions, the electronic properties (e.g., HOMO/LUMO levels, bandgap) of the material can be precisely tuned.
| Application Area | Potential Modification | Rationale |
| Organic Light-Emitting Diodes (OLEDs) | Introduction of fluorescent or phosphorescent moieties. | To create emissive materials with specific colors and high quantum efficiencies. |
| Organic Field-Effect Transistors (OFETs) | Attachment of long alkyl chains or other solubilizing groups. | To improve processability and control the solid-state packing for enhanced charge transport. |
| Organic Photovoltaics (OPVs) | Synthesis of donor-acceptor type molecules. | To create materials with broad absorption spectra and efficient charge separation for solar energy conversion. |
Bioactive Molecules and Pharmaceutical Intermediates
The phenazine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[4] The dichlorinated phenazine synthesized from this compound can be a key intermediate in the development of new drug candidates.
| Therapeutic Area | Potential Modification | Rationale |
| Anticancer Agents | Introduction of specific side chains to enhance DNA intercalation or enzyme inhibition. | To develop more potent and selective chemotherapeutic agents. |
| Antimicrobial Agents | Functionalization with groups that disrupt bacterial cell walls or metabolic pathways. | To combat drug-resistant bacteria. |
| Antimalarial Drugs | Modification to interfere with the life cycle of the malaria parasite. | To develop new treatments for malaria. |
Logical Relationship Diagram for Further Functionalization
References
- 1. usitc.gov [usitc.gov]
- 2. Synthetic routes for phenazines: an overview: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. Recent advances in materials for organic light emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 2,4-Dichloro-5-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of 2,4-Dichloro-5-nitroanisole
This compound is a highly functionalized aromatic building block poised for selective chemical modification. Its utility in organic synthesis, particularly in the realms of medicinal chemistry and materials science, stems from the strategic placement of its substituents. The benzene ring is rendered electron-deficient by the potent electron-withdrawing nitro group, thereby activating the two chloro substituents as leaving groups for nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of SNAr reactions utilizing this versatile substrate. We will delve into the mechanistic nuances that govern regioselectivity and provide detailed, field-proven protocols for the substitution of this compound with a variety of nucleophiles.
Mechanistic Insights and Regioselectivity: A Tale of Two Chlorines
The cornerstone of nucleophilic aromatic substitution is a two-step addition-elimination mechanism.[1] A nucleophile first attacks an electron-poor carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] Aromaticity is subsequently restored through the expulsion of the leaving group.
In the case of this compound, the nitro group at C-5 is paramount to the facility of the SNAr reaction. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly stabilizes the negatively charged Meisenheimer complex. This stabilization is most effective when the nucleophilic attack occurs at a position ortho or para to the nitro group.
This brings us to the critical question of regioselectivity: which of the two chlorine atoms, at C-2 or C-4, is more readily displaced?
dot graph "Meisenheimer Complex Stability" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Figure 1: Rationale for Regioselectivity in SNAr Reactions of this compound.
The chlorine atom at the C-4 position is para to the electron-withdrawing nitro group. Nucleophilic attack at this position allows for the delocalization of the resulting negative charge in the Meisenheimer complex onto the oxygen atoms of the nitro group, a highly stabilizing resonance structure.[3] Conversely, the chlorine at the C-2 position is ortho to the nitro group but meta to the methoxy group. While the ortho relationship to the nitro group also provides stabilization, the attack at C-4 is generally favored due to the powerful para resonance stabilization. The methoxy group at C-1, being an electron-donating group by resonance, can have a deactivating effect on the ring for nucleophilic attack. However, its inductive electron-withdrawing effect and the overwhelming activating and directing influence of the nitro group dominate the reactivity. Therefore, SNAr reactions on this compound are expected to proceed with high regioselectivity, yielding the 4-substituted product as the major isomer.
Experimental Protocols
The following protocols are designed as robust starting points for the nucleophilic aromatic substitution of this compound. Researchers should note that optimization of reaction time, temperature, and stoichiometry may be necessary for specific nucleophiles.
Safety Precautions: this compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4] Consult the Material Safety Data Sheet (MSDS) for detailed safety and handling information.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)
This protocol details a general procedure for the synthesis of 4-amino-2-chloro-5-nitroanisole derivatives.
Materials:
-
This compound
-
Piperidine (or other primary/secondary amine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine nucleophile (1.1-1.2 eq) to the solution.
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization of the Expected Product (4-(piperidin-1-yl)-2-chloro-5-nitroanisole):
-
¹H NMR: Expect to see signals for the piperidine protons, the methoxy group singlet, and two singlets or doublets in the aromatic region, shifted relative to the starting material.
-
¹³C NMR: The spectrum will show characteristic peaks for the piperidine carbons, the methoxy carbon, and the aromatic carbons, with the carbon bearing the piperidine group showing a significant upfield shift compared to the corresponding carbon in the starting material.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected product should be observed.
| Parameter | Value |
| Reactants | This compound, Piperidine |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 50 °C |
| Typical Yield | > 85% |
Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol describes the synthesis of 4-alkoxy-2-chloro-5-nitroanisole derivatives.
Materials:
-
This compound
-
Sodium methoxide (or other sodium/potassium alkoxide)
-
Anhydrous methanol (or the corresponding alcohol)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the corresponding anhydrous alcohol (e.g., methanol).
-
Add the sodium alkoxide (1.1 eq) to the solution. The reaction is often exothermic.
-
Stir the reaction at room temperature or with gentle heating (e.g., reflux) and monitor by TLC.
-
After the reaction is complete, cool to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Remove the alcohol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent in vacuo and purify the residue by flash chromatography.
Characterization of the Expected Product (2-chloro-4-methoxy-5-nitroanisole):
-
¹H NMR: Look for two singlets for the two methoxy groups and two singlets or doublets for the aromatic protons.
-
¹³C NMR: The spectrum should display two distinct methoxy carbon signals and the expected aromatic carbon signals.
-
Mass Spectrometry: The molecular ion peak should confirm the mass of the desired product.
| Parameter | Value |
| Reactants | This compound, Sodium Methoxide |
| Solvent | Methanol |
| Temperature | Room Temperature to Reflux |
| Typical Yield | > 90% |
Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol outlines the synthesis of 4-(arylthio)-2-chloro-5-nitroanisole derivatives.[5]
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous DMF or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous DMF.
-
Add the base (1.2 eq) portion-wise at 0 °C to form the thiolate.
-
Stir the mixture at 0 °C for 20-30 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Characterization of the Expected Product (2-chloro-5-nitro-4-(phenylthio)anisole):
-
¹H NMR: The spectrum will show signals for the phenyl protons of the thiophenol moiety, the methoxy group singlet, and two singlets in the aromatic region of the anisole ring.
-
¹³C NMR: Expect to see the characteristic peaks for the phenylthio group, the methoxy carbon, and the aromatic carbons of the substituted anisole.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product.
| Parameter | Value |
| Reactants | This compound, Thiophenol |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | Room Temperature |
| Typical Yield | > 80% |
Workflow and Logic
dot graph "SNAr_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Figure 2: A generalized workflow for the SNAr reactions of this compound.
Conclusion
The protocols and mechanistic discussions presented herein provide a comprehensive framework for the successful application of this compound in nucleophilic aromatic substitution reactions. The predictable regioselectivity, favoring substitution at the C-4 position, makes this a valuable and reliable building block for the synthesis of a wide array of complex organic molecules. The adaptability of these protocols to various nucleophiles underscores the synthetic versatility of this substrate, opening avenues for innovation in drug discovery and materials science.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,4-Dichloro-5-nitroanisole
Introduction: The Strategic Value of 2,4-Dichloro-5-nitroanisole
In the landscape of synthetic organic chemistry, the strategic selection of a starting material is paramount to the efficient construction of complex molecular architectures. This compound stands out as a highly versatile and powerful building block for the synthesis of a diverse array of heterocyclic compounds. Its utility is rooted in a unique combination of structural features:
-
Two Differentiable Halogen Handles: The chlorine atoms at the C2 and C4 positions serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) and as handles for transition-metal-catalyzed cross-coupling reactions.
-
Potent Electronic Activation: The electron-withdrawing nitro group (-NO₂) at the C5 position strongly activates the aromatic ring towards nucleophilic attack. Its position para to the C2 chlorine and ortho to the C4 chlorine significantly lowers the activation energy for substitution at these sites.[1][2]
-
A Modulating Methoxy Group: The methoxy group (-OCH₃) at C1, while electron-donating, also influences the regioselectivity of reactions and can be a synthetic handle for demethylation to reveal a phenol if required.
-
Latent Functionality: The nitro group itself can be readily reduced to an amine, providing a key functional group for subsequent cyclization reactions.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic pathways originating from this compound, focusing on the preparation of medicinally relevant benzofused heterocycles. We will delve into the mechanistic underpinnings of these transformations, provide field-tested, step-by-step protocols, and discuss the rationale behind critical experimental choices.
Part 1: The Core Mechanism - Nucleophilic Aromatic Substitution (SNAr)
The primary reactivity of this compound is governed by the nucleophilic aromatic substitution (SNAr) mechanism. This is not a concerted process but a two-step addition-elimination pathway.[3]
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient carbons bearing a chlorine atom (C2 or C4). This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[4]
-
Leaving Group Expulsion: The aromaticity of the ring is restored through the elimination of the chloride ion, a good leaving group, to yield the final substituted product.
The stability of the Meisenheimer complex is critical. The nitro group at C5 is perfectly positioned to stabilize the negative charge through resonance, delocalizing it out of the ring. This stabilization is more effective when the nucleophile attacks the C2 position (para to the nitro group) or the C4 position (ortho to the nitro group), making these sites highly reactive.[1][5] While both positions are activated, the C2 position often exhibits higher reactivity due to the stronger para-resonance stabilization afforded by the nitro group, although steric factors from the C1-methoxy group can sometimes modulate this preference.
Caption: Generalized workflow for the SNAr mechanism.
Part 2: Application Protocol I - Synthesis of Substituted Benzimidazoles
Benzimidazoles are a cornerstone scaffold in medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[6][7][8] A robust strategy to access this core from this compound involves a sequential SNAr, nitro reduction, and cyclocondensation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2,4-Dichloro-5-nitroanisole in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 2,4-dichloro-5-nitroanisole in palladium-catalyzed cross-coupling reactions, with a focus on Suzuki-Miyaura and Buchwald-Hartwig amination reactions. As a versatile building block, this compound offers two reactive sites for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of a diverse array of complex organic molecules. The electron-withdrawing nitro group significantly influences the reactivity of the two chlorine atoms, allowing for regioselective functionalization under carefully controlled conditions. These attributes make it a valuable intermediate in the synthesis of pharmacologically active compounds and other functional materials.[1][2] This document furnishes detailed experimental protocols, mechanistic insights, and critical parameters for successful coupling reactions involving this substrate.
Introduction: The Synthetic Utility of this compound
This compound is a key aromatic intermediate characterized by a methoxy group, a nitro group, and two chlorine atoms adorning a benzene ring. This unique substitution pattern imparts distinct reactivity to the molecule, making it a valuable precursor in organic synthesis. The strong electron-withdrawing nature of the nitro group activates the aryl chloride bonds towards oxidative addition to a palladium(0) catalyst, a critical step in many cross-coupling reactions.[3]
Notably, the chlorine atom at the C-2 position (ortho to the nitro group) is generally more activated than the chlorine at the C-4 position. This differential reactivity allows for selective mono-functionalization, providing a pathway to dissymmetrically substituted nitroaromatics. Subsequent manipulation of the remaining chlorine and the nitro group offers a rich scaffold for the generation of diverse molecular architectures, particularly in the realm of medicinal chemistry where substituted anilines and biaryls are common pharmacophores.
This guide will delve into two of the most powerful palladium-catalyzed cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the construction of C-N bonds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[4][5] For this compound, this reaction provides a direct route to introduce aryl, heteroaryl, or vinyl substituents, leading to the synthesis of complex biaryl and styrenyl compounds.[6]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. Due to the electronic influence of the nitro group, this step is expected to occur preferentially at the more electron-deficient C-2 position.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Experimental Protocol: Mono-Arylation of this compound
This protocol describes a general procedure for the regioselective mono-arylation of this compound at the C-2 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | [9] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 | [10] |
| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | DMF | 80 | 16 | 88 | [10] |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 85 | 12 | 89 | [11] |
Note: Yields are representative for similar dichloroaromatic substrates and may require optimization for this compound.
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines.[12][13][14] This transformation is of paramount importance in the pharmaceutical industry, as the aniline moiety is a prevalent structural motif in a vast number of drugs.[15][16] For this compound, this reaction provides a direct entry to substituted 2-chloro-5-nitroanilines.
Mechanistic Insights
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][17]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Cl bond of this compound, preferentially at the C-2 position, to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[17]
Experimental Protocol: Mono-Amination of this compound
This protocol outlines a general procedure for the regioselective mono-amination of this compound at the C-2 position.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-6 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.2-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., toluene, 3 mL) and stir for 5 minutes to form the catalyst complex.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 95 | [16][18] |
| 2 | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 89 | [12] |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-AmylOH | 100 | 16 | 91 | [16] |
| 4 | PdCl₂(Amphos)₂ (3) | - | K₂CO₃ | Dioxane | 100 | 24 | 87 | [19] |
Note: Yields are representative for similar dichloroaromatic substrates and may require optimization for this compound.
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile substrate in palladium-catalyzed cross-coupling reactions. The ability to achieve regioselective mono-functionalization through both Suzuki-Miyaura and Buchwald-Hartwig reactions opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for researchers to explore the rich chemistry of this important building block. Further investigations into the development of more sustainable and efficient catalytic systems, including the use of base metal catalysts and milder reaction conditions, will undoubtedly continue to expand the synthetic utility of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 85829-14-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. innospk.com [innospk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. research.rug.nl [research.rug.nl]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. uwindsor.ca [uwindsor.ca]
using 2,4-Dichloro-5-nitroanisole for pharmaceutical intermediates
An Application Guide for the Strategic Use of 2,4-Dichloro-5-nitroanisole in the Synthesis of Pharmaceutical Intermediates
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound. As a versatile chemical building block, its utility is predicated on the targeted reactivity of its functional groups: two chlorine atoms susceptible to nucleophilic aromatic substitution and a nitro group that can be readily reduced. This guide moves beyond simple procedural outlines to explain the underlying chemical principles, enabling scientists to rationally design synthetic routes for complex pharmaceutical intermediates. We will explore key transformations, provide validated, step-by-step protocols, and emphasize the safety considerations essential for laboratory and scale-up operations.
Introduction: The Strategic Value of this compound
Pharmaceutical intermediates are the foundational chemical compounds that form the structural backbone of Active Pharmaceutical Ingredients (APIs).[1] The selection of a starting material is therefore a critical decision in the design of a synthetic pathway. This compound (CAS No. 85829-14-7) has emerged as a valuable scaffold due to its predictable and versatile reactivity.[2] Its aromatic ring is "electron-poor" due to the powerful electron-withdrawing effect of the nitro group, which significantly activates the ring for specific chemical transformations that are fundamental to building molecular complexity.
The primary reactive sites of this compound are:
-
The Chlorine Atoms: These serve as excellent leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the introduction of a wide array of nucleophiles (e.g., amines, alcohols, thiols).
-
The Nitro Group: This group can be selectively reduced to an amine, yielding an aniline derivative. Aromatic amines are a cornerstone of many pharmaceutical structures.
This guide will detail the protocols for leveraging these reactive sites, both independently and sequentially, to generate diverse and advanced pharmaceutical intermediates.
Physicochemical Properties and Reactivity Profile
A thorough understanding of a reagent's properties is paramount for its effective and safe use.
| Property | Value | Source |
| CAS Number | 85829-14-7 | [3] |
| Molecular Formula | C₇H₅Cl₂NO₃ | [3] |
| Molecular Weight | 222.03 g/mol | [3][4] |
| IUPAC Name | 1,5-dichloro-2-methoxy-4-nitrobenzene | [3] |
| Appearance | Typically a yellow crystalline powder | [5][6] |
| Purity (Typical) | ≥98.0% | [5] |
Reactivity Insights: The key to this molecule's utility lies in the electronic interplay of its substituents. The nitro group is a strong deactivating group for electrophilic substitution but a powerful activating group for nucleophilic substitution.[7][8] It withdraws electron density from the aromatic ring, particularly at the ortho and para positions. In this compound, the chlorine atom at the C-4 position is ortho to the nitro group, making it significantly more activated and susceptible to nucleophilic attack than the chlorine at the C-2 position, which is meta to the nitro group. This inherent regioselectivity is a powerful tool for synthetic chemists.
Core Application I: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of modern aromatic chemistry.[7] Unlike SN2 reactions, it proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7][9] The presence of the ortho nitro group to the C-4 chlorine in this compound provides the necessary stabilization for this intermediate, making the reaction efficient.
Protocol 1: Synthesis of N-benzyl-2-chloro-5-nitro-4-methoxyaniline
This protocol demonstrates the regioselective substitution of the C-4 chlorine with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF. Stir until fully dissolved.
-
Add anhydrous potassium carbonate, followed by the dropwise addition of benzylamine at room temperature.
-
Heat the reaction mixture to 90 °C and maintain for 4-6 hours.
-
Causality Check: The reaction is heated to overcome the activation energy for the formation of the Meisenheimer complex. K₂CO₃ acts as a base to neutralize the HCl formed in situ, driving the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Core Application II: Reduction of the Nitro Group to an Amine
The conversion of an aromatic nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals.[10] This reaction opens up a plethora of subsequent chemical modifications, such as amide bond formation, diazotization, or reductive amination. While catalytic hydrogenation (e.g., H₂ with Pd/C) is a common method, it carries the risk of hydrodehalogenation (removal of the chlorine atoms).[11] Therefore, metal-acid systems are often preferred for their chemoselectivity.
Protocol 2: Synthesis of 2,4-Dichloro-5-methoxyaniline
This protocol uses tin(II) chloride, a mild and effective reagent for reducing nitro groups in the presence of aryl halides.[11]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute ethanol.
-
Add tin(II) chloride dihydrate to the solution in one portion.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours.
-
Self-Validation: The reaction progress can be monitored by TLC, observing the disappearance of the yellow nitro compound and the appearance of the aniline product (which may be visualized with a UV lamp or an appropriate stain like ninhydrin).
-
Cool the reaction to room temperature. Slowly pour the mixture over ice and carefully basify by adding saturated NaHCO₃ solution until the pH is ~8. Caution: This neutralization can be exothermic and may produce gas.
-
A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target aniline.
Sequential Application: A Two-Step Synthesis of Advanced Intermediates
The true power of this compound is realized when its core reactivities are used in sequence. By first performing a regioselective SNAr reaction and then reducing the nitro group, highly functionalized aniline derivatives can be synthesized, which are ideal precursors for APIs.
Safety and Handling
Proper handling of this compound and related reagents is critical. Always consult the material safety data sheet (MSDS) before use.
| Hazard Category | Precautionary Measures and Response |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13] Handle in a well-ventilated chemical fume hood. |
| Eye Contact | Causes serious eye damage.[12] Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open.[12][14] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact / Ingestion | Harmful if swallowed or absorbed through the skin.[12][13] Take off contaminated clothing immediately. Rinse skin with plenty of water.[14] If swallowed, call a poison control center or doctor immediately. Do not induce vomiting unless instructed to do so.[12][14] |
| Inhalation | May be harmful if inhaled. Avoid breathing dust or vapors.[12] Move the person to fresh air. If not breathing, give artificial respiration.[12][14] |
| Storage & Disposal | Store in a cool, dry, well-ventilated area away from incompatible substances. Dispose of waste in accordance with local, state, and federal regulations. Do not contaminate water, food, or feed.[12][13] |
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its utility is derived from the predictable and regioselective nature of its primary transformations: nucleophilic aromatic substitution at the C-4 position and the subsequent reduction of its nitro group. By understanding the chemical principles that govern its reactivity and adhering to the detailed protocols and safety guidelines presented here, researchers can effectively incorporate this building block into their synthetic strategies to accelerate the discovery and development of new therapeutic agents.
References
- 1. ikigaicorporation.com [ikigaicorporation.com]
- 2. 85829-14-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. innospk.com [innospk.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. southernag.com [southernag.com]
- 13. newsomseed.com [newsomseed.com]
- 14. cdms.net [cdms.net]
Application Note: Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dichloro-5-nitroanisole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions involving 2,4-dichloro-5-nitroanisole. We delve into the underlying electronic and steric factors that govern the selective substitution at the C2 and C4 positions. This guide offers mechanistic insights, field-proven experimental protocols, and data presentation to enable researchers to predictably control the outcome of these reactions for applications in medicinal chemistry and materials science.
Introduction: The Strategic Importance of Regioselectivity
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, allowing for the construction of complex aromatic structures from readily available starting materials.[1][2] The substrate, this compound, presents a particularly interesting case for studying regioselectivity due to the presence of two distinct chlorine leaving groups activated by a powerful electron-withdrawing nitro group. The ability to selectively replace one chlorine atom over the other is paramount in multi-step syntheses, as it dictates the final arrangement of substituents and, consequently, the biological activity or material properties of the target molecule.
The regiochemical outcome of the SNAr reaction on this compound is not random; it is a predictable consequence of the electronic landscape of the aromatic ring, which is heavily influenced by the interplay of the nitro, methoxy, and chloro substituents. Understanding these influences allows for the rational design of reaction conditions to favor a specific regioisomer.
Mechanistic Underpinnings of Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4][5] The first and typically rate-determining step is the nucleophilic attack on the aromatic ring, which temporarily disrupts the aromaticity to form a high-energy carbanionic intermediate known as a Meisenheimer complex.[2][4] The stability of this intermediate is the critical factor that dictates the regioselectivity of the reaction.
dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
} केंद्रीकृत नियंत्रण और निगरानी के लिए एक डैशबोर्ड विकसित करना।
Caption: General mechanism for SNAr on this compound.
Electronic Control: The Decisive Role of the Nitro Group
The powerful electron-withdrawing nature of the nitro group (-NO₂) is the primary activating feature of the aromatic ring, making it susceptible to nucleophilic attack.[6] Crucially, the position of the nitro group relative to the leaving group determines its ability to stabilize the negative charge of the Meisenheimer complex through resonance.
-
Attack at C4 (para to -NO₂): When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the para-nitro group. This extensive resonance stabilization significantly lowers the energy of the intermediate, thereby favoring this pathway.
-
Attack at C2 (ortho to -NO₂): Nucleophilic attack at the C2 position also allows for resonance stabilization of the Meisenheimer complex by the ortho-nitro group.
While both positions are activated, the para-directing effect is generally stronger, leading to a preference for substitution at the C4 position. This is a well-established principle in SNAr chemistry.[4][7]
Secondary Electronic and Steric Effects
The methoxy group (-OCH₃) at C1 and the chlorine atom at the non-reacting position also exert electronic and steric influences:
-
Methoxy Group (-OCH₃): As an electron-donating group by resonance, the methoxy group slightly deactivates the ring towards nucleophilic attack. However, its ortho-para directing nature for electrophilic aromatic substitution translates to a deactivating effect at the ortho (C2) and para (C6, not relevant here) positions for nucleophilic attack. This further disfavors attack at C2 relative to C4.
-
Steric Hindrance: The methoxy group at C1 can sterically hinder the approach of a nucleophile to the adjacent C2 position, especially with bulky nucleophiles. This steric impediment further contributes to the preference for attack at the less hindered C4 position.
Experimental Protocols for Regioselective Substitution
The following protocols are designed to achieve selective substitution at either the C4 or C2 position of this compound. The choice of nucleophile, solvent, and temperature are critical for controlling the regioselectivity.
Protocol 1: Selective Substitution at the C4 Position
This protocol leverages the inherent electronic preference for attack at the C4 position and is generally successful with a wide range of nucleophiles under mild conditions.
Objective: To synthesize 4-substituted-2-chloro-5-nitroanisole derivatives.
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine, alkoxide, thiol)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)[8]
-
Base (if required, e.g., K₂CO₃, Et₃N)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Add the nucleophile (1.0-1.2 eq) to the solution. If the nucleophile is an amine salt or if a base is required to generate the nucleophile in situ (e.g., for thiols or alcohols), add the base (1.5-2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (40-60 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-2-chloro-5-nitroanisole.
Expected Outcome: High regioselectivity for the C4-substituted product is expected due to the strong electronic activation from the para-nitro group.
Caption: Workflow for selective C4 substitution.
Protocol 2: Strategies for Achieving C2 Substitution
Achieving substitution at the C2 position is more challenging and often requires specific strategies to overcome the intrinsic preference for C4 attack.
Objective: To synthesize 2-substituted-4-chloro-5-nitroanisole derivatives.
Strategy 1: Use of Specific Catalysts or Nucleophiles
Certain catalytic systems or nucleophiles can exhibit unusual regioselectivity. While not extensively reported for this specific substrate, exploring transition-metal-catalyzed cross-coupling reactions or using bidentate nucleophiles that may coordinate in a way that favors C2 attack could be a viable research direction.
Strategy 2: Blocking the C4 Position
If a synthetic route allows, temporarily blocking the C4 position with a group that can be later removed would direct the nucleophilic attack to the C2 position. This, however, adds complexity to the overall synthesis.
A Note on Practicality: For most common nucleophiles, achieving high selectivity for the C2 position on this compound via a direct SNAr approach is difficult. The synthesis of 2-substituted-4-chloro-5-nitroanisoles might be more efficiently approached through alternative synthetic routes, such as starting from a different precursor where the desired substitution pattern is already established.[9][10]
Data Summary and Analysis
The regioselectivity of SNAr reactions on di-substituted aromatic rings is highly dependent on the nature of the substituents and the nucleophile. Below is a representative table summarizing the expected outcomes.
| Nucleophile (Nu⁻) | Position of -NO₂ | Expected Major Product | Rationale |
| R-NH₂ | para to Cl | 4-Substituted | Strong resonance stabilization of the Meisenheimer complex. |
| R-O⁻ | para to Cl | 4-Substituted | Strong resonance stabilization. |
| R-S⁻ | para to Cl | 4-Substituted | Strong resonance stabilization. |
| R-NH₂ | meta to Cl | Slower reaction, if any | No direct resonance stabilization of the negative charge by the -NO₂ group.[11] |
Conclusion and Future Perspectives
The regioselectivity in nucleophilic aromatic substitution of this compound is predominantly controlled by the electronic effects of the nitro group, leading to a strong preference for substitution at the C4 position. This inherent selectivity can be reliably exploited to synthesize a wide range of 4-substituted-2-chloro-5-nitroanisole derivatives, which are valuable intermediates in drug discovery and materials science. While achieving selective substitution at the C2 position is challenging via direct SNAr, further research into novel catalytic systems may provide new avenues to control this regioselectivity. The protocols and mechanistic insights provided in this application note serve as a robust foundation for researchers working with this and similar activated aromatic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 10. JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5-formylimidazole - Google Patents [patents.google.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-5-nitroanisole
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,4-dichloro-5-nitroanisole. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to navigate the challenges inherent in this synthetic procedure.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, providing a solid foundation before proceeding to the experimental protocol.
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 2,4-dichloroanisole.[1] This reaction typically involves treating the starting material with a suitable nitrating agent.
Q2: What are the key reagents in this synthesis and what are their specific roles?
The key reagents are the substrate, a nitrating agent, and often a catalyst or solvent.
-
Substrate: 2,4-dichloroanisole is the aromatic precursor that will be nitrated.[2]
-
Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid," is the most prevalent nitrating agent.[3]
-
Role of Sulfuric Acid: Sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[4]
-
Solvent: While sulfuric acid can serve as the solvent, inert chlorinated solvents like chloroform or dichloromethane may also be used to aid in temperature control and substrate solubility.[1]
Q3: How do the existing substituents on the 2,4-dichloroanisole ring direct the position of nitration?
The regioselectivity of the nitration is a critical challenge governed by the electronic effects of the three substituents on the aromatic ring:
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.
-
Chlorine Atoms (-Cl): Chlorine is deactivating due to its inductive electron-withdrawing effect, but it is also ortho, para-directing because of its ability to donate a lone pair of electrons via resonance.
The final substitution pattern is a result of the interplay between these competing effects. The methoxy group is the most powerful activating group, so it largely controls the position of substitution. The incoming nitro group will preferentially add to the positions ortho or para to the methoxy group. The position C5 is ortho to the chlorine at C4 and meta to the chlorine at C2, but most importantly, it is ortho to the strongly activating methoxy group, making it a highly favored site for electrophilic attack.
Q4: What are the primary safety hazards associated with this synthesis?
The nitration of aromatic compounds is an inherently hazardous process that demands strict safety protocols.
-
Exothermic Reaction: Nitration is highly exothermic, creating a risk of a thermal runaway if the addition of reagents and reaction temperature are not carefully controlled.[5] Uncontrolled temperature increases can lead to violent reactions, explosions, and the formation of unstable, highly energetic by-products.[4][6]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[3][7]
-
Toxic Fumes: The reaction can generate toxic nitrogen oxide (NOx) fumes, which are harmful upon inhalation.[3] Therefore, this procedure must be performed in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield, is mandatory.[7]
Section 2: Visualizing the Synthesis and Troubleshooting Logic
To better understand the process, the following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting common issues.
Reaction Pathway
Caption: Electrophilic nitration of 2,4-dichloroanisole.
Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting synthesis issues.
Section 3: Detailed Experimental Protocol
This protocol is a synthesized methodology based on established nitration procedures. Researchers should adapt it based on their specific laboratory conditions and scale.
Objective: To synthesize this compound via nitration of 2,4-dichloroanisole.
Materials:
-
2,4-dichloroanisole (1 equiv.)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or Chloroform
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
Preparation of Mixed Acid: In a flask submerged in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid (typically a 1:1 or 1:2 v/v ratio) with gentle stirring. Causality: This pre-cooling is critical as the mixing is highly exothermic. The sulfuric acid protonates the nitric acid to form the necessary nitronium ion electrophile.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dichloroanisole in dichloromethane.
-
Cooling: Cool the solution of 2,4-dichloroanisole to 0-5 °C using an ice-salt bath. Causality: Maintaining a low temperature is the most critical parameter for controlling the reaction rate, minimizing side reactions (like oxidation or di-nitration), and ensuring high regioselectivity.[4]
-
Addition of Nitrating Agent: Add the cold mixed acid dropwise from the dropping funnel to the stirred solution of 2,4-dichloroanisole. Maintain the internal reaction temperature below 5 °C throughout the addition. Causality: A slow, controlled addition prevents a dangerous accumulation of unreacted reagents and allows the cooling bath to dissipate the heat generated by the exothermic reaction, preventing a thermal runaway.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup - Quenching: Slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. Causality: This step quenches the reaction by diluting the acid and hydrolyzing any remaining nitrating species. The large volume of ice absorbs the heat of dilution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Causality: The bicarbonate wash is crucial to remove all acid catalysts, which could otherwise degrade the product during solvent evaporation.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: The resulting crude solid is often a mixture of isomers. Purify the product by recrystallization from a suitable solvent like ethanol or methanol to obtain pure this compound as a solid.[3]
Section 4: Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format.
Q: My yield of this compound is consistently low. What are the likely causes and solutions?
A: Low yields can stem from several factors:
-
Potential Cause 1: Incomplete Reaction. The nitration may not have gone to completion. This can be due to insufficient reaction time, an inadequate amount of nitrating agent, or a reaction temperature that is too low, slowing the kinetics excessively.
-
Solution: Monitor the reaction closely with TLC or GC to ensure the consumption of the starting material before quenching. If the reaction stalls, consider extending the reaction time or adding a small additional portion of the nitrating agent.
-
-
Potential Cause 2: Product Loss During Workup. The product may be partially soluble in the aqueous layers, especially if excessive amounts of water are used. Emulsion formation during extraction can also lead to significant loss.
-
Solution: Minimize the volume of wash solutions. If an emulsion forms, adding brine can help break it. Re-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Potential Cause 3: Side Reactions. If the temperature was not adequately controlled, side reactions such as oxidation or the formation of other isomers can consume the starting material, thereby reducing the yield of the desired product.
-
Solution: Ensure strict temperature control (0-5 °C) throughout the addition of the mixed acid. Use a reliable thermometer and an efficient cooling bath.
-
Q: My final product is contaminated with a significant amount of isomeric impurities. How can I improve the regioselectivity?
A: The formation of isomers is a primary challenge in this synthesis.
-
Potential Cause 1: Elevated Reaction Temperature. The energy difference between the transition states leading to different isomers can be small. Higher temperatures provide sufficient energy to overcome the activation barrier for the formation of less-favored isomers, reducing selectivity.[8]
-
Solution: The most effective way to improve regioselectivity is to maintain a consistently low reaction temperature (below 5 °C). This favors the kinetically controlled product, which is the desired 5-nitro isomer.
-
-
Potential Cause 2: Nitrating Agent and Solvent System. The choice of nitrating agent and solvent can influence the outcome. Highly aggressive nitrating conditions can decrease selectivity.
-
Solution: A standard mixed acid system (HNO₃/H₂SO₄) is generally effective. However, exploring alternative, milder nitrating systems, such as nitric acid in acetic anhydride, could be beneficial, though this requires careful optimization. The solvent can also play a role in selectivity.[9]
-
| Nitrating System | Typical Temperature | Expected Outcome |
| HNO₃ / H₂SO₄ | 0 - 5 °C | High reactivity; good yield but requires strict temperature control for selectivity.[3] |
| HNO₃ in Chloroform | 0 - 10 °C | Milder reaction; may offer better control but potentially slower reaction rates.[1] |
| NO₂BF₄ in Acetonitrile | -20 to 0 °C | High reactivity, often used for less reactive substrates; may offer different selectivity but is more expensive. |
Q: The crude product is a dark, oily substance instead of a pale solid. What happened?
A: Dark coloration is typically indicative of oxidative side reactions or the formation of polymeric materials.
-
Potential Cause: Overheating or "Hot Spots". Localized overheating, even if the bulk temperature appears controlled, can cause oxidation of the anisole substrate or the product. This can happen with too-rapid addition of the nitrating agent.
-
Solution: Ensure vigorous stirring and a very slow, dropwise addition of the nitrating agent to maintain a homogenous temperature throughout the reaction vessel.
-
-
Potential Cause: Excess Nitric Acid. Nitric acid is a strong oxidizing agent. Using a large excess can promote the formation of phenolic and quinone-like by-products, which are often highly colored.
-
Solution: Use a modest excess of the nitrating agent (e.g., 1.05-1.1 equivalents of nitric acid).
-
-
Purification Strategy: While prevention is best, purification can sometimes salvage the product. Running the crude material through a short plug of silica gel can remove baseline impurities and colored compounds before attempting recrystallization.
Section 5: References
-
Nitration reaction safety - YouTube. (2024). Vertex AI Search. 7
-
Aromatic Nitration - BYJU'S. BYJU'S. --INVALID-LINK--
-
This compound synthesis - ChemicalBook. ChemicalBook. --INVALID-LINK--
-
Mitigating hazards during the nitration of fluorinated precursors - Benchchem. BenchChem. --INVALID-LINK--
-
Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds | Request PDF - ResearchGate. ResearchGate. --INVALID-LINK--
-
Runaway reaction hazards in processing organic nitrocompounds - IChemE. IChemE. --INVALID-LINK--
-
2,4-dichloroanisole (C7H6Cl2O) - PubChemLite. PubChemLite. --INVALID-LINK--
-
Effect of solvents on regioselectivity of anisole nitration | Request PDF - ResearchGate. ResearchGate. --INVALID-LINK--
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. - SciSpace. SciSpace. --INVALID-LINK--
-
2,4-Dichloroanisole | C7H6Cl2O | CID 11119 - PubChem - NIH. PubChem. --INVALID-LINK--
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 2,4-Dichloroanisole | C7H6Cl2O | CID 11119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. icheme.org [icheme.org]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 2,4-Dichloro-5-nitroanisole
Introduction: The synthesis of 2,4-Dichloro-5-nitroanisole, a key intermediate in various research and development applications, is predominantly achieved through the electrophilic nitration of 2,4-dichloroanisole. While the reaction appears straightforward, control of regioselectivity and suppression of side reactions are critical for achieving high purity and yield. This guide addresses the most common issues encountered during this synthesis, providing in-depth explanations and actionable troubleshooting protocols to help you navigate these challenges effectively.
Section 1: The Core Synthesis Pathway and Key Challenges
The desired transformation involves the introduction of a nitro group (-NO₂) onto the 2,4-dichloroanisole ring. The existing substituents—a methoxy group (-OCH₃) and two chloro groups (-Cl)—dictate the position of this addition. The -OCH₃ group is a powerful ortho-, para-director, while the -Cl groups are deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects is the primary determinant of the product distribution.
Caption: Desired synthesis of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted to directly address common problems observed during and after the synthesis.
FAQ 1: My analysis (NMR/GC-MS) shows a significant isomeric impurity. What is it and how can I minimize its formation?
Answer: The most common isomeric byproduct is 2,4-dichloro-6-nitroanisole . Its formation is a direct consequence of the powerful directing effect of the methoxy group.
The Chemistry Behind the Issue: The methoxy group at C-1 is a strongly activating ortho-, para-director. It directs electrophilic attack to positions C-2, C-4, and C-6.
-
Positions C-2 and C-4 are already substituted with chlorine.
-
This leaves C-6 as a highly activated position, making it a prime target for nitration.
The desired nitration at C-5 is directed primarily by the two chlorine atoms (ortho to C-4 and para to C-2), but this position is electronically deactivated by the adjacent electron-withdrawing nitro group that is being added. The reaction is thus a competition between the powerful activating effect of the methoxy group favoring the C-6 position and the directing effects of the chloro groups favoring the C-5 position.
Caption: Competing pathways leading to the desired product and isomeric byproduct.
Troubleshooting Protocol: Enhancing Regioselectivity
Controlling regioselectivity hinges on managing reaction kinetics and the nature of the electrophile.[1][2]
-
Temperature Control (Critical): Maintain a strict low-temperature profile (e.g., -5 to 5 °C) during the addition of the nitrating agent and throughout the reaction. Lower temperatures reduce the overall reactivity of the system, allowing the subtler directing effects that lead to the thermodynamically favored 5-nitro isomer to dominate over the kinetically favored 6-nitro isomer.
-
Controlled Reagent Addition: Add the nitrating agent (e.g., a pre-chilled mixture of nitric and sulfuric acid) dropwise to the solution of 2,4-dichloroanisole. A slow addition rate prevents localized temperature spikes and high concentrations of the nitronium ion (NO₂⁺), which can decrease selectivity.
-
Solvent System: The choice of solvent can influence selectivity. While strong acid is common, performing the reaction in a solvent like chloroform or acetic anhydride can sometimes alter the reactivity of the nitrating species and improve the product ratio.[3]
-
Milder Nitrating Agents: For sensitive applications, consider alternative nitrating systems like nitric acid in acetic anhydride or nitronium tetrafluoroborate (NO₂BF₄) at low temperatures, which can offer higher selectivity in some aromatic systems.[1]
FAQ 2: My crude product is contaminated with a more polar, acidic compound. What is it?
Answer: This impurity is almost certainly 2,4-dichloro-5-nitrophenol . It results from the acid-catalyzed hydrolysis (demethylation) of the methoxy group of either the starting material or the product.
The Chemistry Behind the Issue: Anisoles can undergo cleavage of the methyl-oxygen bond in the presence of strong acids, particularly at elevated temperatures. The lone pair on the ether oxygen is protonated, and a nucleophile (like water or a bisulfate ion in the reaction mixture) attacks the methyl carbon in an Sₙ2-type reaction, cleaving it from the aromatic ring and leaving a hydroxyl group.
Caption: Acid-catalyzed hydrolysis of the product to a phenolic byproduct.
Troubleshooting Protocol: Preventing Demethylation
-
Strict Temperature Adherence: This is the most critical factor. Do not allow the reaction temperature to exceed 5-10 °C. Demethylation is highly temperature-dependent.
-
Minimize Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly. Unnecessarily long exposure to strong acid increases the likelihood of hydrolysis.
-
Careful Work-up: Quench the reaction by pouring it slowly onto crushed ice. This rapidly dilutes the acid and dissipates heat, effectively stopping the hydrolysis reaction. Follow with a careful neutralization using a cold, dilute base (e.g., NaHCO₃ or Na₂CO₃ solution). The phenolic byproduct can be removed during this basic wash, although preventing its formation is preferable.
FAQ 3: The reaction produced a dark, tarry material with a very low yield of the desired product. What went wrong?
Answer: The formation of dark, insoluble materials is indicative of oxidative side reactions. Concentrated nitric acid is a potent oxidizing agent, and these reactions are exacerbated by poor temperature control.[4]
The Chemistry Behind the Issue: At higher temperatures, nitric acid can oxidize the aromatic ring or the methoxy group, leading to a complex mixture of polymerized and degraded organic materials. These reactions are often autocatalytic and can lead to a runaway reaction if not controlled.
Troubleshooting Protocol: Avoiding Oxidation
-
Aggressive Cooling: Ensure your cooling bath (e.g., ice-salt or a cryocooler) is robust enough to handle the exothermic nature of the nitration. Pre-chill all reagents and solvents before mixing.
-
Use of Sulfuric Acid: Using a mixed acid system (HNO₃/H₂SO₄) is standard practice for a reason. The sulfuric acid acts as a dehydrating agent and promotes the formation of the nitronium ion (NO₂⁺), the actual electrophile. This allows the reaction to proceed efficiently at lower temperatures where oxidation is minimized.
-
Monitor for NOx Fumes: The appearance of brown fumes (NO₂) is a clear sign that oxidative side reactions are occurring. If observed, immediately check and enhance the cooling.
FAQ 4: How can I analyze my crude product to identify these byproducts?
Answer: A combination of chromatographic and spectroscopic methods is recommended.
-
Thin Layer Chromatography (TLC): An excellent first step for qualitative analysis. Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 8:2).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying the volatile components (product and isomeric byproduct).
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. The aromatic protons of the different isomers will have distinct chemical shifts and coupling patterns.
-
High-Performance Liquid Chromatography (HPLC): The best method for accurate quantification of product and impurities.
Comparative Analytical Data
| Compound | Expected ¹H NMR (Aromatic Region) | Approx. TLC Rf (8:2 Hex:EtOAc) | Key Differentiator |
| This compound | Two singlets | ~0.45 | Protons are on separate carbons with no adjacent H's. |
| 2,4-Dichloro-6-nitroanisole | Two doublets (ortho coupling) | ~0.50 | Protons are adjacent on the ring, leading to splitting. |
| 2,4-Dichloro-5-nitrophenol | Two singlets + broad -OH peak | ~0.25 (more polar) | Presence of a broad, exchangeable phenol proton peak. |
Section 3: Optimized Protocol for High-Purity Synthesis
This protocol integrates the troubleshooting advice for minimizing byproduct formation.
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Reagent Preparation:
-
In the reaction flask, dissolve 2,4-dichloroanisole (1 eq.) in a suitable solvent like chloroform or dichloromethane. Cool the solution to 0 °C.
-
In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to chilled, concentrated sulfuric acid (2.0 eq.). Maintain the temperature of this mixture below 10 °C.
-
-
Nitration:
-
Begin slow, dropwise addition of the nitrating mixture to the stirred 2,4-dichloroanisole solution.
-
Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, let the mixture stir at 0-5 °C for 1-2 hours.
-
Monitor the reaction's progress by taking small aliquots and analyzing them via TLC until the starting material spot has disappeared.
-
-
Quenching:
-
Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large excess of crushed ice with vigorous stirring.
-
-
Work-up:
-
Allow the ice to melt. Separate the organic layer.
-
Wash the organic layer sequentially with cold water, cold 5% sodium bicarbonate solution (to remove acid and the phenolic byproduct), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Section 4: Purification Strategies
The crude product, even from an optimized reaction, may require purification to remove trace byproducts.
-
Recrystallization: This is the most effective method for removing the isomeric byproduct. A solvent system like methanol or ethanol/water is often effective. The desired this compound is typically less soluble than the 6-nitro isomer in these solvents and will crystallize out upon cooling.
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography using a hexane/ethyl acetate gradient can provide excellent separation of all components.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 5. 2,6-DICHLORO-4-NITROANISOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Halogenated Nitroaromatics
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of halogenated nitroaromatics. As a Senior Application Scientist, I understand the unique and often frustrating challenges these compounds present. Their inherent properties—strong electron-withdrawing groups, potential for isomerism, and thermal sensitivity—demand carefully considered purification strategies. This guide is structured to provide direct, actionable answers to common problems, moving from general inquiries to technique-specific troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and properties of halogenated nitroaromatics that underpin purification difficulties.
Q1: Why are halogenated nitroaromatics so challenging to purify, especially compared to other aromatic compounds?
A: The difficulty stems from a combination of three core properties:
-
Polarity and Solubility: The presence of both a polar nitro group (-NO₂) and a polarizable halogen atom (-F, -Cl, -Br, -I) on an aromatic ring creates a complex electronic profile. This can lead to unpredictable solubility in common organic solvents, making techniques like recrystallization difficult to optimize.
-
Isomerism: The synthesis of these compounds, typically via electrophilic nitration of a halobenzene or halogenation of a nitrobenzene, often yields a mixture of ortho, meta, and para isomers.[1] These isomers frequently have very similar physical properties, such as boiling points and polarities, which makes their separation by distillation or standard chromatography exceptionally challenging.[2][3][4] For example, 2-chloronitrobenzene and 4-chloronitrobenzene have boiling points that are only a few degrees apart, rendering simple distillation ineffective.[5]
-
Reactivity and Instability: The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution. Furthermore, many nitroaromatics can be thermally sensitive or unstable on acidic stationary phases like silica gel, leading to decomposition during purification.[6]
Q2: What are the most common impurities I should expect in my crude halogenated nitroaromatic product?
A: Besides the isomers mentioned above, common impurities include:
-
Starting Materials: Unreacted halobenzene or nitrobenzene.
-
Over-Nitrated Products: Dinitro or trinitro species if the reaction conditions are too harsh.[2][3]
-
Nitrophenols: Formed by hydrolysis of the starting material or product, especially under harsh acidic or basic conditions during workup.[7]
-
Color-Forming Bodies: These can include nitro-olefins or unsaturated aldehyde derivatives, which can impart a yellow or brown color to the product.[8]
-
Acids: Residual nitric and sulfuric acid from the nitration reaction.[9]
Q3: How does the specific halogen (F, Cl, Br, I) and its position on the ring affect purification?
A: The halogen's identity and position significantly influence the molecule's dipole moment and crystal lattice energy, which are critical for purification:
-
Halogen Identity: As you move down the group from F to I, the atom's size and polarizability increase, while its electronegativity decreases. This can subtly alter the overall polarity of the molecule, affecting its retention in chromatography and its solubility in various solvents. Fluorine's high electronegativity can make compounds like 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) particularly reactive and require careful handling.[10][11]
-
Isomer Position: The relative positions of the nitro and halogen groups drastically change the molecule's net dipole moment.
-
Para-isomers are often highly symmetrical, which can lead to higher melting points and lower solubility compared to their ortho or meta counterparts. This property is frequently exploited for purification by fractional crystallization.[5]
-
Ortho-isomers may exhibit intramolecular interactions (e.g., hydrogen bonding if an amine or hydroxyl group is also present) that alter their physical properties compared to the para isomer.
-
Part 2: Troubleshooting by Purification Technique
This section provides specific, scenario-based troubleshooting for the most common purification methods.
A. Recrystallization
Recrystallization is often the first choice for purifying solid halogenated nitroaromatics, especially for separating isomers with different solubilities.
Q4: I'm trying to separate ortho- and para-chloronitrobenzene. My crude solid won't crystallize from any single solvent. What should I do?
A: This is a classic problem caused by the formation of a eutectic mixture—a mixture of the two isomers that has a lower melting point than either pure component and behaves like a single substance.[2]
-
The Causality: For the o/p-chloronitrobenzene system, a eutectic forms at a specific ratio (e.g., 66.5% ortho and 33.5% para), preventing further separation by simple cooling once that composition is reached in the mother liquor.[2]
-
Troubleshooting Protocol:
-
Enrich One Isomer: Your goal is to move the mixture's composition away from the eutectic point. Since the para isomer is typically less soluble, you can often crystallize it first.
-
Solvent Selection: Use a solvent where the para isomer has low solubility when cold but is soluble when hot. Methanol or ethanol are common choices.[5][12]
-
Procedure: Dissolve the crude mixture in a minimal amount of hot methanol. Cool the solution slowly. The solid that crystallizes will be enriched in the para isomer. Filter these crystals.
-
Treat the Mother Liquor: The remaining solution (mother liquor) is now enriched in the ortho isomer but is likely at or near the eutectic composition. At this point, you cannot get more pure solid by simple cooling. You must combine this mother liquor with other batches and consider fractional distillation to further enrich the ortho isomer before attempting another crystallization.[2][3][5]
-
Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound's solubility limit is reached at a temperature above its melting point, causing it to separate as a liquid.
-
The Causality: This is common with lower-melting point isomers or when the solvent is too non-polar for the compound.
-
Troubleshooting Steps:
-
Add More Solvent: The simplest solution is to reheat the mixture to redissolve the oil and then add more hot solvent to lower the saturation temperature.
-
Change the Solvent System:
-
Use a solvent with a lower boiling point.
-
Switch to a two-solvent system.[13] Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble, e.g., acetone or ethyl acetate). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or water) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Reheat to clarify and then cool slowly.[12][13]
-
-
Lower the Cooling Rate: Cool the solution very slowly. A rapid temperature drop encourages supersaturation and oiling. Insulate the flask to slow down cooling.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Q6: My purified crystals are still yellow/brown. How can I decolorize my sample?
A: The color is likely due to highly conjugated impurities or trace amounts of nitrophenols.
-
The Causality: These impurities are often present in small quantities but have strong chromophores.
-
Protocol: Activated Charcoal Treatment
-
Dissolve the impure compound in the appropriate hot recrystallization solvent.
-
Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated charcoal (a spatula tip is often enough). Using too much will adsorb your product and reduce your yield.
-
Gently swirl the hot solution for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.[13] This must be done quickly to prevent the product from crystallizing prematurely in the funnel. Use a pre-heated funnel and flask.
-
Allow the filtered, colorless solution to cool and crystallize as usual.
-
B. Column Chromatography
Chromatography is essential when crystallization fails or when separating more complex mixtures. However, halogenated nitroaromatics can be problematic.
Q7: My compound streaks badly on the TLC plate and I get poor separation in the column. What's causing this?
A: Streaking is usually a sign of either compound decomposition on the silica gel or overloading.
-
The Causality: Silica gel is acidic and can catalyze the decomposition of sensitive compounds.[6] Nitroaromatics, being electron-poor, can also interact very strongly with the polar Si-OH groups, leading to poor elution behavior.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting streaking in chromatography.
-
Protocol: Deactivating Silica Gel
-
Prepare your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Add a small amount of triethylamine (TEA), typically 0.5-1% by volume, to the eluent.
-
Use this TEA-doped eluent to run your TLC, pack your column, and elute your compound. The basic TEA will neutralize the acidic sites on the silica gel, preventing decomposition of sensitive compounds.[14]
-
Q8: I can't separate my halogenated nitroaromatic isomers by column chromatography. The Rf values are too close.
A: Isomers with similar polarities are notoriously difficult to separate.[4] Success requires optimizing both the stationary and mobile phases to exploit subtle electronic differences.
-
The Causality: Standard silica gel separates primarily based on polarity. If the isomers have nearly identical polarities, silica will not be effective.
-
Strategies for Improved Resolution:
-
Change the Mobile Phase:
-
Avoid alcohols like methanol, which can mask small polarity differences.
-
Try a solvent system with different selectivities. Instead of ethyl acetate, try dichloromethane (DCM) or diethyl ether as the polar component. A Hexane/DCM mixture is often effective.
-
-
Change the Stationary Phase:
-
Pentafluorophenyl (PFP) Columns: These are excellent for separating halogenated compounds. They offer alternative separation mechanisms, including π-π interactions, dipole-dipole interactions, and halogen bonding, which can differentiate between isomers.[15]
-
Alumina: Can be used in its neutral, acidic, or basic form. Basic alumina can be particularly useful for preventing decomposition of sensitive compounds.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC provides superior resolving power. A reversed-phase C18 column or a PFP column with a mobile phase like acetonitrile/water is a good starting point.[15][16]
-
Part 3: Safety and Handling
Halogenated nitroaromatics are hazardous compounds and must be handled with extreme care.
Q9: What are the primary hazards associated with halogenated nitroaromatics and what precautions are mandatory?
A: These compounds present multiple risks:
-
Toxicity: They are often toxic, can be absorbed through the skin, and may cause damage to the liver, kidneys, and central nervous system.[17] Many are also suspected carcinogens.[17]
-
Explosive Potential: While most mononitro compounds are stable, polynitrated aromatics (e.g., dinitro- and trinitro- compounds) can be shock-sensitive and pose an explosion hazard, especially when heated.
-
Irritation: They can be severe irritants to the skin, eyes, and respiratory tract.[17]
Mandatory Safety Protocol:
| Precaution Category | Specific Action | Rationale |
| Engineering Controls | Always handle these compounds in a certified chemical fume hood.[18][19] | To prevent inhalation of toxic vapors and dusts. |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a face shield, a flame-resistant lab coat, and closed-toe shoes.[18][19] | To protect eyes and skin from splashes and contact. |
| Use appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, heavier gloves like Viton® for immersion).[18] | To prevent skin absorption. Always check a glove compatibility chart. | |
| Handling Procedures | Avoid heating polynitrated compounds unless you are certain of their thermal stability. | To prevent thermal decomposition or explosion. |
| Ground equipment when transferring solvents to avoid static discharge. | To prevent ignition of flammable solvent vapors. | |
| Waste Disposal | Segregate halogenated organic waste from non-halogenated waste.[18][20] | Halogenated waste requires specific, more expensive disposal methods. |
| Collect all waste in properly labeled, sealed containers.[20] | To ensure safe storage and disposal according to institutional protocols. |
References
- 1. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 3. US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 4. biocompare.com [biocompare.com]
- 5. Sciencemadness Discussion Board - Separation of p-nitrochlorobenzene and o-nitrochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Purification [chem.rochester.edu]
- 7. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 8. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 11. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. chem.ualberta.ca [chem.ualberta.ca]
- 14. reddit.com [reddit.com]
- 15. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. benchchem.com [benchchem.com]
- 19. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 20. campusoperations.temple.edu [campusoperations.temple.edu]
Technical Support Center: Nitration of Dichloroanisole
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution, specifically the nitration of dichloroanisole. Traditional nitration methods using mixed acids are effective but often come with challenges related to safety, environmental impact, and selectivity.[1][2] This resource provides in-depth troubleshooting advice and a comprehensive overview of alternative reagents to help you optimize your experimental outcomes.
Section 1: Troubleshooting Classical Nitration (HNO₃/H₂SO₄)
The nitration of dichloroanisole is a non-trivial reaction due to the competing directing effects of the substituents. The methoxy group (-OCH₃) is a strongly activating ortho, para-director, while the two chlorine atoms are deactivating but also ortho, para-directing.[3] This electronic tug-of-war, combined with steric hindrance, can lead to a variety of issues.
Frequently Asked Questions (FAQs)
Q1: My nitration of 3,4-dichloroanisole is producing a complex mixture of isomers. What is happening and how can I improve regioselectivity?
A1: This is a common and expected challenge. The methoxy group strongly directs nitration to its ortho (position 2) and para (position 5) positions. The chlorine atoms also direct ortho/para. For 3,4-dichloroanisole, the primary positions for electrophilic attack are C2, C5, and C6. The formation of multiple products is due to the activation of several ring positions.
-
Causality: The nitronium ion (NO₂⁺), the active electrophile in mixed-acid nitrations, is extremely reactive and not very selective.[4][5] This high reactivity often overcomes the subtle energetic differences between the possible sites of attack on the dichloroanisole ring, leading to poor regioselectivity.[6]
-
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., -10 °C to 0 °C) can increase selectivity by favoring the reaction pathway with the lowest activation energy. Nitration is highly exothermic, and lower temperatures help control the reaction rate.[4]
-
Slow Addition: Add the nitrating agent (or the substrate) dropwise to the reaction mixture. This maintains a low concentration of the limiting reagent and helps to control the exotherm and minimize side reactions.
-
Consider Alternative Reagents: For highly selective transformations, especially to favor a specific isomer, you will likely need to move beyond mixed acid. Shape-selective solid catalysts like zeolites are an excellent choice for improving para-selectivity (see Section 2).[7][8]
-
Q2: I am observing significant charring and dark-colored byproducts in my reaction. What is the cause?
A2: Dark coloration and tar formation are typically signs of oxidative side reactions. Concentrated nitric acid is a powerful oxidizing agent, and the methoxy group on the anisole ring makes it particularly susceptible to oxidation.[6] Overly aggressive reaction conditions (e.g., high temperature, high concentration of nitric acid) can exacerbate this issue. Additionally, some dealkylation of the methoxy group can occur, forming nitrophenol byproducts which are often highly colored.[6][9]
Q3: After quenching the reaction mixture in ice water, my product did not precipitate. How can I isolate it?
A3: Failure to precipitate is common if the product is an oil at low temperature, is moderately soluble in the acidic aqueous layer, or was simply not formed in high yield.[10][11]
-
Protocol: Liquid-Liquid Extraction Work-up:
-
Transfer the entire quenched reaction mixture to a separatory funnel.
-
Extract the aqueous phase three times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with:
-
Water (to remove the bulk of the acid).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize residual acid. Caution: Vent the separatory funnel frequently as CO₂ gas will evolve.[10]
-
Saturated aqueous sodium chloride (brine) to remove excess water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[10]
-
Purify the resulting crude oil or solid via column chromatography or recrystallization.
-
Section 2: Alternative Reagents for Improved Selectivity and Safety
The use of mixed nitric and sulfuric acid generates significant acidic waste and can be hazardous, prompting the development of greener and more selective nitrating systems.[1] The choice of an alternative reagent depends on the specific goals of the synthesis, such as milder conditions, improved safety, or enhanced regioselectivity.
Workflow for Selecting a Nitrating Agent
The following diagram outlines a decision-making process for selecting an appropriate nitrating system based on experimental requirements.
Caption: Decision workflow for nitrating agent selection.
Comparative Table of Alternative Nitrating Reagents
| Reagent System | Typical Conditions | Advantages | Disadvantages | Key References |
| HNO₃ / Acetic Anhydride | Forms acetyl nitrate in situ. 0-25 °C. | Milder than mixed acid. Good for acid-sensitive substrates. Can improve selectivity. | Acetyl nitrate is unstable and can be explosive; must be generated and used in situ at low temperatures. | [12],[13] |
| Dinitrogen Pentoxide (N₂O₅) | Stoichiometric nitrating agent. Can be used in inert solvents (e.g., CH₂Cl₂, liquefied gases). 0-20 °C. | Highly effective and clean. Reduces acidic waste significantly. High yields. | N₂O₅ is a powerful oxidizer and requires careful handling. Not as commercially available as mixed acid. | [14],[7] |
| Solid Acid Catalysts (e.g., Zeolites, Nafion-H) | Heterogeneous catalysis. Various solvents or solvent-free. 25-90 °C. | Catalyst is recyclable, reducing waste. Can provide high regioselectivity (shape-selectivity).[8] | Can require higher temperatures. Catalyst deactivation can be an issue. Reaction rates may be slower. | [15],[12],[14] |
| Metal Nitrates (e.g., Fe(NO₃)₃, Cu(NO₃)₂) / Acetic Anhydride | Milder conditions. Often used with a solid support like clay (Claycop). | Avoids the use of strong mineral acids. Can offer different selectivity profiles. | Generates stoichiometric metal salt waste.[14] Cost of reagents can be higher. | [16],[17] |
| **Enzyme Catalysis (e.g., Horseradish Peroxidase/NaNO₂/H₂O₂) ** | Near-neutral pH, ambient temperature, aqueous or biphasic systems. | Extremely mild ("green") conditions. High selectivity for activated substrates (e.g., phenols). | Limited to activated substrates. Enzyme cost and stability can be a concern. | [18] |
Section 3: Protocols and Experimental Guides
Protocol 1: Zeolite-Catalyzed Nitration for Enhanced Para-Selectivity
This protocol is adapted from methodologies using solid acid catalysts to favor the formation of the para-nitro isomer through shape-selective constraints within the catalyst pores.[8][12]
Objective: To perform a regioselective mono-nitration of 2,4-dichloroanisole.
Materials:
-
2,4-dichloroanisole
-
Fuming Nitric Acid (≥90%)
-
Zeolite H-β or H-ZSM-5 catalyst (activated by heating at >120 °C under vacuum before use)
-
Dichloromethane (anhydrous)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Sodium Sulfate (anhydrous)
Procedure:
-
Catalyst Activation: Activate the zeolite catalyst by heating it at 400 °C under a stream of dry air or nitrogen for 4 hours, then allow it to cool to room temperature in a desiccator. This removes adsorbed water which can inhibit the reaction.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the activated zeolite catalyst (approx. 1g per 10 mmol of substrate).
-
Add anhydrous dichloromethane, followed by the 2,4-dichloroanisole (1.0 equivalent).
-
Cool the stirred suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[19]
-
Quenching and Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the zeolite catalyst. Wash the catalyst with small portions of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired nitro-dichloroanisole isomer.
Diagram: Regioselectivity in Dichloroanisole Nitration
The directing effects of the substituents on a 3,4-dichloroanisole ring are visualized below. The methoxy group is strongly activating (green arrows), while the chloro groups are deactivating but still direct incoming electrophiles (red arrows). The interplay of these effects, plus steric hindrance, determines the final product distribution.
Caption: Directing effects on 3,4-dichloroanisole.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 3. 3,4-Dichloro-5-nitroanisole | 1804897-05-9 | Benchchem [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 9. Nitrosation and nitrous acid-catalysed nitration of anisole and 2,6-dimethylanisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nitration - Wikipedia [en.wikipedia.org]
- 14. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 17. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 18. Enzyme catalytic nitration of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-5-nitroanisole
Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-nitroanisole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity.
Introduction to the Synthesis of this compound
The synthesis of this compound is a critical step in the production of various pharmaceutical intermediates and fine chemicals. The most common and direct route to this compound is through the electrophilic aromatic substitution of 2,4-dichloroanisole using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. While the reaction appears straightforward, achieving high yields and purity can be challenging due to the formation of isomeric byproducts and the potential for over-nitration. This guide will address common issues encountered during this synthesis and provide practical, evidence-based solutions.
Core Reaction Pathway
The fundamental reaction involves the introduction of a nitro group (-NO2) onto the aromatic ring of 2,4-dichloroanisole. The methoxy group (-OCH3) is an activating, ortho-, para-directing group, while the chlorine atoms are deactivating, ortho-, para-directing groups. The interplay of these directing effects, along with steric hindrance, influences the regioselectivity of the nitration.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the challenges you may face during your experiments.
Low or No Product Yield
Question: I performed the nitration of 2,4-dichloroanisole, but after workup, I obtained a very low yield of the desired product, or in the worst case, only recovered the starting material. What could have gone wrong?
Answer:
Several factors can contribute to a low or non-existent yield. Let's break down the most common culprits:
-
Insufficiently Strong Nitrating Agent: The generation of the active electrophile, the nitronium ion (NO₂⁺), is crucial for the reaction to proceed.[1][2] If the concentration of your nitric or sulfuric acid is lower than required, the equilibrium will not favor the formation of the nitronium ion in sufficient quantities.
-
Troubleshooting Protocol:
-
Verify Acid Concentrations: Always use concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%). If the acids have been open for a long time, their concentrations may have decreased due to moisture absorption. It is advisable to use fresh or properly stored acids.
-
Mixed Acid Preparation: The mixed acid should be prepared by adding nitric acid slowly to sulfuric acid while cooling in an ice bath. This is an exothermic process, and maintaining a low temperature during mixing is essential to prevent the decomposition of the nitronium ion.
-
-
-
Inadequate Reaction Temperature: Aromatic nitration is highly temperature-dependent.
-
Too Low Temperature: If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a very slow or stalled reaction.
-
Too High Temperature: Conversely, excessively high temperatures can lead to the formation of undesired byproducts and decomposition of the starting material and product.[3]
-
Troubleshooting Protocol:
-
Optimize Temperature: For the nitration of dichlorinated aromatic compounds, a carefully controlled temperature range is critical. Start with a low temperature (0-5 °C) during the addition of the mixed acid to the substrate to control the initial exothermic reaction.
-
Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a specified period. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to determine the optimal reaction time and temperature.
-
-
-
Premature Quenching: Quenching the reaction before it has reached completion is a common reason for low yields.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Before quenching the reaction with ice water, take a small aliquot of the reaction mixture, carefully quench it, and analyze it by TLC or GC-MS to confirm the consumption of the starting material.[4][5]
-
TLC Analysis: On a TLC plate, you should observe the disappearance of the starting material spot (2,4-dichloroanisole) and the appearance of a new, more polar spot corresponding to the nitrated product.
-
-
Formation of Multiple Isomers
Question: My final product is a mixture of several compounds, and I am struggling to isolate the desired this compound. How can I improve the regioselectivity of the reaction?
Answer:
The formation of isomers is a common challenge in the nitration of substituted benzenes. In the case of 2,4-dichloroanisole, the methoxy group directs ortho and para, while the chloro groups also have ortho and para directing effects. This can lead to a mixture of products. The desired 5-nitro product is formed by nitration at the position ortho to the methoxy group and meta to both chloro groups.
-
Controlling Reaction Conditions: The ratio of isomers can be influenced by the reaction conditions.
-
Troubleshooting Protocol:
-
Temperature Control: As mentioned previously, lower temperatures generally favor the formation of the para-isomer relative to the ortho-isomer due to steric hindrance. Experiment with maintaining the reaction at a lower temperature for a longer duration.
-
Mixed Acid Ratio: The ratio of nitric acid to sulfuric acid can influence the concentration of the nitronium ion and the overall acidity of the medium, which in turn can affect the isomer distribution.[3] A systematic variation of this ratio can help in optimizing the yield of the desired isomer.
-
-
-
Purification of Isomers: If the formation of isomers cannot be completely suppressed, efficient purification methods are necessary.
-
Troubleshooting Protocol:
-
Crystallization: this compound and its isomers will likely have different solubilities in various solvents. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or hexane/ethyl acetate mixtures) can be an effective way to isolate the desired product.[6] The melting points of the different isomers can be a good indicator of purity.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is a powerful technique. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can effectively separate the isomers.[6]
-
-
Product Characterization and Purity Assessment
Question: How can I confirm that I have synthesized the correct product and assess its purity?
Answer:
Proper characterization is essential to confirm the identity and purity of your product.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methoxy group protons. The expected ¹H NMR spectrum for this compound would show distinct signals for the two aromatic protons and a singlet for the methoxy group.[7]
-
Mass Spectrometry (MS): GC-MS is an excellent technique for both separating the components of your reaction mixture and identifying them based on their mass-to-charge ratio and fragmentation patterns.[8][9]
-
-
Physical Properties:
-
Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined value. A broad melting point range is indicative of impurities. The reported melting point for this compound can be used as a reference.
-
Table 1: Analytical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO₃ | [10] |
| Molecular Weight | 222.03 g/mol | [10] |
| ¹H NMR (CDCl₃) | Specific chemical shifts and coupling constants | [7] |
| Melting Point | Varies with purity | - |
Experimental Protocols
General Procedure for the Nitration of 2,4-dichloroanisole
This is a general guideline and may require optimization for your specific laboratory conditions.
-
Preparation of Mixed Acid: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add a stoichiometric equivalent of concentrated nitric acid to a calculated amount of concentrated sulfuric acid with constant stirring.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dichloroanisole in a suitable solvent (e.g., dichloromethane or chloroform). Cool the solution to 0 °C.
-
Nitration: Slowly add the prepared mixed acid to the solution of 2,4-dichloroanisole from the dropping funnel, ensuring the temperature does not rise above 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a designated time (e.g., 1-2 hours), monitoring the progress by TLC.
-
Workup: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Washing: Combine the organic layers and wash successively with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: A step-by-step workflow for the synthesis of this compound.
Conclusion
Improving the yield of this compound synthesis requires careful control of reaction parameters, diligent monitoring, and effective purification strategies. By understanding the underlying chemical principles and systematically troubleshooting potential issues, researchers can significantly enhance the efficiency and success of this important reaction. This guide provides a foundation for optimizing your experimental approach. For further assistance, please consult the referenced literature.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Item - Properties of mixed acid relevant to nitration - Loughborough University - Figshare [repository.lboro.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. This compound(85829-14-7) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. idaea.csic.es [idaea.csic.es]
- 10. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Methylation of Dichloronitrophenol
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the methylation of dichloronitrophenol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chemical transformation. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. We will explore the common pitfalls, focusing on the prevention and identification of side reactions to maximize the yield and purity of your target molecule.
Section 1: Troubleshooting Guide - "What's Wrong With My Reaction?"
This section addresses common issues observed during the methylation of dichloronitrophenol. The answers provide diagnostic insights and actionable solutions.
Q1: My primary issue is a low yield of the desired O-methylated product, with significant starting material remaining, even after extended reaction times. What are the likely causes?
A1: This is a classic issue that typically points to insufficient reactivity of one or more components in your reaction system. Let's break down the causality:
-
Incomplete Deprotonation: The methylation of a phenol proceeds via its conjugate base, the phenoxide ion.[1] The electron-withdrawing effects of two chlorine atoms and a nitro group make the dichloronitrophenol hydroxyl group significantly more acidic than phenol itself. However, if the chosen base is too weak or used in insufficient quantity, the equilibrium will not favor the phenoxide, slowing down the reaction.
-
Poor Nucleophilicity of the Phenoxide: While acidic, the resulting dichloronitrophenoxide is a relatively weak nucleophile due to the delocalization of the negative charge onto the electron-withdrawing nitro group. This inherent low reactivity needs to be compensated for by other reaction parameters.
-
Inactive Methylating Agent: Methylating agents can degrade over time, especially if improperly stored. Dimethyl sulfate, for instance, is sensitive to moisture.[2][3] Always use a fresh or properly vetted bottle of your reagent.
-
Suboptimal Solvent Choice: The solvent plays a critical role. Protic solvents (like water or ethanol) can solvate the phenoxide ion, creating a solvent cage that hinders its ability to attack the methylating agent.[4]
Troubleshooting Steps:
-
Verify Base Strength and Stoichiometry: Ensure you are using at least one full equivalent of a suitable base. For a highly acidic phenol like this, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and preferable to very strong bases like NaOH to avoid other side reactions.[3]
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, switch to a polar aprotic solvent like DMF (dimethylformamide) or acetonitrile. These solvents solvate the cation (e.g., K⁺) but leave the phenoxide anion "naked" and more nucleophilic, accelerating the desired Sₙ2 reaction.[4]
-
Increase Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 50-60 °C) can significantly increase the reaction rate. Monitor for potential degradation.
Q2: My mass spectrometry and NMR data show an isomeric impurity with the same mass as my desired product. Is this C-alkylation, and how can I prevent it?
A2: Yes, the formation of a constitutional isomer is a strong indicator of competing C-alkylation, a well-known side reaction in phenol methylation.[5] Instead of the phenoxide oxygen attacking the methylating agent (O-methylation), a resonance-activated carbon on the aromatic ring acts as the nucleophile (C-methylation).
Understanding the O- vs. C-Alkylation Dichotomy: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the ring carbons (ortho and para to the oxygen).
-
O-methylation is typically faster and kinetically favored. It has a lower activation energy.
-
C-methylation often leads to a more thermodynamically stable product.
Several factors influence the regioselectivity of the reaction:
| Factor | Favors O-Methylation (Kinetic Product) | Favors C-Methylation (Thermodynamic Product) | Rationale |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Protic or Nonpolar | Polar aprotic solvents enhance the nucleophilicity of the oxygen.[4] Nonpolar solvents promote ion pairing, making the oxygen less available. |
| Base/Counter-ion | K₂CO₃, Cs₂CO₃ | NaOH, LiOH | Larger, "softer" cations (K⁺, Cs⁺) associate less tightly with the phenoxide oxygen, leaving it free to react. Smaller, "harder" cations (Na⁺, Li⁺) coordinate strongly to the oxygen, sterically hindering O-alkylation and promoting C-alkylation.[6] |
| Temperature | Lower Temperatures | Higher Temperatures | Higher temperatures provide the energy to overcome the larger activation barrier for C-alkylation, favoring the thermodynamic product. |
| Methylating Agent | "Harder" agents (Dimethyl Sulfate) | "Softer" agents (Methyl Iodide) | According to Hard-Soft Acid-Base (HSAB) theory, the "hard" oxygen nucleophile prefers to react with the "hard" electrophilic center in dimethyl sulfate. |
Diagram: Competing Methylation Pathways
The following diagram illustrates the decision point for the phenoxide nucleophile, leading to either the desired O-methylated product or the C-methylated side product.
Caption: Decision crossroads for the dichloronitrophenoxide intermediate.
Mitigation Strategy: To favor O-methylation, use the following conditions:
-
Methylating Agent: Use dimethyl sulfate.
-
Base: Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6]
-
Solvent: Use anhydrous DMF or acetonitrile.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate (start at room temperature and warm gently if needed).
Q3: My reaction mixture is turning dark brown or black, and TLC/LC-MS shows multiple unidentified products and decomposition of my starting material. What is causing this degradation?
A3: A dark coloration and complex product mixture often indicate decomposition pathways, which can be particularly prevalent with nitro-aromatic compounds.
-
Base-Induced Decomposition: Nitro groups, especially when positioned ortho or para to the activating hydroxyl group, can be susceptible to nucleophilic attack by the base (e.g., OH⁻) or the phenoxide itself, leading to complex side reactions and polymerization, particularly at elevated temperatures.
-
Reaction with the Nitro Group: While less common under standard methylation conditions, some highly reactive methylating agents or radical pathways could potentially interact with the nitro group. More likely, the strongly basic conditions required for deprotonation can promote other undesired reactions.
-
Solvent Degradation: In the presence of a strong base, solvents like DMF can decompose, especially when heated, forming dimethylamine. This amine is nucleophilic and can introduce another set of impurities.
Troubleshooting Steps:
-
Use a Milder Base: This is the most critical step. Switch from strong hydroxides to potassium carbonate. K₂CO₃ is strong enough to deprotonate the acidic phenol but is generally less aggressive in promoting decomposition pathways.[3]
-
Lower the Temperature: High heat accelerates decomposition. If you must heat the reaction, do so cautiously and for the minimum time necessary.
-
Ensure an Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored impurities, especially if you are working with hydroquinone-like structures.[3]
Section 2: Frequently Asked Questions (FAQs)
This section provides proactive guidance for designing your methylation experiment to avoid common pitfalls from the outset.
Q1: How do I choose the right methylating agent for my dichloronitrophenol substrate?
A1: The choice of methylating agent is a balance between reactivity, safety, and cost. For dichloronitrophenol, a highly deactivated system, a reactive agent is often necessary.
| Methylating Agent | Pros | Cons | Recommendation |
| Dimethyl Sulfate (Me₂SO₄) | Highly reactive, cost-effective, favors O-methylation.[1] | Extremely toxic and carcinogenic, requires careful handling and quenching.[3] | Recommended for efficiency. The standard choice when high reactivity is needed. Must be handled with extreme care in a fume hood. |
| Methyl Iodide (MeI) | Highly reactive. | Toxic, volatile (low boiling point), can favor C-alkylation more than Me₂SO₄. | A viable alternative to Me₂SO₄, but volatility is a safety concern. Quenching is also critical. |
| Dimethyl Carbonate (DMC) | "Green" reagent, low toxicity, environmentally benign byproducts (CO₂, methanol).[6][7] | Lower reactivity, often requires higher temperatures (120-160 °C) and specific catalysts (e.g., Cs₂CO₃, DBU) or flow chemistry setups.[6][7][8] | Excellent choice for process safety and green chemistry initiatives, but be prepared for process optimization to achieve sufficient conversion with this less reactive substrate. |
| Trimethyl Phosphate ((MeO)₃PO) | Less hazardous than Me₂SO₄, good methylating agent.[4] | Less reactive than Me₂SO₄, may require higher temperatures. | A good compromise between safety and reactivity.[4] |
Q2: What is the optimal base and solvent combination for this reaction?
A2: The optimal combination is one that maximizes the nucleophilicity of the phenoxide while minimizing side reactions. Based on extensive literature for phenol methylation, the combination of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) is the gold standard for promoting clean and efficient O-methylation.[3]
-
Why K₂CO₃? It is a non-hygroscopic solid that is easy to handle. It is basic enough to deprotonate the acidic dichloronitrophenol but not so aggressive that it promotes widespread decomposition. Its potassium counter-ion favors O-alkylation.[6]
-
Why DMF? As a polar aprotic solvent, it effectively solvates the K⁺ ion while leaving the phenoxide anion highly reactive and available for the Sₙ2 attack.[4]
Q3: What are the best analytical techniques to monitor reaction progress and identify byproducts?
A3: A multi-pronged analytical approach is best for robust monitoring and characterization.
-
Thin-Layer Chromatography (TLC): The quickest and easiest way to monitor reaction progress. Use a suitable solvent system (e.g., Hexane/Ethyl Acetate) to resolve your starting material, product, and any major byproducts. It gives you a real-time qualitative assessment of conversion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse technique. It provides quantitative information on the disappearance of starting material and formation of the product. The mass spectrometer is invaluable for getting the molecular weights of any impurities, which is the first step in identifying them (e.g., confirming a C-alkylated isomer).[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for analyzing relatively volatile and thermally stable compounds like the methylated ether product. It can provide very high resolution and is great for detecting and identifying isomeric byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation. After purification, ¹H and ¹³C NMR are essential to confirm that methylation occurred on the oxygen and not on a ring carbon. The appearance of a methoxy signal (~3.9-4.1 ppm in ¹H NMR) and the corresponding shifts in the aromatic signals will confirm the structure of your desired product.
Section 3: Recommended Protocol & Workflow
This section provides a starting-point protocol for the O-methylation of a dichloronitrophenol, designed to minimize side reactions.
Experimental Protocol: O-Methylation using Dimethyl Sulfate
Safety Notice: Dimethyl sulfate is extremely toxic, a potent carcinogen, and can be fatal if inhaled, ingested, or absorbed through the skin. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), a lab coat, and safety goggles. Have a quench solution (e.g., aqueous ammonia) readily available.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the dichloronitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2-0.5 M. Stir the suspension for 15-20 minutes at room temperature to allow for phenoxide formation.
-
Reagent Addition: Cool the mixture in an ice-water bath (0 °C). Slowly add dimethyl sulfate (1.1 - 1.2 eq) dropwise via syringe over 10-15 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, it can be gently warmed to 40-50 °C.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully add a saturated aqueous solution of ammonium hydroxide to quench any unreacted dimethyl sulfate. Stir for 30-60 minutes at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and dilute with water and a suitable organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure O-methylated product.
Diagram: Experimental Workflow
This flowchart outlines the key decision and action points in the recommended experimental procedure.
Caption: Step-by-step workflow for robust O-methylation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Sciencemadness Discussion Board - Methylation of phenols - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
Technical Support Center: Troubleshooting the Synthesis of Substituted Anisoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted anisoles. As a Senior Application Scientist, I understand that while the synthesis of these valuable compounds is often conceptually straightforward, practical execution can present numerous challenges. This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot common issues encountered during your experiments. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring a robust and reproducible synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted anisoles?
The primary synthetic routes to substituted anisoles include:
-
Williamson Ether Synthesis: This classic S(_N)2 reaction involves the reaction of a phenoxide with a methylating agent. It is one of the most widely used methods.
-
Buchwald-Hartwig Amination (O-Arylation): A powerful palladium-catalyzed cross-coupling reaction that forms a C-O bond between an alcohol (methanol) and an aryl halide or triflate.[1] This method is particularly useful for constructing complex anisole derivatives.
-
Electrophilic Aromatic Substitution (EAS): Anisole itself is a highly activated aromatic ring and readily undergoes EAS reactions like Friedel-Crafts acylation, nitration, and halogenation to introduce substituents onto the ring.[2]
Q2: I'm getting a low yield in my Williamson ether synthesis of a substituted anisole. What are the likely causes?
Low yields in Williamson ether synthesis are a frequent issue.[3] The most common culprits include:
-
Incomplete deprotonation of the phenol: The phenoxide is the active nucleophile. If the base used is not strong enough to completely deprotonate the starting phenol, the reaction will be incomplete.
-
Side reactions of the alkylating agent: The base can catalyze the elimination of the alkylating agent, especially with secondary or tertiary halides, leading to alkene byproducts.[4]
-
Steric hindrance: Bulky substituents on either the phenol or the alkylating agent can significantly slow down the S(_N)2 reaction.[4]
-
Reaction time and temperature: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion.[3]
Q3: My Friedel-Crafts acylation of anisole is giving me a mixture of ortho and para isomers. How can I improve the regioselectivity?
The methoxy group of anisole is an ortho, para-director in electrophilic aromatic substitution.[5] Obtaining a mixture of isomers is common. To favor the para product, which is often the desired isomer due to less steric hindrance, consider the following:
-
Lowering the reaction temperature: This often favors the thermodynamically more stable para-isomer.[6]
-
Choice of Lewis acid and solvent: The nature of the Lewis acid and the polarity of the solvent can influence the ortho/para ratio. Experimenting with different conditions is often necessary.
-
Bulky acylating agent: Using a sterically demanding acylating agent can increase the preference for para-substitution.
Troubleshooting Guides
Issue 1: C-Alkylation as a Major Side Product in Williamson Ether Synthesis
Scenario: You are attempting to synthesize a substituted anisole via Williamson ether synthesis, but you observe a significant amount of a byproduct that appears to be the result of alkylation on the aromatic ring (C-alkylation) rather than on the oxygen (O-alkylation).
Root Cause Analysis: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (primarily at the ortho and para positions).[7] The competition between O-alkylation and C-alkylation is heavily influenced by the reaction conditions.
Diagnostic Workflow:
Caption: Decision tree for troubleshooting C-alkylation.
Corrective Actions & Protocol Modifications:
-
Solvent Selection: The choice of solvent is critical.[7]
-
To favor O-alkylation: Use polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents solvate the cation of the phenoxide salt but not the oxygen anion, leaving it more available to attack the alkylating agent.[3]
-
C-alkylation is favored in: Protic solvents like water or ethanol. These solvents can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and promoting attack from the ring.[7]
-
Experimental Protocol: Optimizing for O-Alkylation
-
Reactant Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the substituted phenol (1.0 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 eq) portion-wise. Caution: NaH is highly reactive and flammable. Handle with care under an inert atmosphere.
-
Phenoxide Formation: Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Demethylation of the Anisole Product
Scenario: You have successfully synthesized your substituted anisole, but during subsequent reaction steps or purification, you observe the formation of the corresponding phenol, indicating demethylation.
Root Cause Analysis: The ether linkage in anisoles can be cleaved under certain conditions, particularly in the presence of strong acids or Lewis acids.[8] This is a common issue when the anisole product is subjected to further synthetic transformations that require such reagents.
Troubleshooting Demethylation:
| Potential Cause | Explanation | Preventative Measures |
| Strong Acidic Conditions | Reagents like HBr, HI, or strong Lewis acids (e.g., BBr₃) are known to cleave aryl methyl ethers.[9] | - Use milder acidic conditions if possible. - Protect other functional groups that might require harsh acidic deprotection. - Choose a synthetic route that avoids strong acids in later steps. |
| High Temperatures | In the presence of certain catalysts or reagents, high temperatures can promote demethylation.[10] | - Run subsequent reactions at the lowest effective temperature. - Minimize reaction times. |
| Nucleophilic Reagents | Certain nucleophiles, in combination with activating conditions, can lead to demethylation.[8] | - Carefully consider the compatibility of all reagents in your reaction mixture. |
Experimental Protocol: Mild Deprotection of an Ortho-Substituted Anisole (Example)
This protocol is for a scenario where selective demethylation is desired, but it highlights the conditions that can cause accidental demethylation.
-
Reaction Setup: Dissolve the substituted anisole (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
-
Lewis Acid Addition: Cool the solution to -78 °C (dry ice/acetone bath) and add boron tribromide (BBr₃, 1.1 eq) dropwise.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.
-
Purification: Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Issue 3: Poor Yield or No Reaction in Buchwald-Hartwig O-Arylation
Scenario: You are attempting to synthesize a substituted anisole using a Buchwald-Hartwig coupling of a substituted aryl halide with methanol, but you are observing low to no product formation.
Root Cause Analysis: Buchwald-Hartwig reactions are complex catalytic cycles, and their success is highly dependent on the choice of catalyst, ligand, base, and solvent. Common failure points include catalyst deactivation, incorrect ligand choice for the specific substrate, and improper reaction setup.[1][11]
Troubleshooting Workflow:
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 5. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Controlling Regioselectivity in the Nitration of 2,4-Dichloroanisole
Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution, specifically focusing on the regioselective nitration of 2,4-dichloroanisole. Here, we move beyond standard textbook procedures to offer in-depth, field-proven insights into controlling the isomeric outcome of this reaction, troubleshooting common issues, and understanding the mechanistic nuances that govern product distribution.
Understanding the Challenge: The Interplay of Directing Effects
The nitration of 2,4-dichloroanisole presents a classic challenge in regioselectivity due to the competing directing effects of its substituents. The aromatic ring has three available positions for electrophilic attack: C3, C5, and C6. To control the outcome, one must understand the influence of each substituent:
-
Methoxy Group (-OCH₃) at C1: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. It strongly favors substitution at the C2, C4, and C6 positions. Since C2 and C4 are already substituted, its primary influence is directed towards the C6 position.
-
Chloro Groups (-Cl) at C2 and C4: Halogens are deactivating groups due to their inductive electron-withdrawing effect, which slows down the rate of electrophilic aromatic substitution. However, they are also ortho, para-directors because their lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance.
-
The C2-chloro group directs towards the C3 (ortho) and C6 (para) positions.
-
The C4-chloro group directs towards the C3 and C5 (ortho) positions.
-
A careful analysis of these competing influences is the first step in designing a regioselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the nitration of 2,4-dichloroanisole?
A1: The primary products are the isomeric 2,4-dichloro-6-nitroanisole and 2,4-dichloro-5-nitroanisole.[1] The formation of the 3-nitro isomer is generally not favored due to the deactivating nature of the adjacent chloro groups and the lack of strong activation at this position.
Q2: Which position (C5 or C6) is electronically favored for nitration?
A2: The C6 position is generally considered the more electronically favored position. This is because it is ortho to the strongly activating methoxy group, which provides significant resonance stabilization to the arenium ion intermediate. The C5 position is ortho to the C4-chloro group and meta to the methoxy group, receiving less electronic stabilization.
Q3: How does steric hindrance affect the regioselectivity?
A3: Steric hindrance plays a crucial role and can counteract electronic effects. The C6 position, being flanked by the methoxy group at C1 and a hydrogen at C5, is sterically less hindered than if it were between two bulky groups. However, the choice of a bulky nitrating agent can increase the steric barrier for attack at the C6 position, potentially increasing the proportion of the C5 isomer.[2][3]
Q4: Can dealkylation of the methoxy group be a problem?
A4: While dealkylation of anisoles can occur during nitration, studies on the closely related 2,6-dichloroanisole have shown that it is not dealkylated during nitration. This is attributed to steric hindrance around the methoxy group, which prevents the formation of the necessary oxonium ion intermediate.[4] Therefore, significant dealkylation of 2,4-dichloroanisole to form 2,4-dichloro-6-nitrophenol is not expected to be a major side reaction, although its formation in trace amounts is possible.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Nitro Isomer | 1. Reaction conditions too mild: The deactivating effect of the two chloro groups requires sufficiently strong nitrating conditions. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Side reactions: Although less common, some oxidation or degradation may occur under harsh conditions. | 1. Use a stronger nitrating agent: A mixture of concentrated nitric acid and sulfuric acid is typically effective. 2. Optimize reaction time and temperature: Monitor the reaction by TLC or GC to determine the optimal endpoint. A slight increase in temperature may be necessary, but proceed with caution to avoid byproducts. |
| Formation of an Undesired Isomer Ratio | 1. Electronic vs. Steric Control: The reaction conditions may favor the electronically preferred product (likely 6-nitro) when you desire the sterically influenced product (5-nitro), or vice-versa. 2. Nitrating Agent: The size and nature of the electrophile can influence where it attacks. | 1. To favor the 6-nitro isomer (electronically controlled): Use standard nitrating conditions (e.g., HNO₃/H₂SO₄) at a moderate temperature. 2. To potentially increase the 5-nitro isomer proportion: Consider using a bulkier nitrating agent, which may be formed in situ with different reagents (e.g., nitronium tetrafluoroborate in a suitable solvent system). Experiment with different solvent systems, as solvent polarity can influence the transition state and thus the isomer ratio.[4] |
| Difficulty in Separating Isomers | 1. Similar Polarity: The 5-nitro and 6-nitro isomers are likely to have very similar physical properties, making separation by standard column chromatography challenging. | 1. High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers. 2. Fractional Crystallization: If one isomer is formed in significant excess and the product is crystalline, fractional crystallization from a suitable solvent system may be a viable purification strategy. 3. Adsorptive Separation: Specialized techniques using adsorbents like zeolites have been used to separate other dichlorinated aromatic isomers and could be explored.[5][6] |
| Product Fails to Precipitate Upon Quenching | 1. Product is an oil or is soluble: The nitrated products may not be solids or may have some solubility in the aqueous acidic workup mixture. | 1. Perform a liquid-liquid extraction: After quenching the reaction mixture with ice water, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, wash with a dilute base (like sodium bicarbonate solution) to remove residual acids, then with brine, and finally dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation. |
Experimental Protocols
Protocol 1: General Procedure for Nitration of 2,4-Dichloroanisole
This protocol provides a general starting point for the nitration, which is expected to yield a mixture of isomers.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 mL) to 0-5 °C in an ice bath.
-
Formation of Nitrating Mixture: Slowly add concentrated nitric acid (1.1 equivalents) to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.
-
Addition of Substrate: Dissolve 2,4-dichloroanisole (1 equivalent) in a minimal amount of a suitable solvent (e.g., concentrated sulfuric acid or an inert co-solvent like dichloromethane). Add this solution dropwise to the nitrating mixture, ensuring the temperature remains between 0-10 °C.
-
Reaction: Stir the reaction mixture at 0-10 °C for a specified time (e.g., 1-3 hours). Monitor the reaction progress by TLC.
-
Work-up: Slowly pour the reaction mixture onto crushed ice with stirring. If a precipitate forms, collect it by vacuum filtration and wash with cold water until the filtrate is neutral. If no precipitate forms, perform a liquid-liquid extraction as described in the troubleshooting guide.
-
Purification: The crude product, a mixture of isomers, will require purification, likely by preparative HPLC or careful fractional crystallization.
Visualizing the Regioselectivity
The directing effects of the substituents on 2,4-dichloroanisole can be visualized to understand the potential sites of nitration.
References
- 1. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. data.epo.org [data.epo.org]
- 6. EP0246673B1 - Process for separating a chlorotoluene isomer - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2,4-Dichloro-5-nitroanisole
Welcome to the technical support guide for the purification of 2,4-Dichloro-5-nitroanisole (CAS 85829-14-7). This document provides researchers, chemists, and drug development professionals with a comprehensive resource for removing impurities from the crude product. The following sections are structured in a question-and-answer format to directly address common challenges, supplemented by detailed protocols and troubleshooting advice.
Section 1: Compound Profile & Impurity Analysis
Before beginning any purification, it is critical to understand the physical properties of the target compound and the potential impurities that may be present.
Key Physical Properties
A summary of the essential physical and chemical properties of this compound is provided below. These values are crucial for selecting purification methods and assessing purity.
| Property | Value | Source(s) |
| CAS Number | 85829-14-7 | [1][2][3] |
| Molecular Formula | C₇H₅Cl₂NO₃ | [2][4] |
| Molecular Weight | 222.03 g/mol | [2][4] |
| IUPAC Name | 1,5-dichloro-2-methoxy-4-nitrobenzene | [4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Data not consistently reported; a sharp melting range is indicative of high purity. | |
| Storage | Store at 2-8°C | [1] |
FAQ: Impurity Identification
Q: What are the likely impurities in my crude this compound sample?
A: The impurity profile of your crude product is primarily determined by the synthetic route used. The most common synthesis involves the nitration of 2,4-dichloroanisole.[5] Based on this, you should anticipate the following types of impurities:
-
Unreacted Starting Material: The presence of 2,4-dichloroanisole (CAS 553-82-2) is common if the nitration reaction does not go to completion.[6]
-
Isomeric Byproducts: Aromatic nitration can sometimes lead to the formation of regioisomers.[7] Although the methoxy and chloro groups direct nitration to specific positions, small amounts of other isomers, such as 2,4-dichloro-3-nitroanisole or 2,4-dichloro-6-nitroanisole, may be formed.
-
Hydrolysis Products: If the reaction is performed under harsh acidic conditions or during an aqueous workup, the methoxy group (-OCH₃) can be hydrolyzed, leading to the formation of the corresponding phenol, 2,4-dichloro-5-nitrophenol.
-
Residual Acids: Strong acids like sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are used for nitration.[7] Insufficient quenching or washing during the workup will leave acidic residues that can degrade the product over time.
-
Dealkylation Products: In some cases, nitration of phenolic ethers can cause dealkylation, which would also result in the formation of 2,4-dichloro-5-nitrophenol.[8]
Section 2: FAQs on Purification Strategy
Q: What is the most effective and scalable method for purifying gram-scale quantities of this compound?
A: For a crystalline solid like this compound, recrystallization is the most effective and widely used purification technique.[9] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the target compound selectively crystallizes, leaving the impurities behind in the solution (mother liquor).[10]
Q: How do I select the best solvent for recrystallization?
A: An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.
-
Be chemically inert and not react with the compound.[10]
For this compound, good starting points for solvent screening are alcohols (e.g., ethanol, methanol, isopropanol) or mixtures of an organic solvent with an anti-solvent (e.g., ethanol/water). Given its structure, it is expected to have low solubility in water and good solubility in common organic solvents.
Q: How can I quickly assess the purity of my sample before and after purification?
A: There are two simple and effective methods:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive way to qualitatively assess purity. A pure compound should ideally show a single spot. By comparing the crude sample to the purified sample on the same plate, you can visualize the removal of impurities.
-
Melting Point Analysis: A pure crystalline solid has a sharp, defined melting point range (typically <2°C). Impurities disrupt the crystal lattice, causing the melting point to become depressed and broaden. A significant increase and sharpening of the melting point range after recrystallization is a strong indicator of successful purification.[9]
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol provides a step-by-step guide for purifying crude this compound using ethanol as the solvent.
Methodology:
-
Solvent Selection: Place a small amount of crude material (approx. 50 mg) in a test tube. Add a few drops of ethanol. If it dissolves immediately at room temperature, ethanol is too good a solvent. If it doesn't dissolve, gently heat the test tube. If it dissolves upon heating and then reappears as a solid upon cooling, ethanol is a suitable solvent.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate in a fume hood, swirling continuously.
-
Achieve Saturation: Continue to add small portions of hot ethanol until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent required to ensure maximum recovery of the product upon cooling.[10]
-
Hot Filtration (Optional): If insoluble impurities (like dust or sand) or a colored impurity that could be removed by charcoal are present, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing the cooling process can trap impurities.[11]
-
Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities from the crystal surfaces. Using cold solvent minimizes the loss of the desired product.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, transfer the solid to a pre-weighed watch glass and place it in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualization: Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the recrystallization protocol.
Caption: A workflow diagram illustrating the key stages of purification by recrystallization.
Section 4: Troubleshooting Guide
Q: My compound won't crystallize out of the solution, even after cooling in an ice bath. What should I do?
A: This usually happens for one of two reasons: too much solvent was added, or the compound forms a supersaturated solution.
-
Solution 1 (Too much solvent): Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
Solution 2 (Supersaturation): Induce crystallization. You can do this by scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide a surface for nucleation. Alternatively, add a tiny "seed" crystal from a previous batch, if available.[12]
Q: The recrystallized product is oily or gummy, not crystalline. What went wrong?
A: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves or when the solution cools below the melting point of the impure compound.
-
Cause: The boiling point of the chosen solvent is higher than the melting point of your compound, or the concentration of impurities is very high, significantly depressing the melting point.
-
Solution: Re-heat the mixture to dissolve the oil. Add more solvent to lower the saturation point, then allow it to cool slowly again. If the problem persists, you may need to choose a different solvent with a lower boiling point.
Q: My yield after recrystallization is very low. How can I improve it?
A: Low yield is a common issue. Consider these factors:
-
Excess Solvent: Using too much solvent during the dissolution step is the most common cause. The compound will remain dissolved in the mother liquor instead of crystallizing. Use the absolute minimum amount of hot solvent necessary.
-
Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose a significant amount. Ensure your filtration apparatus is pre-heated.
-
Excessive Washing: Washing the final crystals with too much cold solvent, or with solvent that is not cold enough, will dissolve some of your product. Use a minimal amount of ice-cold solvent.
-
Second Crop: It is often possible to recover more product from the mother liquor. Concentrate the filtrate by boiling off some of the solvent and cool the resulting solution to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.
Q: TLC analysis still shows multiple spots after purification. What are my next steps?
A: If a single recrystallization is insufficient, it indicates that the impurities have very similar solubility properties to your target compound.
-
Option 1: Repeat Recrystallization: A second recrystallization of the purified material may successfully remove the remaining impurities.
-
Option 2: Change Solvents: Try recrystallizing from a different solvent or a different solvent pair. The solubility properties of the impurities may be sufficiently different in another solvent system.
-
Option 3: Column Chromatography: If recrystallization fails, silica gel column chromatography is a more powerful purification technique that separates compounds based on their differential adsorption to the stationary phase. This is generally the next step for difficult-to-separate mixtures.
References
- 1. This compound | 85829-14-7 [chemicalbook.com]
- 2. 85829-14-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. 85829-14-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4-Dichloroanisole | C7H6Cl2O | CID 11119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. unifr.ch [unifr.ch]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 2,4-Dichloro-5-nitroanisole Reaction Products
For the discerning researcher in synthetic and medicinal chemistry, 2,4-Dichloro-5-nitroanisole (CAS No. 85829-14-7) is a valuable and versatile building block.[1][2][3] Its utility stems from a highly activated aromatic ring, primed for nucleophilic aromatic substitution (SNAr) reactions. The presence of two chloro leaving groups and a potent electron-withdrawing nitro group makes it an ideal substrate for constructing complex molecular architectures.
However, the very reactivity that makes this compound so useful also necessitates a rigorous and multi-faceted validation strategy for its reaction products. Regioselectivity, potential for side reactions, and the need for unimpeachable purity in downstream applications, particularly in drug development, demand more than a cursory analysis. This guide provides an in-depth, field-proven framework for the comprehensive validation of products derived from this compound, moving beyond simple protocols to explain the causal logic behind each analytical choice.
The Chemistry: Understanding SNAr Reactivity
Nucleophilic aromatic substitution on this compound does not follow a classical SN1 or SN2 pathway.[4][5] Instead, it proceeds via a two-step addition-elimination mechanism.[4][6] The nucleophile first attacks one of the electron-deficient carbons bearing a chlorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The aromaticity is then restored by the elimination of a chloride ion.
The key to this reactivity is the nitro group, which powerfully withdraws electron density from the ring, especially at the ortho and para positions relative to itself.[7] In this compound, the C4-chloro is para to the nitro group, and the C2-chloro is ortho. This dual activation makes the system highly susceptible to nucleophilic attack, but also raises questions of regioselectivity that must be answered during validation.
A Self-Validating Workflow for Product Characterization
Comparative Analysis of Core Validation Techniques
The choice of analytical technique is dictated by the question being asked. No single method is sufficient; rather, their orthogonal (complementary) nature provides a complete picture.
| Technique | Primary Purpose | Strengths | Limitations | Causality & Insight |
| LC-MS | Identity Confirmation | High sensitivity; provides molecular weight of product and impurities. | Not inherently quantitative without calibration; provides no structural connectivity data. | The first critical gatekeeper: Does the crude mixture contain a compound with the expected molecular weight? |
| NMR Spectroscopy | Structural Elucidation | Unambiguous determination of molecular structure and connectivity; distinguishes between isomers. | Lower sensitivity than MS; requires relatively pure sample (>90%) for clear spectra. | The "gold standard" for structure. It answers the crucial question of regioselectivity (e.g., did substitution occur at C2 or C4?). |
| HPLC | Purity Assessment | Excellent for separating product from impurities; highly quantitative and reproducible. | Requires method development (solvent system, column); destructive to the sample. | Provides the definitive, quantitative measure of purity, which is critical for dose-response studies and regulatory submissions. |
| FTIR | Functional Group Analysis | Fast and non-destructive; confirms presence/absence of key functional groups (e.g., N-H stretch from an amine nucleophile). | Provides limited structural information; not suitable for purity analysis. | A rapid check to confirm that the expected chemical transformation (e.g., addition of an amine) has occurred. |
Case Study: Synthesis and Validation of 4-(2-Chloro-4-methoxy-5-nitrophenyl)morpholine
To illustrate the workflow, we will examine the SNAr reaction between this compound and morpholine. The primary question is whether the substitution occurs at the C2 or C4 position. The C4 position is generally more activated due to being para to the nitro group.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like Dimethylformamide (DMF).
-
Addition of Reagents: Add morpholine (1.2 eq) and a non-nucleophilic base such as K₂CO₃ (2.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to 80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.
Validation Step 1: Identity Confirmation (LC-MS)
The first step post-purification is to confirm the molecular weight. The expected product has a molecular formula of C₁₁H₁₃ClN₂O₄.
-
Expected Exact Mass: 288.0564 g/mol
-
Observed [M+H]⁺: 289.0637 m/z
The observation of the correct mass provides high confidence that the desired substitution has occurred. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for M and M+2 peaks) should also be present.
Validation Step 2: Structural Elucidation (NMR Spectroscopy)
NMR is the definitive tool to confirm the regiochemistry. We must analyze the aromatic region of the ¹H NMR spectrum.
-
Starting Material (this compound): Would show two singlets in the aromatic region.
-
Expected C4-Substitution Product: The two remaining aromatic protons would be adjacent (ortho to each other) and thus appear as doublets with a small coupling constant (J ≈ 2-3 Hz).
-
Hypothetical C2-Substitution Product: The two remaining aromatic protons would be para to each other and would appear as two singlets.
Table 1: Hypothetical ¹H NMR Data for 4-(2-Chloro-4-methoxy-5-nitrophenyl)morpholine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.51 | s | 1H | Ar-H | Proton adjacent to nitro group. Singlet confirms para position relative to other Ar-H. |
| 6.88 | s | 1H | Ar-H | Proton adjacent to methoxy group. Singlet confirms para position relative to other Ar-H. |
| 3.95 | s | 3H | -OCH₃ | Methoxy group protons. |
| 3.85 | t, J=4.8 Hz | 4H | -N(CH₂)₂ | Morpholine protons adjacent to oxygen. |
| 3.20 | t, J=4.8 Hz | 4H | -O(CH₂)₂ | Morpholine protons adjacent to nitrogen. |
The observation of two singlets in the aromatic region strongly supports substitution at the C4 position, as this leaves the protons at C3 and C6, which are para to each other and thus do not couple. This single experiment provides the authoritative structural assignment.
Validation Step 3: Purity Assessment (HPLC)
The final step is to quantify the purity of the isolated product. A validated HPLC method is essential.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Analysis: Inject a known concentration of the sample. Purity is determined by the area percentage of the main product peak relative to all other peaks.
Table 2: Representative HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 2.15 | 1,520 | 0.04 | Impurity |
| 2 | 4.89 | 3,985,600 | 99.81 | Product |
| 3 | 5.32 | 6,110 | 0.15 | Impurity |
A result of >99% area demonstrates high purity, making the compound suitable for use in sensitive applications like drug discovery screenings. The principles of analytical method validation, including specificity, linearity, accuracy, and precision, should be applied for methods used in regulated environments.[8][9]
Comparison with Alternatives
While this compound is an excellent substrate, alternatives exist. The choice of starting material impacts the reaction conditions, potential byproducts, and subsequent validation strategy.
-
2,4-Dichloro-5-nitropyridine: This heterocyclic analogue is also highly activated for SNAr.[10] The ring nitrogen adds another layer of electronic complexity. Validation must confirm substitution on the pyridine ring and distinguish between isomers, often requiring more advanced 2D-NMR techniques like HMBC and HSQC.
-
Substrates with Fluorine: Aryl fluorides can be more reactive than aryl chlorides in SNAr.[4] Using a substrate like 2,4-Difluoro-5-nitroanisole might allow for milder reaction conditions but could also lead to a higher chance of di-substitution, complicating purification and requiring careful quantitative analysis during validation.
Conclusion
The validation of reaction products from this compound is a systematic process of inquiry. It begins with confirming the molecular identity via mass spectrometry, proceeds to the unambiguous determination of regiochemistry and structure by NMR, and concludes with a quantitative assessment of purity using chromatography. By employing this multi-technique, workflow-driven approach, researchers can ensure the scientific integrity of their results and generate high-quality, reliable compounds for the advancement of science and medicine.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 85829-14-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 9. ema.europa.eu [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of 2,4-Dichloro-5-nitroanisole Reactivity: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of chemical intermediates is paramount for the rational design of synthetic pathways. This guide provides an in-depth comparative analysis of the reactivity of 2,4-Dichloro-5-nitroanisole, a versatile but complex aromatic building block. We will dissect its reactivity profile, focusing on nucleophilic aromatic substitution (SNAr), nitro group reduction, and ether cleavage, and provide objective comparisons with relevant chemical alternatives, supported by mechanistic insights and detailed experimental protocols.
The Molecular Architecture: Understanding the Drivers of Reactivity
This compound (C₇H₅Cl₂NO₃) presents a fascinating case study in competitive reactivity. Its chemical behavior is dictated by the interplay of three key functional groups attached to the benzene ring:
-
Two Chloro Substituents: These act as potential leaving groups in nucleophilic aromatic substitution reactions. Their positions at C2 and C4 are critical in determining the regioselectivity of such reactions.
-
A Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly activates the aromatic ring towards nucleophilic attack. Its position at C5, para to the C2 chloro substituent and meta to the C4 chloro substituent, is the primary determinant of regioselectivity in SNAr reactions.
-
A Methoxy Group (-OCH₃): This ether linkage is generally stable but can be cleaved under specific, often harsh, conditions. Its electron-donating nature through resonance can subtly influence the overall electron density of the ring, though this effect is largely overshadowed by the potent nitro group.
This unique arrangement of functional groups sets the stage for a series of predictable, yet often competing, chemical transformations.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Chlorines
The most prominent reaction pathway for this compound is nucleophilic aromatic substitution, where a nucleophile displaces one of the chlorine atoms. The critical question for any synthetic chemist is: which chlorine is more reactive?
The Decisive Role of the Nitro Group: Regioselectivity Explained
The regioselectivity of SNAr reactions on this substrate is overwhelmingly directed to the C4 position . This preference is not arbitrary but is a direct consequence of the stability of the Meisenheimer complex, the key intermediate in the SNAr mechanism.[1]
When a nucleophile attacks the C4 position (para to the nitro group), the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance. This extensive delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for this pathway.
Conversely, attack at the C2 position (meta to the nitro group) does not allow for direct resonance delocalization of the negative charge onto the nitro group. The resulting Meisenheimer complex is therefore less stable, and this reaction pathway is kinetically disfavored. This principle is a cornerstone of predicting reactivity in nitro-activated aromatic systems.[2]
dot
Caption: Competing SNAr pathways for this compound.
Comparative Reactivity: Benchmarking Against Other Activated Aryl Halides
For a given nucleophile, the reactivity of halo-nitroaromatic compounds generally follows the order F > Cl > Br > I. This is contrary to SN1 and SN2 reactions and is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[3]
Table 1: Comparative Reactivity of 1-Halo-2,4-dinitrobenzenes with Piperidine
| 1-Halo-2,4-dinitrobenzene | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 2.3 x 10³ |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 4.5 |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 1.8 |
| 1-Iodo-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 0.3 |
Data extracted from a study on dichloronitrobenzene derivatives.[4]
Based on these principles, this compound is expected to be more reactive than its bromo- and iodo-analogs but less reactive than a corresponding fluoro- derivative. The presence of a single nitro group, as opposed to two in the dinitrobenzene examples, will render it less reactive overall, but the fundamental principles of leaving group ability and regioselectivity remain the same.
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol details the selective substitution at the C4 position using an amine nucleophile.
Objective: To synthesize 4-(alkylamino)-2-chloro-5-nitroanisole.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine)
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous acetonitrile
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
In a separate flask, prepare a solution of the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile.
-
Slowly add the amine solution to the stirred solution of this compound at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by silica gel column chromatography to obtain the desired 4-substituted-2-chloro-5-nitroanisole.
Reduction of the Nitro Group: Gateway to Anilines
The nitro group in this compound can be readily reduced to an amino group, providing access to valuable aniline derivatives.[5][6] This transformation is a cornerstone of many synthetic routes, particularly in the pharmaceutical and dye industries. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule and the desired level of selectivity.
Comparative Analysis of Reducing Agents
Table 2: Comparison of Common Reagents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ (balloon or Parr shaker), Pd/C catalyst, Ethanol or Ethyl Acetate | Clean reaction, high yields, easy product isolation. | Requires specialized hydrogenation equipment; can reduce other functional groups (e.g., alkenes, alkynes). |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, Concentrated HCl, Ethanol | Mild conditions, good functional group tolerance, suitable for lab scale.[7] | Generates tin-based waste, requires basic work-up. |
| Iron (Fe) / Acetic Acid | Fe powder, Acetic Acid | Inexpensive, effective. | Can be slow, requires filtration of iron salts. |
| Zinc (Zn) / Ammonium Chloride | Zn dust, NH₄Cl, Water/Ethanol | Mild, neutral conditions. | Can be less efficient for some substrates.[8] |
For this compound, a key consideration is the potential for dehalogenation, especially under catalytic hydrogenation conditions. Therefore, chemical reducing agents like tin(II) chloride often provide a more controlled and selective reduction.
Experimental Protocol: Reduction with Tin(II) Chloride
This protocol describes a reliable method for the reduction of the nitro group without affecting the chloro or methoxy substituents.[9]
Objective: To synthesize 2,4-dichloro-5-methoxyaniline.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,4-dichloro-5-methoxyaniline, which can be further purified by crystallization or column chromatography.
dot
Caption: Workflow for the reduction of this compound.
Ether Cleavage: A More Demanding Transformation
The methoxy group in this compound represents an ether linkage, which is generally robust. Cleavage of this C-O bond to reveal a phenol requires strong reagents and is typically a more challenging transformation than SNAr or nitro reduction.[10]
Reagents for Aryl Ether Cleavage
The most common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃) .[11][12] Other strong acids like HBr can also be used, but BBr₃ is often preferred for its high efficiency at lower temperatures.
The mechanism of BBr₃-mediated ether cleavage is thought to involve the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.[11]
Comparative Reactivity and Selectivity Considerations
The rate of ether cleavage can be influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups, such as the nitro group in our target molecule, can decrease the basicity of the ether oxygen, potentially slowing the initial coordination with BBr₃. However, this effect is generally overcome by the strength of BBr₃ as a Lewis acid.
A crucial aspect of performing an ether cleavage on this compound is the potential for side reactions. The strongly acidic conditions could lead to undesired reactions if other sensitive functional groups are present. However, given the stability of the chloro and nitro groups under these conditions, selective ether cleavage is feasible.
Experimental Protocol: Demethylation with Boron Tribromide
This protocol provides a general procedure for the cleavage of the methoxy group. Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent and must be handled with extreme care in a well-ventilated fume hood under an inert atmosphere.
Objective: To synthesize 2,4-dichloro-5-nitrophenol.
Materials:
-
This compound
-
Boron tribromide (1.0 M solution in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Methanol (for quenching)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in an oven-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the boron tribromide solution (1.1 - 1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for one hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude 2,4-dichloro-5-nitrophenol, which can be purified by column chromatography or recrystallization.
Conclusion: A Versatile Intermediate with Predictable Reactivity
This compound is a highly functionalized aromatic compound whose reactivity is dominated by the powerful activating effect of the C5-nitro group. This leads to a predictable and highly regioselective nucleophilic aromatic substitution at the C4 position, making it a valuable precursor for the synthesis of 4-substituted-2-chloro-5-nitroanisole derivatives. Furthermore, the nitro group itself can be selectively reduced to an amine, and the methoxy group can be cleaved under forcing conditions to yield a phenol. By understanding the interplay of these functional groups and the underlying mechanistic principles, researchers can effectively harness the synthetic potential of this versatile building block.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
A Senior Application Scientist's Guide to Synthetic Strategy: 2,4-Dichloro-5-nitroanisole vs. 2,4-Dichloro-5-nitrophenol
Introduction: Navigating Key Intermediates in Complex Synthesis
In the landscape of pharmaceutical and agrochemical development, the selection of a starting material or intermediate is a critical decision point that dictates the efficiency, cost, and scalability of a synthetic route. Among the vast array of substituted aromatic building blocks, 2,4-dichloro-5-nitrophenol and its methylated counterpart, 2,4-dichloro-5-nitroanisole, are pivotal intermediates. Their shared structural backbone, featuring a nitro-activated dichlorinated phenyl ring, makes them valuable precursors for constructing more complex molecular architectures, including potent Dipeptidyl Peptidase IV (DPP-IV) and Hsp90 inhibitors.[1]
This guide provides an in-depth comparison of these two reagents from a synthetic chemist's perspective. We will move beyond a simple cataloging of properties to explore the causal relationships between their structures and reactivity. By understanding the strategic implications of choosing a phenolic hydroxyl group versus a methoxy ether, researchers can design more robust and elegant synthetic pathways. We will dissect their respective syntheses, compare their performance in key transformations, and provide validated experimental protocols to support your laboratory work.
Physicochemical and Structural Overview
At first glance, the two molecules differ only by a methyl group. However, this seemingly minor structural change has profound consequences for their physical properties and, more importantly, their chemical reactivity.
| Property | 2,4-Dichloro-5-nitrophenol | This compound |
| Molecular Formula | C₆H₃Cl₂NO₃[2][3] | C₇H₅Cl₂NO₃ |
| Molecular Weight | 208.00 g/mol [2] | 222.02 g/mol |
| Appearance | Yellow solid[4] | Off-white solid |
| Melting Point | 96-98 °C[4] | Not specified, but expected to be lower than the phenol |
| Key Reactive Handle | Acidic hydroxyl group (-OH) | Methoxy group (-OCH₃), cleavable under harsh conditions |
| CAS Number | 39489-77-5[2][5] | 85829-14-7 |
The most significant distinction is the presence of the acidic proton on the phenol's hydroxyl group. This allows 2,4-dichloro-5-nitrophenol to act as a proton donor and, upon deprotonation, to form a highly nucleophilic phenoxide. The anisole, lacking this acidic proton, has a chemically robust methoxy group that is unreactive under most conditions, essentially serving as a protected phenol. This fundamental difference is the cornerstone of their divergent synthetic applications.
Comparative Synthesis and Sourcing
The synthetic relationship between these two compounds is direct and hierarchical. The phenol is typically the precursor to the anisole, a crucial factor in cost and availability analysis.
Synthesis of 2,4-Dichloro-5-nitrophenol
The industrial synthesis of 2,4-dichloro-5-nitrophenol most commonly starts from 2,4-dichlorophenol. The process involves a regioselective nitration, where the directing effects of the hydroxyl and chloro substituents must be carefully controlled.
A conventional method involves sulfonation followed by nitration.[6] 2,4-dichlorophenol is first treated with concentrated sulfuric acid. The resulting sulfonic acid intermediate is then nitrated using a mixed acid (sulfuric and nitric acid) at low temperatures to control exotherms and minimize side-product formation. A final hydrolysis step removes the sulfonic acid group to yield the desired product.[6] This multi-step process, while effective, generates significant acidic waste.
More modern approaches aim to improve yield and environmental footprint. A patented method describes the hydrolysis of a tris(2,4-dichloro-5-nitrophenyl) phosphate precursor using a rare-earth triflate salt catalyst, achieving yields greater than 98% and purities over 97.5%, while avoiding the use of strong acids in the final step.[7]
Synthesis of this compound
This compound can be synthesized via two primary routes:
-
Direct Nitration of 2,4-Dichloroanisole: This pathway mirrors the synthesis of the phenol, but starts with the methylated precursor.[8] It offers a direct route if 2,4-dichloroanisole is readily available and cost-effective.
-
Methylation of 2,4-Dichloro-5-nitrophenol: This is a more common and strategically flexible approach, as it allows for the synthesis of both compounds from a single precursor stream. The reaction is typically a Williamson ether synthesis, where the phenol is deprotonated with a mild base (e.g., K₂CO₃) and the resulting phenoxide is alkylated with a methylating agent like iodomethane or dimethyl sulfate.[9]
Diagram 1: Synthetic Relationship This diagram illustrates the common synthetic pathways connecting the precursor to the phenol and anisole derivatives, including the reversible methylation/demethylation steps.
Caption: Synthetic pathways for 2,4-dichloro-5-nitrophenol and this compound.
Reactivity and Strategic Application in Synthesis
The choice between the phenol and the anisole derivative is a strategic one, hinging on the planned downstream reactions.
2,4-Dichloro-5-nitrophenol: The Nucleophilic Workhorse
The primary advantage of the phenol is the reactivity of its hydroxyl group.
-
O-Alkylation and Acylation: The hydroxyl group is an excellent handle for introducing a wide variety of substituents. Deprotonation with a suitable base generates a potent oxygen nucleophile, which can readily react with alkyl halides, tosylates, or acyl chlorides. This allows for the straightforward synthesis of diverse ethers and esters, building molecular complexity directly from the core structure.
-
Nucleophilic Aromatic Substitution (SNAr): Like the anisole, the phenyl ring is activated towards SNAr by the electron-withdrawing nitro group. The chloro substituents, particularly the one ortho to the nitro group, can be displaced by strong nucleophiles. The free hydroxyl group has a modest electronic influence on this reaction but does not impede it.
Choose 2,4-dichloro-5-nitrophenol when:
-
Your synthetic route requires modification at the oxygen position (e.g., building ether or ester linkages).
-
You need to introduce a protecting group other than methyl for subsequent transformations.
-
The final target molecule contains the free phenolic hydroxyl group.
This compound: The Protected and Stable Intermediate
The anisole's methoxy group is generally unreactive, making it an ideal choice when the oxygen position must remain inert.
-
Stability in Basic/Nucleophilic Conditions: The methoxy group is stable to bases and most nucleophiles, which is a key advantage in multi-step syntheses where a free phenol would interfere with reactions at other sites (e.g., Grignard reactions, lithium-halogen exchange). It effectively serves as a built-in protecting group.
-
Nucleophilic Aromatic Substitution (SNAr): The anisole is an excellent substrate for SNAr reactions.[10][11] The methoxy group is sterically small and does not hinder the approach of nucleophiles to the ring. Its electronic properties are very similar to the hydroxyl group in this context, ensuring high reactivity at the activated chloro positions.
-
O-Demethylation as a Strategic Unmasking: While stable, the methoxy group can be cleaved to reveal the phenol late in a synthesis. This O-demethylation requires harsh, specific conditions, which is both an advantage (it won't cleave unintentionally) and a disadvantage (the conditions may not be compatible with other functional groups). Common reagents for this transformation include strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or strong protic acids like 47% hydrobromic acid (HBr).[12]
Choose this compound when:
-
Your synthesis involves strong bases or nucleophiles that would react with a free phenol.
-
The oxygen position must remain inert throughout several synthetic steps.
-
The final target is an anisole derivative, or you plan a late-stage deprotection to reveal the phenol.
Diagram 2: Comparative Reaction Pathways This diagram visually contrasts the primary synthetic utilities of the phenol (O-alkylation) and the anisole (O-demethylation), while highlighting their shared reactivity in SNAr.
Caption: Contrasting the primary reaction pathways for each intermediate.
Experimental Protocols
The following protocols are representative procedures for the synthesis and transformation of these compounds. All manipulations of potent chemical reagents should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2,4-Dichloro-5-nitrophenol from 2,4-Dichlorophenol
This protocol is adapted from established industrial nitration procedures.[6]
-
Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, and a dropping funnel. Ensure the reactor is clean and dry.
-
Sulfonation: Charge 2,4-dichlorophenol (1.0 eq) into the reactor. Begin stirring and slowly add concentrated sulfuric acid (98%, ~2.5 eq) while maintaining the internal temperature below 40 °C.
-
Reaction: Once the addition is complete, heat the mixture to 80 °C and hold for 2 hours to ensure complete sulfonation.
-
Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.
-
Nitration: Prepare a nitrating mixture of concentrated sulfuric acid (1.5 eq) and nitric acid (68%, 1.1 eq) by slowly adding the nitric acid to the sulfuric acid in a separate, cooled vessel. Add this mixed acid dropwise to the reactor, ensuring the internal temperature does not exceed 20 °C.
-
Hydrolysis: After the nitration is complete (monitor by TLC or HPLC), transfer the reaction mixture to a separate vessel containing water (approx. 5 volumes). Heat the mixture to 100-105 °C to hydrolyze the sulfonic acid group. This step also removes any volatile organic impurities.
-
Isolation: Cool the mixture to room temperature. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Characterization: The product can be characterized by melting point (96-98 °C) and spectroscopic methods (¹H NMR, ¹³C NMR).[4][13]
Protocol 2: Synthesis of this compound via Methylation
This protocol is based on a standard Williamson ether synthesis.[9]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-5-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of phenol).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution. The mixture will become a suspension.
-
Methylation: Add iodomethane (CH₃I, 1.2-1.5 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the mixture to room temperature and pour it into a beaker containing ice water (approx. 10 volumes). The product will precipitate as a solid.
-
Isolation: Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product using spectroscopic methods.[14]
Protocol 3: O-Demethylation of this compound
This protocol uses boron tribromide, a powerful but hazardous reagent. Exercise extreme caution.[12]
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.2-1.5 eq) dropwise via syringe. A dark complex will form.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and hold for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to -20 °C and very carefully quench the reaction by the slow, dropwise addition of methanol, followed by water. CAUTION: The quench is highly exothermic and releases HBr gas.
-
Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with DCM or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-nitrophenol. Purify as needed.
Conclusion and Strategic Recommendations
The choice between this compound and 2,4-dichloro-5-nitrophenol is a classic example of how a simple protecting group strategy can fundamentally alter a synthetic plan.
-
2,4-Dichloro-5-nitrophenol is the more versatile starting point for diversification. Its exposed hydroxyl group is a prime site for building molecular complexity through ether and ester linkages. It should be the default choice unless the acidity of the phenol or its nucleophilicity after deprotonation presents a problem for subsequent steps.
-
This compound offers stability and orthogonality. It is the superior choice when the synthesis requires harsh basic or nucleophilic conditions that would be incompatible with a free phenol. While the methoxy group can be removed, this demethylation step requires potent reagents and must be planned carefully, ideally as a late-stage "unmasking" transformation.
By carefully considering the entire synthetic sequence, researchers can leverage the distinct reactivity profiles of these two intermediates to design more efficient, robust, and ultimately successful routes to their target molecules.
References
- 1. 2,4-Dichloro-5-nitrophenol | 39489-77-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - 2,4-dichloro-5-nitrophenol (C6H3Cl2NO3) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2,4-Dichloro-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 7. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5 - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. 2,6-DICHLORO-4-NITROANISOLE synthesis - chemicalbook [chemicalbook.com]
- 10. innospk.com [innospk.com]
- 11. nbinno.com [nbinno.com]
- 12. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. 2,4-Dichloro-5-nitrophenol(39489-77-5) 1H NMR [m.chemicalbook.com]
- 14. This compound(85829-14-7) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Spectroscopic Analysis of 2,4-Dichloro-5-nitroanisole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Substituted Nitroaromatics
2,4-Dichloro-5-nitroanisole and its structural analogs represent a class of compounds pivotal in synthetic chemistry, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The precise arrangement of chloro, nitro, and methoxy substituents on the aromatic ring dictates their reactivity and ultimate utility. Consequently, unambiguous structural verification is not merely a procedural step but the cornerstone of reliable research and development.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the characterization of this compound. We will move beyond a simple recitation of data to explore the causality behind spectral features, offering a logical framework for interpreting data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Our objective is to equip researchers with the expertise to select the appropriate analytical methods, confidently interpret the resulting data, and synthesize a cohesive, validated structural assignment.
Core Methodologies: A Multi-Faceted Approach to Structural Elucidation
No single technique provides a complete structural picture. True analytical confidence is achieved by integrating the complementary data from several spectroscopic methods. The workflow below illustrates a typical strategic approach for characterizing a novel derivative of this compound.
Caption: General workflow for the spectroscopic characterization of a novel compound.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is the initial, rapid assessment for identifying the key functional groups present in the molecule. It works by probing the vibrational modes of molecular bonds.[4] For aromatic nitro compounds, the spectrum is dominated by strong, characteristic absorptions that are difficult to miss.
Key Diagnostic Bands for this compound:
-
Nitro (NO₂) Group: This is the most prominent feature. The nitro group produces two intense and characteristic bands due to the large change in dipole moment during vibration.[4][5]
-
Aromatic Ring:
-
C=C Stretch: Medium to weak bands typically appear in the 1600-1450 cm⁻¹ region.
-
C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring influences these vibrations. For a 1,2,4-trisubstituted ring, characteristic bands can be expected in the 850-750 cm⁻¹ region.
-
-
Anisole Moiety (C-O-C):
-
Aryl-Alkyl Ether Asymmetric C-O-C Stretch: A strong band is expected around 1275-1200 cm⁻¹ .[8]
-
Symmetric C-O-C Stretch: A weaker band is typically observed near 1075-1020 cm⁻¹ .
-
-
Chloro (C-Cl) Group:
-
Aryl-Cl Stretch: This vibration appears in the fingerprint region, typically between 1100-850 cm⁻¹ . These bands can sometimes be weak and overlap with other absorptions.
-
Comparative Advantage: IR spectroscopy provides a quick and definitive confirmation of the presence of the crucial nitro functional group. While less precise for determining the overall molecular skeleton, it is an invaluable first-pass technique for verifying a successful synthesis or identifying a class of compound.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound derivative directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: Lower the ATR press arm to ensure firm contact between the sample and the crystal.
-
Background Scan: Run a background spectrum of the empty, clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can piece together the molecular skeleton.[9]
¹H NMR Analysis of this compound
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern).[10][11]
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.9-4.0 ppm . Its integration value will correspond to three protons. The singlet nature arises from the absence of adjacent protons.
-
Aromatic Protons (Ar-H): The substitution pattern (1-methoxy, 2-chloro, 4-chloro, 5-nitro) leaves two protons on the aromatic ring.
-
H-3: This proton is ortho to the methoxy group and a chloro group. It is expected to appear as a singlet.
-
H-6: This proton is ortho to a chloro group and the nitro group. The strong electron-withdrawing nature of the nitro group will deshield this proton significantly, shifting it further downfield compared to H-3.[6] It is also expected to be a singlet.
-
¹³C NMR Analysis of this compound
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.[12]
-
Methoxy Carbon (-OCH₃): A single peak expected in the 55-65 ppm range.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-160 ppm ) as the substitution pattern makes all six ring carbons chemically unique.
-
Carbons bonded to Chlorine (C2, C4): These will be shifted downfield.
-
Carbon bonded to the Nitro Group (C5): This carbon will be significantly deshielded and appear far downfield in the aromatic region.
-
Carbon bonded to Oxygen (C1): This carbon will also be strongly deshielded.
-
Carbons bonded to Hydrogen (C3, C6): These will appear at relatively higher fields (more shielded) within the aromatic region.
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: The solvent signal often serves as a reference. Alternatively, a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) can be added.[9]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for ¹H or ¹³C, and the magnetic field is "shimmed" to ensure homogeneity.
-
Data Acquisition: A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into the frequency-domain spectrum (chemical shift in ppm).
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.[13] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signatures of halogens.
Key Features in the Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The molecular formula is C₇H₅Cl₂NO₃, with a monoisotopic mass of approximately 221 Da.[1] The molecular ion peak is the signal corresponding to this mass.
-
Isotopic Pattern of Two Chlorine Atoms: This is the most definitive feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a cluster of peaks for the molecular ion and any chlorine-containing fragments.[14]
-
Key Fragmentation Pathways: Electron Ionization (EI), a "hard" ionization technique, will cause the molecular ion to break apart into smaller, characteristic fragments.[15]
Caption: Key fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Electron Ionization (EI)-GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet, where it is vaporized.
-
Separation: The sample travels through the GC column, which separates it from any impurities.
-
Ionization: The purified compound enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and the signal is processed to generate a mass spectrum (relative intensity vs. m/z).
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically related to its chromophores (light-absorbing groups). The nitro-substituted benzene ring in this compound constitutes a strong chromophore.
-
Expected Absorption: Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. For example, nitrobenzene shows a strong band around 260-270 nm.[18] The presence of auxochromes (the -OCH₃ and -Cl groups) can cause a bathochromic shift (to longer wavelengths) or hypsochromic shift (to shorter wavelengths) of the absorption maximum (λ_max).
-
Application: While not providing detailed structural information like NMR, UV-Vis is highly useful for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) and for monitoring reactions involving changes to the aromatic chromophore system.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the reference or blank).
-
Sample Measurement: Fill an identical quartz cuvette with the sample solution and place it in the spectrophotometer.
-
Scan: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance. The wavelength of maximum absorbance (λ_max) is a key characteristic.
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Strengths for this Compound Class | Limitations |
| FTIR | Functional groups present. | - Unambiguous detection of the NO₂ group.[4] - Quick confirmation of the ether linkage. | - Does not provide information on atom connectivity or stereochemistry. - C-Cl stretch can be weak and ambiguous. |
| NMR | Detailed C-H framework, atom connectivity, and chemical environments. | - Provides the complete structural skeleton. - Differentiates between isomers. | - Requires higher sample quantity and purity than MS. - Can be time-consuming to acquire and interpret complex spectra. |
| Mass Spec. | Molecular weight, elemental formula (HRMS), and fragmentation patterns. | - Definitive confirmation of two chlorine atoms via the 9:6:1 isotopic pattern.[14] - High sensitivity. | - EI-MS may not show a molecular ion for unstable compounds. - Does not distinguish between certain positional isomers based on mass alone. |
| UV-Vis | Electronic transitions, presence of conjugated systems/chromophores. | - Excellent for quantitative analysis. - Simple and rapid. | - Provides very limited structural information. - Spectra for similar derivatives can be very broad and non-specific. |
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of this compound derivatives is a clear demonstration of the power of a multi-technique spectroscopic approach. IR spectroscopy rapidly confirms the presence of the critical nitro functional group, while Mass Spectrometry provides an indisputable molecular formula and chlorine count through its unique isotopic signature. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the atomic connectivity, allowing for the definitive assignment of the complete molecular structure. By understanding the strengths and limitations of each method and integrating their data, researchers can achieve a high degree of confidence in their results, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 85829-14-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
yield comparison of different synthetic routes to 2,4-Dichloro-5-nitroanisole derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-nitroanisole is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The precise arrangement of its chloro, nitro, and methoxy functionalities makes it a versatile building block for the construction of more complex molecular architectures. The efficiency and regioselectivity of its synthesis are critical factors for consideration in both laboratory-scale research and industrial production. This guide provides an in-depth, objective comparison of different synthetic routes to this compound, supported by experimental data and detailed protocols to inform methodological choices.
Synthetic Strategies: An Overview
The synthesis of this compound primarily revolves around the introduction of the nitro group onto a pre-existing dichlorinated aromatic ring. The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the nitration reaction. This guide will explore three main synthetic pathways:
-
Route 1: Direct Nitration of 2,4-Dichloroanisole. This is the most straightforward approach, involving the direct electrophilic substitution of a nitro group onto the commercially available starting material, 2,4-dichloroanisole.
-
Route 2: Synthesis via 2,4-Dichloro-5-nitrophenol. This two-step route involves the nitration of 2,4-dichlorophenol to form 2,4-dichloro-5-nitrophenol, followed by methylation to yield the desired anisole derivative.
-
Route 3: Multi-step Synthesis from 3,4-Dichloroaniline. This more complex route utilizes a series of reactions, including protection of the amino group, nitration, and a Sandmeyer reaction to introduce the second chloro substituent, followed by methylation.
The following sections will delve into the specifics of each route, providing a comparative analysis of their yields, advantages, and disadvantages.
Route 1: Direct Nitration of 2,4-Dichloroanisole
This approach is conceptually the simplest, involving the direct nitration of 2,4-dichloroanisole using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Causality Behind Experimental Choices
The methoxy group (-OCH₃) is an activating, ortho, para-directing group, while the chlorine atoms are deactivating but also ortho, para-directing. In 2,4-dichloroanisole, the positions ortho and para to the methoxy group are positions 2, 4, and 6. Positions 2 and 4 are already substituted with chlorine atoms. Therefore, the primary sites for electrophilic attack are positions 3, 5, and 6. The directing effects of the two chlorine atoms and the methoxy group create a complex regiochemical outcome. The chlorine at position 2 directs to positions 3 and 5, while the chlorine at position 4 directs to positions 3 and 5. The methoxy group at position 1 strongly directs to position 6 and to a lesser extent to positions 2 and 4 (which are blocked). The electronic and steric effects result in a mixture of isomers, with the 3-nitro and 5-nitro products being the major ones. Unfortunately, the desired 5-nitro isomer is often the minor product.
Yield and Regioselectivity
The direct nitration of 2,4-dichloroanisole is plagued by poor regioselectivity, leading to a low yield of the desired this compound. Experimental data shows that the nitration of 2,4-dichloroanisole with nitric acid in chloroform results in a mixture of isomers, with the major product being 2,4-dichloro-3-nitroanisole.
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} caption [label="Workflow for Direct Nitration of 2,4-Dichloroanisole.", fontname="helvetica", fontsize="10"];
Experimental Protocol
A detailed experimental protocol for this route is as follows:
-
Dissolve 2,4-dichloroanisole in a suitable inert solvent such as chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Pour the reaction mixture into ice-water and stir to precipitate the crude product.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry.
-
Purify the crude product by column chromatography or recrystallization to separate the isomers.
Route 2: Synthesis via 2,4-Dichloro-5-nitrophenol
This two-step approach circumvents the regioselectivity issue of direct nitration by first nitrating 2,4-dichlorophenol and then methylating the resulting 2,4-dichloro-5-nitrophenol.
Causality Behind Experimental Choices
The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group. In 2,4-dichlorophenol, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. With positions 2 and 4 blocked by chlorine atoms, the nitration is strongly directed to the remaining activated position, which is position 6. However, under specific conditions, such as sulfonation followed by nitration, the nitro group can be directed to the 5-position with high selectivity. The subsequent methylation of the phenolic hydroxyl group is a standard Williamson ether synthesis, which is generally a high-yielding reaction.
Yield and Regioselectivity
This route offers a significant advantage in terms of yield and regioselectivity. A patented process for the synthesis of 2,4-dichloro-5-nitrophenol reports a yield of over 98%[1]. The subsequent methylation step is also expected to proceed with a high yield.
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} caption [label="Workflow for Synthesis via 2,4-Dichloro-5-nitrophenol.", fontname="helvetica", fontsize="10"];
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-nitrophenol [2]
-
To a suitable reactor, add 2,4-dichlorophenol and concentrated sulfuric acid.
-
Heat the mixture to 80 °C and stir for 2 hours to effect sulfonation.
-
Cool the reaction mixture and add chloroform.
-
Slowly add a mixture of nitric acid and sulfuric acid at a low temperature (0-20 °C).
-
After the nitration is complete, add water and separate the aqueous layer.
-
The organic layer containing the nitrated product is then subjected to hydrolysis at elevated temperatures to remove the sulfonyl group and yield 2,4-dichloro-5-nitrophenol.
-
The product is isolated by filtration and washing. A yield of 89.6% has been reported for this process.
Step 2: Methylation of 2,4-Dichloro-5-nitrophenol (Williamson Ether Synthesis)
-
Dissolve 2,4-dichloro-5-nitrophenol in a suitable solvent such as acetone or methanol in a round-bottom flask.
-
Add a base, such as anhydrous potassium carbonate or sodium hydroxide, to the solution to form the phenoxide salt.
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Route 3: Multi-step Synthesis from 3,4-Dichloroaniline
This route involves a longer synthetic sequence, but it can offer good control over the final substitution pattern. The key steps are the protection of the aniline, nitration, and a Sandmeyer reaction.
Causality Behind Experimental Choices
Starting with 3,4-dichloroaniline, the amino group is first protected, typically by acetylation, to prevent its oxidation during the subsequent nitration step and to modulate its directing effect. The acetamido group is a moderately activating, ortho, para-director. Nitration of N-acetyl-3,4-dichloroaniline is expected to introduce the nitro group at the position ortho to the acetamido group and meta to the two chlorine atoms, which is the desired 5-position. The subsequent deprotection of the amine followed by a Sandmeyer reaction allows for the replacement of the amino group with a chlorine atom, although in this case, the chlorine is already present. A more logical approach would be to start from an aniline with a different substitution pattern that would lead to the desired product after the Sandmeyer reaction. However, for the synthesis of a derivative, this route could be viable. For the synthesis of this compound itself, a more direct precursor would be necessary for this route to be efficient.
Given the complexity and the availability of more direct routes, a detailed protocol for this specific target molecule is less common. However, the general principles of each step are well-established.
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} caption [label="Conceptual Workflow for Synthesis from 3,4-Dichloroaniline.", fontname="helvetica", fontsize="10"];
Comparative Analysis
| Parameter | Route 1: Direct Nitration | Route 2: Via Phenol Intermediate | Route 3: From Dichloroaniline |
| Starting Material | 2,4-Dichloroanisole | 2,4-Dichlorophenol | 3,4-Dichloroaniline |
| Number of Steps | 1 | 2 | Multiple (4-5) |
| Reported Yield | Low (~12% of desired isomer) | High (>85% overall) | Variable, likely lower overall |
| Regioselectivity | Poor | Excellent | Good (in nitration step) |
| Key Reactions | Electrophilic Aromatic Substitution | Electrophilic Aromatic Substitution, Williamson Ether Synthesis | Acetylation, Nitration, Sandmeyer Reaction, Methylation |
| Advantages | - Simple, one-step process | - High yield and excellent regioselectivity | - Potentially adaptable for other derivatives |
| Disadvantages | - Poor yield of the desired product- Difficult separation of isomers | - Two-step process- Use of potentially hazardous methylating agents | - Long and complex synthesis- Use of potentially hazardous reagents in Sandmeyer reaction |
| Cost-Effectiveness | Potentially low if starting material is cheap, but purification costs can be high. | Likely more cost-effective due to higher yield and purity. | Likely the least cost-effective due to the number of steps and reagents. |
| Safety & Environment | Use of strong acids. | Use of strong acids and toxic methylating agents. | Use of strong acids and potentially unstable diazonium salts. |
Conclusion and Recommendation
Based on the comparative analysis, Route 2, the synthesis via the 2,4-dichloro-5-nitrophenol intermediate, is the most recommended synthetic pathway for obtaining this compound with a high yield and purity. While it involves two steps, the excellent regioselectivity of the nitration of 2,4-dichlorophenol and the high efficiency of the subsequent Williamson ether synthesis make it a superior choice over the direct nitration of 2,4-dichloroanisole, which suffers from poor regioselectivity and low yields of the desired product. Route 3, starting from 3,4-dichloroaniline, is a much more complex and less efficient approach for this specific target molecule.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the desired scale of production, the availability of starting materials, and the acceptable cost and safety parameters. However, for a reliable and high-yielding synthesis of this compound, the pathway through the corresponding phenol intermediate is demonstrably the most advantageous.
References
A Comparative Guide to the Structural Confirmation of Compounds Synthesized from 2,4-Dichloro-5-nitroanisole
For researchers, scientists, and professionals in drug development, the synthesis and unambiguous structural confirmation of novel chemical entities are paramount. 2,4-Dichloro-5-nitroanisole is a versatile starting material, offering multiple reaction pathways to a diverse range of derivatives. This guide provides an in-depth technical comparison of the synthesis and, crucially, the structural elucidation of compounds derived from this precursor. We will explore three common synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, and Suzuki-Miyaura coupling. This guide will delve into the causality behind experimental choices and present a self-validating system of protocols and analytical data for the confident structural confirmation of the synthesized compounds.
Introduction: The Synthetic Potential of this compound
This compound is a highly functionalized aromatic ring, making it an attractive starting point for the synthesis of a variety of complex molecules. The electron-withdrawing nitro group strongly activates the ring towards nucleophilic aromatic substitution, primarily at the para position (C4). The two chlorine atoms provide distinct handles for substitution and cross-coupling reactions, while the nitro group itself can be readily reduced to an amine, opening up another avenue for derivatization. The methoxy group can also be a site for further modification, although it is generally less reactive than the other functionalities.
This guide will compare three primary synthetic routes originating from this compound and provide a detailed analysis of the analytical techniques used to confirm the structures of the resulting products.
Synthetic Pathways and Structural Elucidation
We will examine the synthesis and characterization of three distinct derivatives of this compound:
-
Product A: Synthesized via Nucleophilic Aromatic Substitution (SNAr) with a primary amine.
-
Product B: Synthesized via reduction of the nitro group.
-
Product C: Synthesized via Suzuki-Miyaura coupling at the C4-chloro position.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group makes the carbon atoms to which the chlorine atoms are attached electrophilic and susceptible to attack by nucleophiles.[1] The chlorine at the C4 position is para to the nitro group, and the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group, making this position the most favorable for nucleophilic attack.[2][3]
Figure 1: Generalized workflow for SNAr on this compound.
Experimental Protocol: Synthesis of 4-((4-chloro-2-methoxy-5-nitrophenyl)amino)phenol (Product A)
This protocol describes a representative SNAr reaction using 4-aminophenol as the nucleophile.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 4-aminophenol (1.1 eq), and a suitable solvent such as ethanol or DMF.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq), to the mixture to act as a scavenger for the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Pathway 2: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available for this conversion, with catalytic hydrogenation being a common and clean method.[4]
Figure 2: Synthetic transformation for the reduction of the nitro group.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-aminoanisole (Product B)
This protocol outlines the reduction of the nitro group using palladium on carbon as a catalyst.
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.
Pathway 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[2][5] While aryl chlorides are generally less reactive than bromides or iodides, the use of appropriate ligands and reaction conditions can facilitate their coupling.[6]
Figure 3: General scheme for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 4-chloro-2-methoxy-5-nitro-1,1'-biphenyl (Product C)
This protocol details a representative Suzuki-Miyaura coupling with phenylboronic acid.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Analysis of Structural Confirmation Data
Unambiguous structural confirmation relies on a combination of analytical techniques. Below is a comparative analysis of the expected data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for the starting material and the three synthesized products.
| Compound | Structure | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected MS (m/z) |
| Starting Material | This compound | 7.8 (s, 1H), 7.2 (s, 1H), 4.0 (s, 3H) | 155 (C-O), 148 (C-NO₂), 130 (C-Cl), 128 (C-Cl), 115 (CH), 112 (CH), 57 (OCH₃) | 221 [M]⁺, 206 [M-CH₃]⁺, 176 [M-NO₂]⁺ |
| Product A | 4-((4-chloro-2-methoxy-5-nitrophenyl)amino)phenol | 9.5 (br s, 1H, OH), 8.5 (br s, 1H, NH), 7.9 (s, 1H), 7.0-6.8 (m, 4H), 6.5 (s, 1H), 3.9 (s, 3H) | 154 (C-O), 152 (C-O), 147 (C-NO₂), 140 (C-N), 130 (C-N), 125 (C-Cl), 122 (CH), 116 (CH), 115 (CH), 110 (CH), 105 (CH), 56 (OCH₃) | 294 [M]⁺ |
| Product B | 2,4-Dichloro-5-aminoanisole | 6.8 (s, 1H), 6.5 (s, 1H), 4.5 (br s, 2H, NH₂), 3.8 (s, 3H) | 145 (C-O), 140 (C-NH₂), 120 (C-Cl), 118 (C-Cl), 115 (CH), 110 (CH), 56 (OCH₃) | 191 [M]⁺ |
| Product C | 4-chloro-2-methoxy-5-nitro-1,1'-biphenyl | 8.0 (s, 1H), 7.6-7.4 (m, 5H), 7.2 (s, 1H), 4.0 (s, 3H) | 156 (C-O), 148 (C-NO₂), 140 (C-Ar), 135 (C-Ar), 130 (CH), 129 (CH), 128 (CH), 125 (C-Cl), 118 (CH), 115 (CH), 57 (OCH₃) | 263 [M]⁺ |
¹H NMR Spectroscopy: The chemical shifts and coupling patterns in the ¹H NMR spectra provide crucial information about the substitution pattern on the aromatic ring. For instance, the disappearance of a proton signal and the appearance of new signals in the aromatic region are indicative of a substitution reaction. The integration of the signals confirms the number of protons in each environment.[7]
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, and the number of signals indicates the number of unique carbon atoms.[8]
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.[9][10] The molecular ion peak confirms the successful incorporation of the new substituent, and characteristic fragmentation patterns can help to elucidate the structure.
Definitive Structural Confirmation: X-ray Crystallography
For novel compounds or in cases of ambiguity, single-crystal X-ray crystallography is the gold standard for structural elucidation.[11] This technique provides an unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. Obtaining a single crystal of suitable quality is often the main challenge.
Conclusion
The structural confirmation of compounds synthesized from this compound requires a multi-faceted analytical approach. By comparing the data from various spectroscopic techniques, researchers can confidently elucidate the structures of their target molecules. This guide has provided a framework for understanding the synthetic possibilities of this versatile starting material and the analytical methodologies required for rigorous structural confirmation. The provided protocols and expected analytical data serve as a valuable resource for scientists working in the field of drug discovery and development.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. whitman.edu [whitman.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5H‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities | Scilit [scilit.com]
Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Selectivity of 2,4-Dichloro-5-nitroanisole
For researchers, scientists, and drug development professionals, the precise construction of molecular architecture is paramount. Nucleophilic aromatic substitution (SNAr) stands as a cornerstone reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. Among the vast array of available building blocks, 2,4-dichloro-5-nitroanisole presents a compelling case study in regioselectivity, offering a predictable platform for the synthesis of complex intermediates. This guide provides an in-depth analysis of the factors governing its reactivity, objectively compares its performance with alternatives, and furnishes the experimental foundation required for practical application.
The Decisive Role of Electronic Activation in SNAr Reactions
The susceptibility of an aryl halide to nucleophilic attack is fundamentally governed by the electronic landscape of the aromatic ring. The presence of potent electron-withdrawing groups (EWGs), such as a nitro group (–NO₂), is essential for activating the ring.[1] This activation is most profound when the EWG is positioned ortho or para to the leaving group (typically a halogen). This specific arrangement allows for the effective delocalization and stabilization of the negative charge in the transient Meisenheimer complex, the key intermediate in the SNAr mechanism.[2]
In the case of this compound, the molecule is adorned with two potential leaving groups (chlorine atoms at C2 and C4) and is heavily influenced by three key substituents:
-
Nitro Group (–NO₂): A powerful activating group that strongly withdraws electron density via both inductive and resonance effects.
-
Methoxy Group (–OCH₃): An activating group that donates electron density through resonance but is weakly withdrawing inductively.
-
Chlorine Atoms (–Cl): Deactivating groups that withdraw electron density inductively but are weak resonance donors.
The interplay of these electronic effects dictates which of the two chlorine atoms is preferentially displaced by an incoming nucleophile.
Unraveling the Selectivity: C4 vs. C2 Substitution
Experimental evidence and mechanistic principles converge to demonstrate a pronounced and predictable selectivity for nucleophilic attack at the C4 position of this compound. The rationale lies in the superior stability of the Meisenheimer intermediate formed during the C4-attack pathway.
-
Attack at C4 (para to the Nitro group): When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex can be effectively delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para nitro group. This extensive resonance stabilization creates a lower-energy, more stable intermediate, thereby favoring this reaction pathway kinetically.[2]
-
Attack at C2 (ortho to the Nitro group): While attack at the C2 position also allows for some charge delocalization, the stabilizing resonance interaction with the nitro group is less effective compared to the C4-attack intermediate. Furthermore, the adjacent methoxy group at C1 may exert some steric hindrance, potentially disfavoring the approach of the nucleophile to the C2 position.[3][4]
This inherent electronic preference makes this compound a reliable precursor for the synthesis of 4-substituted-2-chloro-5-nitroanisole derivatives.
Caption: Competing SNAr pathways for this compound.
Comparative Performance: Experimental Data Insights
The predictable regioselectivity of this compound is observed across a range of nucleophiles. While extensive kinetic data for this specific molecule is not compiled in a single source, the synthetic literature consistently reports the formation of C4-substituted products. The following table summarizes the expected outcomes based on established principles of SNAr reactions with analogous compounds.[2]
| Nucleophile Type | Representative Nucleophile | Expected Major Product | Rationale |
| Amines | Piperidine, Aniline | 4-(Piperidin-1-yl)-2-chloro-5-nitroanisole | Nitrogen nucleophiles readily displace the activated C4-chloro group. |
| Alkoxides | Sodium Methoxide (NaOCH₃) | 2-chloro-4-methoxy-5-nitroanisole | Strong oxygen nucleophiles favor substitution at the most electronically deficient site (C4). |
| Thiolates | Sodium Thiophenoxide (NaSPh) | 2-chloro-5-nitro-4-(phenylthio)anisole | Soft, highly polarizable sulfur nucleophiles exhibit strong preference for the C4 position.[5] |
In comparison to substrates like 2,4-dichloronitrobenzene, the presence of the methoxy group in this compound further enhances the electron density of the ring, which could slightly modulate the overall reaction rate. However, the directing influence of the para-nitro group remains the dominant factor in determining the site of substitution.
Experimental Protocol: Selective C4-Amination of this compound
This protocol details a representative procedure for the highly selective substitution at the C4 position using an amine nucleophile, a common transformation in medicinal chemistry.
Caption: General workflow for a selective C4 amination reaction.
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or THF. In a separate flask, prepare a solution of the desired primary or secondary amine (1.0-1.2 eq.) and a non-nucleophilic base like triethylamine or diisopropylethylamine (2.0 eq.) in the same solvent.
-
Reaction: Slowly add the amine/base solution to the stirred solution of the substrate at room temperature. The reaction is typically exothermic and may result in a color change.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until the reaction is deemed complete. These reactions are often rapid, proceeding to completion within minutes to a few hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water and brine to remove the amine salt and any excess base.
-
Isolation and Purification: Separate the organic layer, dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under vacuum. The crude product can then be purified by silica gel column chromatography to yield the pure 4-substituted-2-chloro-5-nitroanisole derivative.[2]
Conclusion
This compound serves as a robust and reliable building block in organic synthesis, exhibiting high regioselectivity in nucleophilic aromatic substitution reactions. The strong activating and directing effect of the C5-nitro group overwhelmingly favors the displacement of the C4-chloro substituent. This predictable reactivity, driven by the superior electronic stabilization of the corresponding Meisenheimer intermediate, allows for the clean and efficient synthesis of 4-substituted-2-chloro-5-nitroanisole derivatives. For researchers engaged in the synthesis of complex aromatic compounds, this substrate offers a strategic advantage, minimizing the formation of isomeric byproducts and simplifying purification processes.
References
- 1. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polar and steric effects of substituents in aromatic nucleophilic substitution. Reactions of 4-, 5-, and 6-substituted 1-chloro-2-nitrobenzenes with sodium thiophenoxide in methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Performance Analysis of 2,4-Dichloro-5-nitroanisole as a Strategic Building Block in Heterocyclic Synthesis
For the discerning researcher in medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. Among the vast arsenal of available building blocks, substituted nitroaromatics offer a powerful platform for constructing complex molecular architectures. This guide provides an in-depth performance comparison of 2,4-Dichloro-5-nitroanisole , a highly functionalized and reactive building block, against common alternative synthons for the assembly of medicinally privileged scaffolds, such as benzimidazoles.
The Molecular Logic of this compound: Reactivity and Rationale
This compound (C₇H₅Cl₂NO₃) is an aromatic compound distinguished by three key functional groups that govern its synthetic utility: a methoxy group, two chlorine atoms, and a powerful electron-withdrawing nitro group.
The performance of this building block is rooted in the principles of Nucleophilic Aromatic Substitution (SₙAr) . Unlike simple aryl halides, which are notoriously unreactive towards nucleophiles, the presence of the nitro group dramatically alters the electronic landscape of the benzene ring. By withdrawing electron density through resonance and inductive effects, the nitro group activates the ring for nucleophilic attack, particularly at the ortho and para positions.
In the case of this compound, the chlorine atom at the C4 position (para to the nitro group) is the primary site of reactivity. Nucleophilic attack at this position generates a resonance-stabilized negative intermediate, known as a Meisenheimer complex, where the charge is delocalized onto the electronegative oxygen atoms of the nitro group. This stabilization significantly lowers the activation energy for the substitution, making the reaction highly efficient.[1] The chlorine at the C2 position is less activated, providing a handle for subsequent, orthogonal chemical transformations.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr) on this compound.
Application Showcase: Synthesis of Substituted Benzimidazoles
The benzimidazole core is a cornerstone of medicinal chemistry, found in drugs such as the proton-pump inhibitors omeprazole and the anthelmintic agent albendazole. The strategic advantage of this compound lies in its ability to construct highly decorated benzimidazoles with precise control over substituent placement.
We will compare three distinct synthetic strategies for accessing this valuable scaffold.
-
Method A: The SₙAr approach using this compound.
-
Method B: The classic Phillips-Ladenburg condensation of an o-phenylenediamine with an aldehyde.
-
Method C: The reductive cyclization of an o-nitroaniline derivative.
Caption: Comparative workflows for the synthesis of benzimidazole scaffolds.
Performance Comparison: A Head-to-Head Analysis
The choice of synthetic route involves a trade-off between factors like step count, reaction conditions, substrate scope, and regiochemical control. The following table summarizes the performance of each method.
| Performance Metric | Method A: this compound | Method B: Phillips-Ladenburg Condensation | Method C: Reductive Cyclization |
| Regiocontrol | Excellent . Allows for pre-defined installation of chloro, nitro, and methoxy groups onto the final benzene ring of the scaffold. | Moderate . Substituents are derived from the starting o-phenylenediamine. | Moderate . Substituents are derived from the starting o-nitroaniline. |
| Versatility | High . The remaining chlorine atom and the nitro group can be used for subsequent diversification (e.g., further SₙAr, reduction, cross-coupling). | High . A very wide range of aldehydes (aromatic, aliphatic, heterocyclic) can be used.[2][3] | Good . Primarily used with aromatic aldehydes. The strong reducing conditions can limit functional group tolerance.[3] |
| Typical Yields | Good to Excellent (typically 70-95% for the SₙAr step).[4] | Good to Excellent (70-99%).[2] | Good to Excellent (often >80%).[3] |
| Reaction Conditions | SₙAr: Base (e.g., K₂CO₃, Et₃N), polar aprotic solvent (DMF, DMSO), moderate to high temp. (60-120 °C). Cyclization: Acidic conditions (e.g., HCl, AcOH). | Often requires an oxidant (e.g., Na₂S₂O₅, H₂O₂) and can require acidic or catalytic conditions.[2] | Requires a reducing agent (e.g., Na₂S₂O₄, Fe/HCl, H₂-Pd/C) and an acid or catalyst for cyclization.[5] |
| Key Advantage | Predictable Polysubstitution. Ideal for building complex, highly-functionalized molecules where substituent placement is critical. | Simplicity & Atom Economy. A direct, one-pot condensation of readily available starting materials. | Convergent. Builds the core from simple nitroaromatics in a single pot. |
| Main Drawback | Multi-step process (SₙAr followed by cyclization). | Can be difficult to control for unsymmetrical o-phenylenediamines, leading to isomeric mixtures. | The required reduction step may not be compatible with other sensitive functional groups (e.g., other nitro groups, reducible esters). |
Experimental Protocols: Validated Methodologies
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for each synthetic method.
Protocol A: Synthesis of a Substituted Benzimidazole via SₙAr
This two-step protocol is adapted from established procedures for SₙAr on activated dichloronitrobenzenes.[4]
Step 1: Nucleophilic Aromatic Substitution
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), o-phenylenediamine (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution with respect to the starting anisole.
-
Reaction: Heat the reaction mixture to 100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the mixture to room temperature and pour it into ice-water. A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the crude diaryl amine intermediate.
Step 2: Cyclization to Benzimidazole
-
Reaction Setup: Place the dried diaryl amine intermediate from Step 1 into a round-bottom flask.
-
Acidic Cyclization: Add a 4 M solution of hydrochloric acid (HCl) in dioxane or glacial acetic acid.
-
Heating: Heat the mixture to reflux (80-100 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate. The benzimidazole product will precipitate. Collect the solid by vacuum filtration, wash with water, and purify by recrystallization or column chromatography.
Protocol B: Phillips-Ladenburg Condensation
This protocol is a standard method for the direct synthesis of 2-substituted benzimidazoles.[2]
-
Reagent Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol or methanol.
-
Catalyst/Oxidant Addition: Add sodium metabisulfite (Na₂S₂O₅, 1.5 eq) to the solution.
-
Reaction: Reflux the mixture for 3-5 hours. Monitor the formation of the product by TLC.
-
Workup: After cooling, pour the reaction mixture into a beaker of cold water and stir.
-
Isolation: The benzimidazole product will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol typically yields a pure product.
Protocol C: Reductive Cyclization
This one-pot procedure combines the reduction of a nitro group and the subsequent cyclization.[3][6]
-
Reagent Setup: To a round-bottom flask, add 2-nitroaniline (1.0 eq) and an aromatic aldehyde (1.1 eq) in ethanol.
-
Reduction: Add sodium dithionite (Na₂S₂O₄, 3.0 eq) in water to the mixture. The color will typically change as the nitro group is reduced.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 2-6 hours. The reaction involves the in-situ formation of the o-phenylenediamine, which then condenses with the aldehyde and cyclizes.
-
Workup & Isolation: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product, which can be purified by column chromatography.
Conclusion and Strategic Recommendations
This compound stands out as a superior building block when the synthetic goal is a highly functionalized, polysubstituted heterocyclic scaffold with absolute regiochemical control. The SₙAr pathway (Method A) it enables is robust, high-yielding, and provides a product rich in chemical handles (a second chlorine and a nitro group) for extensive downstream diversification. This makes it an ideal choice for creating libraries of complex analogues in a drug discovery program.
In contrast, classical methods like the Phillips-Ladenburg condensation (Method B) and reductive cyclization (Method C) offer more direct, atom-economical routes to simpler 2-substituted benzimidazoles. These methods are excellent for rapid synthesis of the core scaffold when extensive substitution on the benzene portion is not required.
Recommendation:
-
For complex, multi-substituted targets and library synthesis: Choose the this compound SₙAr pathway for its precision and diversification potential.
-
For rapid access to simple 2-substituted benzimidazoles: Employ the Phillips-Ladenburg condensation or reductive cyclization for their efficiency and simplicity.
Ultimately, the choice of building block is dictated by the specific target molecule. By understanding the distinct performance attributes of this compound, researchers can make a more informed and strategic decision, accelerating the path to novel chemical entities.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Guide to the Safe Disposal of 2,4-Dichloro-5-nitroanisole
As a Senior Application Scientist, it is understood that the integrity of our research is matched only by the rigor of our safety practices. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, experience-driven protocol for the safe disposal of 2,4-Dichloro-5-nitroanisole (CAS No. 85829-14-7), a chlorinated nitroaromatic compound used in specialized organic synthesis.[1][2] The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Identification & Safety Profile
This compound is a compound that demands respect. Its chemical structure, featuring both chloro- and nitro- functional groups on an aromatic ring, confers specific hazards that must be managed diligently.[3] It is classified as an irritant, an acute oral toxin, and is suspected of causing cancer.[4] Furthermore, like many chlorinated organic compounds, it is harmful to aquatic life with long-lasting effects. On combustion, it can decompose to release highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide.[5]
Understanding its physical properties is the first step in safe handling and disposal planning.
| Property | Value |
| CAS Number | 85829-14-7 |
| Molecular Formula | C₇H₅Cl₂NO₃ |
| Molecular Weight | 222.02 g/mol [3] |
| Appearance | Solid |
| Primary Hazards | Acute toxicity, Skin/Eye Irritant, Suspected Carcinogen, Environmental Hazard[4] |
Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
Before handling this compound in any capacity—including preparation for disposal—the following PPE is mandatory. This is your primary defense against exposure.
-
Eye Protection : Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4][6] A face shield should be used in addition to goggles if there is a significant risk of splashing or dust generation.
-
Hand Protection : Handle with chemical-impermeable gloves (e.g., nitrile or neoprene) that have been inspected for integrity prior to use.[4] Use proper glove removal technique to avoid skin contact.
-
Body Protection : Wear a lab coat, apron, or other protective, impervious clothing to prevent skin contact.[4] For large quantities or spill response, a chemical-resistant suit may be necessary.
-
Respiratory Protection : All handling of this solid compound that may generate dust must be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate particulate and organic vapor cartridges is required.[4]
Waste Characterization and Segregation
Due to its chemical nature, this compound must be disposed of as hazardous waste . It falls under the category of halogenated organic compounds.
Causality : It is critical to segregate this waste stream. Do not mix this compound with other waste categories, especially:
-
Strong Bases or Reducing Agents : Can cause exothermic or violent reactions.
-
Aqueous Waste : This compound has low water solubility and is toxic to aquatic life; it must not enter the sewer system.
Proper segregation prevents dangerous chemical reactions and ensures the waste can be managed by a licensed disposal facility.
Step-by-Step Disposal Protocol for Unused or Waste Product
This protocol outlines the standard operating procedure for collecting and storing this compound waste pending removal by a certified hazardous waste management service.
-
Container Selection : Designate a dedicated, chemically compatible, and sealable container for the waste. A high-density polyethylene (HDPE) or glass container with a screw cap is appropriate. The container must be in good condition, with no leaks or cracks.
-
Waste Collection : Carefully transfer the solid this compound waste into the designated container. This should be done in a fume hood to control dust. Use spark-proof tools for the transfer.[4]
-
Labeling : The container must be labeled immediately and clearly. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard")
-
The date accumulation started.
-
-
Secure Storage : Tightly close the container. Store it in a designated, well-ventilated, and secure satellite accumulation area.[4] This area should be away from incompatible materials and general laboratory traffic.
-
Arrange for Disposal : Once the container is full, or in accordance with institutional timelines, arrange for pickup by a licensed environmental management company. Do not accumulate large quantities of waste. The material will likely be disposed of via controlled incineration with flue gas scrubbing to neutralize the acidic gases produced.[4]
Caption: Workflow for the safe disposal of this compound.
Management of Contaminated Materials & Empty Containers
-
Solid Waste : Any disposable lab supplies contaminated with this compound (e.g., gloves, weighing papers, wipes) must be placed in the same designated hazardous waste container as the chemical itself.
-
Empty Containers : Original product containers are not truly empty. They must be decontaminated before being discarded.
-
Triple Rinse : Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).[4]
-
Manage Rinsate : The solvent rinsate is now hazardous waste. Collect all rinsate and dispose of it with your halogenated organic solvent waste stream. Never pour rinsate down the drain.
-
Deface and Dispose : After triple rinsing, deface the original label on the container and dispose of it according to your institution's procedures for decontaminated lab glass or plastic. Some regulations may require puncturing the container to prevent reuse.[4]
-
Emergency Procedures: Spill & Exposure Management
Even with careful planning, accidents can happen. Rapid and correct response is vital.
Small-Scale Spill Cleanup (Solid)
This procedure is for minor spills (typically <5 grams) that can be managed by trained laboratory personnel.
-
Alert & Isolate : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the fume hood is operating correctly.
-
PPE : Don the full PPE as described in Section 2.
-
Contain & Collect : Do not create dust. Gently cover the spill with a dry, inert material like sand or vermiculite. Carefully sweep up the mixture using spark-proof tools and place it in your designated hazardous waste container.[4]
-
Decontaminate : Wipe the spill area with a cloth dampened with a solvent (like acetone), then with soap and water. Place the used cloths in the hazardous waste container.
-
Report : Report the incident to your institution's Environmental Health & Safety (EHS) office.[7]
First Aid & Exposure
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[4]
Regulatory Framework
All disposal procedures must comply with federal, state, and local regulations. In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] It is your responsibility to ensure your laboratory's procedures align with both institutional policies and all relevant government regulations.
References
- 1. This compound | 85829-14-7 [chemicalbook.com]
- 2. 85829-14-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. This compound | C7H5Cl2NO3 | CID 20240179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-5-nitroanisole
This guide provides an essential operational framework for the safe handling of 2,4-Dichloro-5-nitroanisole, a compound requiring meticulous safety protocols due to its hazardous properties. As professionals in research and development, our primary responsibility extends beyond achieving experimental outcomes to ensuring the unwavering safety of ourselves and our colleagues. This document moves beyond a simple checklist, offering a procedural blueprint grounded in causality and authoritative standards.
Hazard Assessment: Understanding the Imperative for Protection
This compound is a solid organic compound that presents multiple health risks upon exposure.[1] A thorough understanding of its hazard profile is the foundational step in establishing a robust safety protocol. The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.
The compound is classified with significant health warnings that necessitate stringent control measures.[2][3] It is known to be harmful if swallowed, and causes serious skin and eye irritation.[1][2][3] Therefore, the selection of Personal Protective Equipment (PPE) is not merely a recommendation but a critical control to prevent direct contact and mitigate exposure risk.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [2] |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | [1][3] |
| Eye Irritation (Category 2) | Causes serious eye irritation. | [1][3] |
Core PPE Requirements: A Multi-Layered Defense System
A multi-layered approach to PPE is essential. The specific equipment must be selected based on the task being performed, the potential for exposure, and compliance with established safety standards.
Eye and Face Protection: The First Line of Defense
Direct contact with this compound dust or splashes can cause serious eye irritation.[1][3]
-
Primary Protection: Tightly fitting safety goggles with side-shields that conform to EU standard EN166 or NIOSH standards in the US are mandatory.[1] This ensures a seal around the eyes to protect against fine dust particles and accidental splashes.
-
Secondary Protection: For procedures with a higher risk of splashing, such as transferring solutions or handling larger quantities, a face shield should be worn in addition to safety goggles to protect the entire face.[4]
Skin and Body Protection: An Impermeable Barrier
Preventing dermal contact is crucial, as the chemical causes skin irritation.[1][3]
-
Hand Protection: Chemical-resistant gloves are required.[1] Gloves must be inspected for any signs of degradation or puncture before each use.[2] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the EN 374 standard derived from it.[1] After handling the compound, gloves should be removed using the proper technique to avoid contaminating the skin, and hands must be washed thoroughly.[2]
-
Body Protection: Wear fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant coveralls.[1] This protects the skin on the arms and torso from accidental contact. For tasks with a significant splash hazard, a chemical-resistant apron is also recommended.[4]
Respiratory Protection: Safeguarding Against Inhalation
While handling in a well-ventilated area is the primary engineering control, respiratory protection may be necessary.
-
Standard Operations: All handling of this compound solid should be performed in a certified chemical fume hood to minimize the generation of airborne dust.[1]
-
High-Risk Scenarios: If engineering controls are insufficient, exposure limits are exceeded, or dust formation is unavoidable, respiratory protection is required.[1][5] A NIOSH-approved full-face respirator with appropriate particulate filters should be used.[1][6]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles (EN166/NIOSH) | Chemical-Resistant Gloves (EN 374) | Lab Coat / Coveralls | Required if not in a fume hood or if dust is generated. |
| Preparing Solution | Safety Goggles & Face Shield | Chemical-Resistant Gloves (EN 374) | Chemical-Resistant Apron & Lab Coat | Recommended if ventilation is inadequate. |
| Transferring Solution | Safety Goggles & Face Shield | Chemical-Resistant Gloves (EN 374) | Chemical-Resistant Apron & Lab Coat | Not typically required if performed in a fume hood. |
Procedural Blueprint for Safe Handling
Trustworthy protocols are self-validating. The following steps provide a logical and safe sequence for operations involving this compound, from preparation to cleanup.
Pre-Operational Safety Checklist
-
Verify Ventilation: Confirm that the chemical fume hood is operational and has a valid certification.
-
Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[7]
-
Inspect PPE: Carefully inspect all PPE for damage, including gloves, goggles, and lab coats, before beginning work.[2]
-
Review Emergency Procedures: Mentally review the first aid and spill response procedures before handling the chemical.
Step-by-Step PPE Protocol
Donning Sequence (Putting On):
-
Lab Coat/Coveralls: Put on and fasten completely.
-
Gloves: Select the appropriate chemical-resistant gloves and ensure they fit properly over the cuffs of the lab coat.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if the procedure requires it.
Doffing Sequence (Taking Off):
-
Gloves: Remove gloves first, using a method that avoids touching the outer contaminated surface with bare skin.[2]
-
Face Shield/Goggles: Remove from the back of the head.
-
Lab Coat/Coveralls: Remove by rolling it down and away from the body, turning it inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][2]
Safe Handling Workflow
The following diagram illustrates the critical stages of a safe handling workflow for this compound.
Caption: Workflow for handling this compound.
Emergency Protocols and Decontamination
In the event of an exposure or spill, immediate and correct action is vital.
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[9]
-
Skin Contact: Promptly remove all contaminated clothing while under a safety shower.[9] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.[10]
-
Inhalation: Move the victim to fresh air immediately.[1][10] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[1][10] Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[1]
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Protect: Don the appropriate level of PPE, including respiratory protection if necessary.
-
Contain: Prevent further spillage or leakage if it is safe to do so.[1] Avoid the formation of dust.[2]
-
Clean-Up: Carefully sweep up the solid material and place it into a suitable, closed, and labeled container for disposal.[2] Use an inert absorbent material if a solution is spilled.[11]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the collected waste and contaminated materials according to all applicable laws and regulations.[1]
Disposal of Contaminated Materials
Proper disposal is the final step in the safe handling lifecycle.
-
Chemical Waste: this compound and materials contaminated with it must be treated as hazardous waste.[12] Disposal should be conducted through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
-
Contaminated PPE: Disposable PPE, such as gloves and coveralls, that has been contaminated should be collected in a sealed, labeled container and disposed of as hazardous waste in accordance with institutional and local regulations.[2]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring that scientific advancement and personal safety are held in the highest regard.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sc.edu [sc.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. activeagriscience.com [activeagriscience.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
